molecular formula C3HBr3N2 B016341 3,4,5-Tribromopyrazole CAS No. 17635-44-8

3,4,5-Tribromopyrazole

Cat. No.: B016341
CAS No.: 17635-44-8
M. Wt: 304.77 g/mol
InChI Key: TXQKCKQJBGFUBF-UHFFFAOYSA-N
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Description

3,4,5-Tribromopyrazole (CAS 17635-44-8) is a highly functionalized heterocyclic compound that serves as a versatile and crucial synthetic building block in organic and medicinal chemistry. Its primary research value lies in its three bromine atoms, which allow for regioselective, sequential functionalization via metal-halogen exchange reactions, enabling the precise construction of complex and diversely substituted pyrazole scaffolds . This compound is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . A prominent application is its use as a precursor in the preparation of novel nucleoside analogues, where it plays a role analogous to 2,4,5-tribromoimidazole in condensation reactions with sugar precursors . The N-vinyl derivative of this compound has been demonstrated to be a particularly valuable substrate, where the bromine atoms can be selectively replaced with various electrophiles, facilitating access to 3(5)-substituted pyrazoles which are otherwise challenging to synthesize . Researchers will find this compound essential for developing new ligands, fused heterocyclic systems, and other advanced chemical entities. Handling and Safety: Causes skin and serious eye irritation and may cause respiratory irritation. Store in a cool place and keep away from oxidizing agents. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4,5-tribromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKCKQJBGFUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347899
Record name 3,4,5-Tribromopyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17635-44-8
Record name 3,4,5-Tribromopyrazole
Source EPA DSSTox
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Record name 3,4,5-TRIBROMO-1H-PYRAZOLE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3,4,5-Tribromopyrazole: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, heterocyclic scaffolds are indispensable tools for the development of novel therapeutics, advanced agrochemicals, and functional materials. Among these, the pyrazole core is a privileged structure, renowned for its metabolic stability and versatile biological activity. This guide provides an in-depth technical overview of 3,4,5-tribromopyrazole (CAS No: 17635-44-8), a fully halogenated derivative that serves as a highly versatile and reactive building block. Its unique electronic properties and multiple reactive sites make it a compound of significant interest for researchers in drug discovery, material science, and organic synthesis. This document will elucidate its core physicochemical properties, spectroscopic signature, chemical reactivity, and provide field-proven experimental protocols to facilitate its use in advanced research applications.

Core Physicochemical Properties

The utility of a chemical reagent begins with a thorough understanding of its fundamental physical properties. This compound is typically supplied as a stable, off-white to pale cream crystalline solid.[1][2][3] Its high melting point is indicative of a stable crystal lattice structure, influenced by intermolecular hydrogen bonding via the N-H moiety and halogen interactions.

The molecule's polybrominated and heterocyclic nature dictates its solubility profile. It is insoluble in water, a common characteristic for non-polar, halogenated organic compounds, but demonstrates good solubility in chlorinated solvents like chloroform.[4][5][6] This solubility is a key practical consideration for reaction setup and purification via crystallization or chromatography. For long-term viability, the compound should be stored in a cool, dry environment, away from oxidizing agents, to prevent degradation.[1][5][6]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 17635-44-8[1][2][7]
Molecular Formula C₃HBr₃N₂[1][2][7]
Molecular Weight 304.77 g/mol [1][2]
Appearance Off-white to pale cream powder/solid[1][2][3]
Melting Point 183-192 °C[1][4][7]
Boiling Point 381.5 ± 37.0 °C (Predicted)[4][7]
Density 2.78 - 2.8 g/cm³ (Predicted)[4][7]
Solubility Insoluble in water; Soluble in chloroform[4][5][6]
Storage Store at 0-8 °C, away from oxidizing agents[1][5]

Spectroscopic and Structural Characterization

Correct structural verification is paramount in synthesis. This compound possesses a simple, yet distinct, structure that can be readily characterized using standard spectroscopic techniques.

reactivity_scheme Figure 2: Key Reactive Sites of this compound cluster_N N-H Reactivity cluster_C C-Br Reactivity main This compound n_alkylation N-Alkylation main->n_alkylation Base, R-X n_arylation N-Arylation main->n_arylation Base, Ar-X, Catalyst n_acylation N-Acylation main->n_acylation Base, Acyl-Cl cross_coupling Cross-Coupling (Suzuki, etc.) main->cross_coupling Pd Catalyst, Boronic Acid lithiation Metal-Halogen Exchange main->lithiation BuLi synthesis_workflow Figure 3: Workflow for the Synthesis of this compound start Prepare Pyrazole Solution (from Hydrazine & 1,1,3,3-tetramethoxypropane) add_base Add NaOH Solution (Generates Pyrazolate Anion) start->add_base add_bromine Add Bromine (Br₂) Dropwise (Maintain T < 35°C) add_base->add_bromine stir Stir at Room Temperature (Reaction Completion) add_bromine->stir workup Acidify, Filter & Wash (Precipitates Product) stir->workup dry Dry Product Under Vacuum workup->dry

References

solubility of 3,4,5-Tribromopyrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,4,5-Tribromopyrazole in Organic Solvents

Abstract

This compound is a halogenated heterocyclic compound with significant potential in pharmaceutical development, agrochemical formulation, and material science.[1][2] Its utility as a synthetic building block and its biological activity necessitate a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the . While specific quantitative data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate and interpret such crucial data. We will delve into the principles of solubility, present a robust methodology for its determination, and discuss the application of thermodynamic models for data correlation.

Introduction: The Significance of Solubility in the Application of this compound

The dissolution of an active compound in a solvent is a critical prerequisite for its reactivity, formulation, and bioavailability. For this compound, a compound noted for its use as a fungicide, a building block for anti-inflammatory and analgesic agents, and in the formulation of flame retardants, understanding its solubility is essential for:

  • Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity. A solvent in which this compound has moderate to high solubility is often required for homogeneous reaction conditions.

  • Pharmaceutical Formulation: For potential therapeutic applications, the solubility of this compound in pharmaceutically acceptable solvents will dictate the feasible dosage forms and delivery mechanisms.[3][4] Poor solubility can be a major hurdle in drug development, affecting absorption and efficacy.[4]

  • Agrochemicals: The effectiveness of a fungicide is dependent on its ability to be formulated in a stable and bioavailable manner, which is directly linked to its solubility in appropriate carrier solvents.[2]

  • Purification and Crystallization: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound in a given solvent at different temperatures.

Given the limited publicly available quantitative solubility data for this compound, this guide serves as a foundational document to empower researchers to systematically determine and understand its solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[5][6] For this compound, a molecule with both polar (N-H bond, nitrogen lone pairs) and nonpolar (bromine atoms, carbon backbone) characteristics, its solubility will be a balance of these interactions.

Key factors influencing the solubility of this compound include:

  • Solvent Polarity: Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[5] The pyrazole ring with its nitrogen atoms can participate in hydrogen bonding, suggesting that polar protic and aprotic solvents may be effective.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility tends to increase with temperature.[5][7] This relationship is fundamental to techniques like recrystallization.

  • Intermolecular Forces: The energy required to break the crystal lattice of this compound must be compensated by the energy released upon the formation of solute-solvent interactions. These interactions can include:

    • Van der Waals forces: Present in all molecules.

    • Dipole-dipole interactions: Due to the permanent dipole moment of the pyrazole ring.

    • Hydrogen bonding: The N-H proton can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors.

A preliminary qualitative assessment suggests that this compound is insoluble in water but soluble in chloroform.[5] This indicates a preference for less polar organic solvents over highly polar protic solvents like water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound.[8][9] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment
  • Solute: this compound (purity ≥ 99%)[2]

  • Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, hexane).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator

    • Calibrated thermometer

    • Vials with screw caps

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

    • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A 1. Prepare Saturated Solutions Add excess this compound to vials with known solvent volumes. B 2. Equilibrate Place vials in a thermostatic shaker at a constant temperature (e.g., 298.15 K) for 24-48 hours. A->B C 3. Sample & Filter Allow solids to settle. Withdraw supernatant and filter immediately. B->C D 4. Dilute & Analyze Dilute the filtrate with a known volume of mobile phase or solvent. C->D E 5. Quantify Analyze the diluted sample by HPLC or UV-Vis to determine concentration. D->E F 6. Calculate Solubility Use the concentration and dilution factor to calculate solubility (mol/L or g/L). E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) to ensure the concentration has plateaued.[9]

  • Sampling and Filtration:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C_analyzed × Dilution Factor

    • Express the solubility in appropriate units, such as moles per liter (mol/L) or grams per liter (g/L).

    • Perform each experiment in triplicate to ensure the precision of the results.

Data Presentation and Analysis

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data
SolventTemperature (K)Solubility (mol/L)Solubility (g/L)
Methanol298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Ethanol298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Chloroform298.15Experimental ValueCalculated Value
308.15Experimental ValueCalculated Value
Other Solvents.........
Thermodynamic Modeling of Solubility Data

The temperature dependence of solubility can be described by thermodynamic models such as the modified Apelblat equation and the van't Hoff equation.[10][11]

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to temperature (T):

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data.

Van't Hoff Equation: This equation can be used to estimate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The relationship between mole fraction solubility (x) and temperature (T) is given by:

ln(x) = -ΔH°/(RT) + ΔS°/R

Where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. These parameters provide insight into the dissolution process:

  • ΔH° > 0: Endothermic dissolution (solubility increases with temperature).

  • ΔS° > 0: Entropy-driven process, indicating increased disorder upon dissolution.

  • ΔG°: Indicates the spontaneity of the dissolution process (ΔG° = ΔH° - TΔS°).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the . By following the detailed experimental protocol and applying the principles of thermodynamic analysis, researchers can generate the high-quality data necessary to advance the application of this versatile compound in drug discovery, agrochemical development, and material science. The lack of existing public data presents an opportunity for significant contributions to the chemical sciences. Future work should focus on generating a comprehensive database of solubility for this compound in a wide range of solvents and temperatures, and exploring the use of predictive models like COSMO-RS for a priori estimation of its solubility behavior.[12][13]

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. 3,4,5-Tribromopyrazole is a heavily halogenated derivative that serves as a versatile building block in organic synthesis.[1] Its applications range from the development of novel fungicides in agriculture to its use as a flame retardant in advanced materials and as an intermediate in the synthesis of new pharmaceutical compounds.[1][2]

A thorough understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its effective use. These parameters are not merely data points; they are critical indicators of purity, dictate the selection of appropriate reaction conditions, and inform purification strategies. This guide provides an in-depth examination of the melting and boiling points of this compound, grounded in experimental methodology and theoretical principles.

Physicochemical Data of this compound

The core physical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases, representing a consensus from commercially available material.

PropertyValueSource(s)
Molecular Formula C₃HBr₃N₂[2][3]
Molecular Weight 304.77 g/mol [2][3]
Appearance Off-white to pale cream powder[2][4]
CAS Number 17635-44-8[5]
Melting Point 183-192 °C (range varies slightly by source)[2][3][4][6]
Boiling Point 381.5 ± 37.0 °C (Predicted); Not experimentally determined[3]
Solubility Insoluble in water; Soluble in Chloroform[3][6]

The Critical Role of Melting Point in Purity Assessment

The melting point is one of the most fundamental and informative physical properties of a crystalline solid.[7] For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases exist in equilibrium.[7][8] The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate determination of the melting point serves as a primary, rapid, and cost-effective method for assessing the purity of a this compound sample.[7] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity, whereas a broad range (e.g., >3°C) suggests the presence of contaminants.

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for accurately determining the melting point range of this compound using a modern digital melting point apparatus. The principles are also applicable to the classic Thiele tube method.

Sample Preparation: The Foundation of Accuracy

The proper preparation of the sample is a critical, yet often overlooked, step that directly impacts the quality of the results.

  • Step 1.1: Ensure the Sample is Dry. The sample must be completely free of residual solvents.[7] If necessary, dry the this compound powder in a desiccator or a vacuum oven at a temperature well below its melting point.

  • Step 1.2: Create a Fine Powder. The sample should be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube.[7] If the sample consists of large crystals, gently crush it to a fine powder using a clean mortar and pestle.[7][9]

  • Step 1.3: Load the Capillary Tube. Press the open end of a capillary melting point tube into the powder. A small amount of sample (2-3 mm in height) is sufficient.[8][10]

  • Step 1.4: Pack the Sample. To ensure dense packing and prevent shrinking or sintering that can be mistaken for melting, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a piece of glass tubing) several times, allowing it to bounce on a hard surface.[9][10] This compacts the powder at the bottom of the tube.

Instrumental Determination: A Two-Stage Approach

A two-stage heating process is standard practice for achieving both speed and accuracy.[8]

  • Step 2.1: Rapid Preliminary Measurement. If the approximate melting point is unknown, perform a quick determination by heating the sample at a fast rate (e.g., 10-20°C per minute).[9] This provides a rough estimate of the melting range. Allow the apparatus to cool significantly before the next step.

  • Step 2.2: Accurate Determination. Using a fresh, new sample, set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point found in the preliminary run.[10]

  • Step 2.3: Slow Heating Rate. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[8] This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample.[10]

  • Step 2.4: Record the Melting Range.

    • T₁ (Initial Melting): Record the temperature at which the first tiny droplet of liquid becomes visible.[10] You may also observe "sintering," where the solid pulls away from the capillary walls just before melting.[10]

    • T₂ (Final Melting): Record the temperature at which the last solid particle melts, and the entire sample is a clear, transparent liquid.[10]

  • Step 2.5: Report the Result. The result should be reported as a range from T₁ to T₂. For example, "188-190°C". A pure sample should not be re-melted for a second trial, as the crystal structure may change upon solidification, leading to an altered melting point.[10]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for a robust melting point determination.

MeltingPointWorkflow cluster_prep PART 1: Sample Preparation cluster_measure PART 2: Measurement cluster_report PART 3: Reporting & Analysis prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 prep3 Load Capillary Tube (2-3 mm) prep2->prep3 prep4 Pack Sample Tightly prep3->prep4 measure1 Perform Rapid Scan (Find Approx. MP) prep4->measure1 New Sample measure2 Cool Apparatus measure1->measure2 measure3 Heat Rapidly to MP - 20°C measure2->measure3 measure4 Heat Slowly (1-2°C/min) measure3->measure4 measure5 Record T1 (First Droplet) measure4->measure5 measure6 Record T2 (Fully Liquid) measure5->measure6 report1 Report Range (T1 - T2) measure6->report1 report2 Analyze Range Width for Purity report1->report2

Caption: Workflow for accurate melting point determination.

Understanding the Boiling Point of this compound

The boiling point for this compound is not experimentally available from most suppliers, and a predicted value of 381.5°C is provided.[3] This is common for high-molecular-weight, polar, crystalline solids. There are several reasons for this:

  • Thermal Decomposition: Many complex organic molecules, especially those with multiple functional groups, will decompose at temperatures below their atmospheric boiling point. The high energy required to overcome the strong intermolecular forces in the solid and then vaporize the liquid can be greater than the energy needed to break covalent bonds within the molecule itself.

  • Strong Intermolecular Forces: The pyrazole ring contains N-H bonds capable of strong hydrogen bonding.[11] Additionally, the three bromine atoms contribute to significant molecular weight and van der Waals forces.[12][13] These combined forces result in a very high melting point and a correspondingly high (though theoretical) boiling point. Overcoming these forces to achieve boiling requires substantial thermal energy.

Due to its high melting point, determining the boiling point of this compound would require specialized techniques such as vacuum distillation (Kugelrohr apparatus) to lower the boiling temperature and minimize decomposition. However, for most practical applications in synthesis and material science, the melting point and thermal stability are the more relevant parameters.

Factors Influencing the Physicochemical Properties of Pyrazoles

The high melting point of this compound can be rationalized by considering several key molecular factors:

  • Hydrogen Bonding: The N-H proton on the pyrazole ring is a potent hydrogen bond donor, while the second nitrogen atom is a hydrogen bond acceptor. This leads to strong intermolecular associations, forming chains or dimers in the solid state, which requires significant energy to disrupt.[11]

  • Molecular Weight and Halogenation: The substitution of three hydrogen atoms with bromine atoms dramatically increases the molecular weight (304.77 g/mol ). This enhances the strength of the London dispersion forces, which are dependent on the size and surface area of the molecule.[12][13][14]

  • Molecular Symmetry and Packing: The arrangement of molecules in a crystal lattice significantly affects the melting point.[15][16] Symmetrical molecules often pack more efficiently into a stable crystal lattice, leading to a higher melting point because more energy is required to break down the ordered structure.[14][16]

Conclusion

This compound is a valuable synthetic intermediate with a high melting point, consistently reported in the range of 183-192°C. This high value is a direct consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding and significant van der Waals interactions. The melting point serves as a crucial and readily accessible indicator of the compound's purity. While an experimental boiling point is not practically relevant due to the likelihood of thermal decomposition, its predicted high value further underscores the strength of the forces holding these molecules together. The robust experimental protocol detailed in this guide provides researchers with a reliable method for verifying the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

Spectral Data Analysis of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,4,5-Tribromopyrazole (C₃HBr₃N₂), a halogenated heterocyclic compound of interest in synthetic chemistry and medicinal research. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation, grounding the analysis in the fundamental principles of spectroscopy and field-proven insights. We will explore how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy collectively provide an unambiguous structural elucidation of the molecule. This guide emphasizes the causality behind spectral features, offering a self-validating framework for researchers working with similar halogenated pyrazole scaffolds.

Introduction: The Significance of the Tribromopyrazole Scaffold

Pyrazole and its derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands or energetic materials.[1][2] The introduction of halogen atoms, such as bromine, onto the pyrazole ring profoundly modifies its electronic properties, lipophilicity, and reactivity, making halogenated pyrazoles valuable intermediates for further functionalization through cross-coupling reactions. This compound is a fully substituted pyrazole core, presenting a unique platform for developing novel compounds.

The unambiguous characterization of such molecules is the bedrock of reliable scientific research. This guide details the multi-faceted spectroscopic approach required to confirm the identity and purity of this compound, ensuring data integrity for subsequent applications.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): The Definitive Isotopic Signature

Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of this compound. The presence of three bromine atoms creates a highly characteristic and unmistakable isotopic pattern that serves as a primary validation checkpoint.

Experimental Protocol: Electron Ionization (EI-MS)

A robust and standard method for analyzing small, relatively stable organic molecules is Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the ion source, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Causality Insight: 70 eV is the standard ionization energy because it is sufficiently high to ionize most organic molecules while being low enough to produce a reproducible fragmentation pattern, which aids in structural elucidation.

Data Interpretation

The key to interpreting the mass spectrum of this compound lies in understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. For a molecule containing three bromine atoms, the molecular ion will appear as a cluster of peaks due to the different combinations of these isotopes.

The expected molecular ion cluster will have peaks at M, M+2, M+4, and M+6. The theoretical intensity ratio for a tribrominated compound is approximately 1:3:3:1 .

Spectral Feature Expected m/z Interpretation & Causality
Molecular Weight304.77 g/mol Calculated molecular weight for C₃HBr₃N₂.[3]
Molecular Ion [M]⁺•302Corresponds to the molecule containing three ⁷⁹Br isotopes.
[M+2]⁺•304Corresponds to molecules with two ⁷⁹Br and one ⁸¹Br isotope.[3]
[M+4]⁺•306Corresponds to molecules with one ⁷⁹Br and two ⁸¹Br isotopes.[3]
[M+6]⁺•308Corresponds to the molecule containing three ⁸¹Br isotopes.

Note: The nominal mass is used for clarity. High-resolution MS would provide exact masses.

The observation of this specific isotopic cluster is conclusive evidence for the presence of three bromine atoms in the molecule, making it a powerful diagnostic tool.

Figure 2: Theoretical MS Isotopic Pattern for [C₃HBr₃N₂]⁺• cluster_ms a b c d xlabel m/z → ylabel Relative Abundance → mz1 302 mz2 304 mz3 306 mz4 308

Caption: Expected MS isotopic cluster for a tribrominated compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the N-H bond and the pyrazole ring system.

Experimental Protocol: KBr Pellet Technique

The solid-state spectrum is commonly obtained using the Potassium Bromide (KBr) pellet method.[3]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr powder (~100 mg).

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of an empty sample holder is collected first and automatically subtracted.

Causality Insight: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and does not contribute interfering signals.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule. Key absorptions are expected in the functional group and fingerprint regions.

Wavenumber (cm⁻¹) Vibration Type Interpretation & Causality
~3400 - 3200 (broad)N-H StretchThis broad absorption is characteristic of the N-H bond in the pyrazole ring, with broadening caused by intermolecular hydrogen bonding in the solid state.[4][5]
~1600 - 1450C=N, C=C StretchThese absorptions arise from the stretching vibrations of the double bonds within the aromatic pyrazole ring.[6]
< 700C-Br StretchCarbon-bromine stretching vibrations are typically found in the low-frequency fingerprint region. Their presence confirms the halogenation of the carbon framework.

The absence of strong signals in the 3100-3000 cm⁻¹ region confirms the lack of C-H bonds on the aromatic ring, consistent with the fully substituted C3, C4, and C5 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential, though their interpretation is uniquely straightforward due to the molecule's structure.

General Considerations

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the pyrazole and forming hydrogen bonds with the N-H proton, which helps in its observation. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader or exchange more rapidly.

Proton (¹H) NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show only one signal .

  • N-H Proton (δ ≈ 13-15 ppm, very broad): The sole proton is attached to a nitrogen atom. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.[7] In a hydrogen-bonding solvent like DMSO-d₆, it typically appears far downfield as a broad singlet. The broadening is due to two factors:

    • Quadrupolar Relaxation: The adjacent ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening.

    • Chemical Exchange: The acidic N-H proton can exchange with trace amounts of water in the solvent, further broadening the signal.

The absence of any other signals confirms that all carbon atoms on the pyrazole ring are substituted.

Carbon-13 (¹³C) NMR Spectroscopy

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will provide a direct count of the non-equivalent carbon environments.

Due to the three different bromine substitutions, the three carbon atoms of the pyrazole ring (C3, C4, and C5) are chemically distinct. Therefore, the spectrum is expected to show three signals .

Carbon Atom Expected Chemical Shift (δ, ppm) Interpretation & Causality
C3, C4, C5~90 - 120 ppmThe exact assignment requires more advanced 2D NMR techniques, but all three signals are expected in the aromatic/heteroaromatic region.[8] The powerful electron-withdrawing and shielding effects of the three bromine atoms will significantly influence their precise chemical shifts. Quaternary carbons, having no attached protons, often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[9]

The presence of exactly three signals in this region provides strong evidence for the tribromo-substituted pyrazole core.

Integrated Spectroscopic Analysis Workflow

A robust characterization workflow integrates these techniques to build a complete and validated picture of the molecule's structure.

Figure 3: Integrated Workflow for Structural Elucidation start Synthesized Compound (Presumed this compound) ms Mass Spectrometry (MS) start->ms Determine Molecular Weight & Bromine Count ir Infrared (IR) Spectroscopy ms->ir Confirm Isotopic Pattern (1:3:3:1) nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Identify Functional Groups (N-H) conclusion Unambiguous Structure Confirmed nmr->conclusion Confirm C-H Framework (1 N-H, 3 Quaternary C)

Caption: A logical workflow for the spectral confirmation of this compound.

Conclusion

The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic techniques. Mass spectrometry provides definitive proof of the molecular formula and the presence of three bromine atoms through its unique isotopic signature. Infrared spectroscopy confirms the key N-H functional group and the absence of C-H bonds on the ring. Finally, ¹H and ¹³C NMR spectroscopy provide a precise count of the proton and carbon environments, corroborating the fully substituted nature of the pyrazole core. Together, these methods form a self-validating system that allows researchers to proceed with confidence in the identity and purity of this valuable chemical intermediate.

References

A Technical Guide to the Electrophilic Substitution Patterns of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the electrophilic substitution patterns observed in brominated pyrazole systems. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond foundational principles to explain the causal relationships behind the observed regioselectivity, offering field-proven insights into predicting and controlling reaction outcomes. We will dissect the interplay between the intrinsic electronic properties of the pyrazole ring and the directing effects of bromine substituents, supported by mechanistic discussions, experimental data, and validated protocols.

Core Principles: Understanding the Pyrazole Ring

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its chemistry is governed by the unique electronic distribution within the ring. The C4 position is inherently the most nucleophilic and thus the primary site for electrophilic attack in an unsubstituted pyrazole. This preference is due to the stability of the resulting Wheland intermediate (σ-complex); attack at C4 allows the positive charge to be delocalized without involving the electronegative nitrogen atoms in a destabilizing positively charged azomethine intermediate, which would occur with attack at C3 or C5.

The general mechanism for electrophilic aromatic substitution (SEAr) on pyrazole proceeds via this stabilized intermediate, as depicted below.

Figure 1: General mechanism of electrophilic substitution on the pyrazole ring.

The Bromine Substituent: A Deactivating Director

A bromine atom attached to the pyrazole ring exerts two opposing electronic effects. Understanding this duality is critical to predicting regiochemical outcomes.

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and slowing the overall rate of electrophilic substitution compared to unsubstituted pyrazole.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the π-system of the ring. This electron donation stabilizes the positively charged Wheland intermediate. This stabilizing effect is most pronounced when the electrophile adds to the positions ortho or para to the bromine atom, making bromine an ortho, para-director.

In all cases, the inductive deactivation is strong, meaning that reactions on brominated pyrazoles often require more forcing conditions than their unsubstituted counterparts.

Regioselectivity in Action: Substitution Patterns of Bromopyrazole Isomers

The outcome of an electrophilic substitution reaction is determined by the interplay of the directing effects of the pyrazole's nitrogen atoms and the position of the existing bromine substituent. An activating group, even a weak one, will generally control the directing effects over a deactivating group.

Electrophilic Substitution on 3-Bromopyrazoles

For a 3-bromopyrazole (which exists in tautomeric equilibrium with 5-bromopyrazole in N-unsubstituted forms), the directing effects are convergent.

  • Pyrazole Ring Influence: Strongly directs incoming electrophiles to the C4 position.

  • Bromine Influence (at C3): Directs incoming electrophiles to its ortho (C4) and para (C5) positions.

The powerful intrinsic preference for C4 substitution on the pyrazole ring, combined with the bromine's ortho-directing effect, leads to a strong and predictable preference for substitution at the C4 position .

Example: Nitration of 3-Bromothiophene While a direct citation for 3-bromopyrazole nitration is elusive, the nitration of the analogous 3-bromothiophene provides a strong corollary. The reaction yields a complicated mixture, but the major product is 3-bromo-2-nitrothiophene, demonstrating the powerful directing effect of the heteroatom ring structure in conjunction with the halogen. In the pyrazole system, this logic points squarely to C4 substitution.

Figure 2: Convergent directing effects in 3-bromopyrazole favouring C4 substitution.

Electrophilic Substitution on 4-Bromopyrazoles

When the C4 position is blocked by a bromine atom, the situation becomes more complex. The ring is deactivated, and the remaining C3 and C5 positions are electronically impoverished. Consequently, electrophilic substitution on the 4-bromopyrazole ring is significantly more difficult.

  • Reactivity: The ring is strongly deactivated by the C4-bromo group and the adjacent nitrogen atoms. Reactions require forcing conditions.

  • Regioselectivity: If substitution does occur, it is likely to happen at the C3 or C5 position. However, in many cases, especially with N-aryl substituted pyrazoles, substitution may occur on the aryl ring if conditions are strongly acidic, as protonation of the pyrazole ring further deactivates it.

For many synthetic applications, it is more practical to introduce substituents at the C3/C5 positions before brominating the C4 position.

Friedel-Crafts Reactions

Friedel-Crafts alkylations and acylations are classic electrophilic aromatic substitutions used to form C-C bonds. However, their application to heterocyclic systems, particularly those containing basic nitrogen atoms and deactivating groups, is challenging.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of the pyridine-like nitrogen (N2), which adds a positive charge to the ring and severely deactivates it towards electrophilic attack.

  • Substrate Deactivation: The presence of a bromine atom further deactivates the ring, making the reaction even less feasible.

For 1,3,5-substituted pyrazoles, standard Friedel-Crafts acylation conditions (acetyl chloride or acetic anhydride with AlCl₃) are often unsuccessful. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may offer a viable alternative, as they are less prone to strong, deactivating complexation with the pyrazole nitrogen.

Data Summary: Reaction Patterns

The following table summarizes the expected regiochemical outcomes for key electrophilic substitution reactions on brominated pyrazoles, based on established chemical principles.

Starting MaterialReactionReagentsPrimary Product(s)Causality & Insights
3-Bromopyrazole NitrationHNO₃ / H₂SO₄3-Bromo-4-nitropyrazoleConvergent directing effects of the pyrazole ring (to C4) and the bromine atom (ortho-directing to C4).
3-Bromopyrazole BrominationBr₂ / FeBr₃3,4-DibromopyrazoleAs with nitration, the C4 position is strongly favored for subsequent halogenation.
Pyrazole BrominationNBS or Br₂4-BromopyrazoleThe C4 position is the most electron-rich site on the unsubstituted pyrazole ring.
4-Bromopyrazole NitrationHNO₃ / H₂SO₄Reaction is difficultThe ring is strongly deactivated. Substitution on an N-aryl group may be preferred if present.
1,3,5-Substituted Pyrazole FC AcylationAc₂O / AlCl₃No ReactionStrong deactivation from catalyst complexation at N2. Milder Lewis acids (TiCl₄, FeCl₃) are recommended.

Validated Experimental Protocols

Trustworthy protocols are self-validating. The methodologies below are representative of standard laboratory procedures for the manipulation of pyrazole systems.

Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination

This protocol describes the efficient synthesis of 4-bromopyrazole using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Workflow Diagram:

G start Dissolve Pyrazole in CCl₄ add_nbs Add NBS (1 eq.) in portions start->add_nbs reflux Reflux mixture (e.g., 4-6 hours) add_nbs->reflux monitor Monitor reaction by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup Cool, filter succinimide, wash filtrate monitor->workup Reaction Complete evaporate Evaporate solvent under reduced pressure workup->evaporate purify Purify by column chromatography or recrystallization evaporate->purify end Obtain pure 4-Bromopyrazole purify->end

Figure 3: Experimental workflow for the synthesis of 4-bromopyrazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or water.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution in portions at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using an organic solvent, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude 4-bromopyrazole can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol: Electrosynthesis of 4-Bromopyrazoles

An alternative green chemistry approach involves the electrochemical bromination of pyrazoles on a platinum anode.

Step-by-Step Methodology:

  • Electrolysis Setup: In the anodic compartment of a diaphragm galvanostatic electrolysis cell, place a solution of the starting pyrazole (e.g., 3-nitropyrazole) in 1 M aqueous sodium bromide (NaBr).

  • Electrolysis: Conduct the electrolysis on a platinum (Pt) anode at a controlled current until the required amount of charge has passed, corresponding to the consumption of the starting material.

  • Workup: Upon completion, neutralize the anolyte solution (e.g., with NaHCO₃) to a pH of 7-8.

  • Extraction: Extract the product from the aqueous solution using a suitable organic solvent (e.g., chloroform).

  • Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., CaCl₂) and evaporate the solvent under reduced pressure to yield the 4-brominated pyrazole derivative. This method has been shown to be effective even for pyrazoles bearing electron-withdrawing groups like -NO₂ and -COOH.

Conclusion

The electrophilic substitution patterns of brominated pyrazoles are a logical consequence of competing and cooperating electronic effects. While the C4 position remains the kinetic and thermodynamic focal point for substitution in many heterocyclic systems, the presence of a bromine substituent introduces a layer of complexity that must be carefully considered. For 3-bromopyrazoles, substitution is predictably directed to the C4 position. For 4-bromopyrazoles, substitution on the pyrazole ring is challenging, often requiring forcing conditions or alternative synthetic strategies. Friedel-Crafts reactions remain particularly difficult due to catalyst-ring interactions. By understanding the fundamental principles of ring activation/deactivation and substituent directing effects, researchers can effectively predict product distributions and design rational synthetic routes to access novel, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

3,4,5-Tribromopyrazole synonyms and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4,5-Tribromopyrazole: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this guide moves beyond a simple datasheet. It delves into the causality behind its synthesis, the rationale for its use as a synthetic intermediate, and the structural features that underpin its utility. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a research and development setting.

Core Identification and Chemical Profile

This compound is a fully brominated pyrazole ring that serves as a valuable building block in organic synthesis. Its high degree of halogenation provides a unique combination of chemical reactivity and physical properties.

Synonyms and Identifiers

The compound is most commonly known as this compound. For unambiguous identification across databases and regulatory frameworks, the following identifiers are critical.

IdentifierValueSource(s)
IUPAC Name 3,4,5-tribromo-1H-pyrazole[1]
CAS Number 17635-44-8[1][2]
PubChem CID 627674[1][2]
EC Number 660-929-8[1]
MDL Number MFCD00040248[2]
InChI Key TXQKCKQJBGFUBF-UHFFFAOYSA-N[1][3]
SMILES C1(=C(NN=C1Br)Br)Br[1]
Physicochemical Properties

These properties are essential for handling, storage, and designing reaction conditions.

PropertyValueSource(s)
Molecular Formula C₃HBr₃N₂[1][2]
Molecular Weight 304.77 g/mol [1][2]
Appearance Off-white to pale cream powder[2]
Melting Point 183-189 °C[2]
Solubility Insoluble in water; Soluble in chloroformN/A

Synthesis and Mechanistic Insights

The preparation of this compound relies on the principles of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. The pyrazole ring, while aromatic, exhibits distinct reactivity at its carbon positions.

The Underlying Chemistry: Electrophilic Bromination of the Pyrazole Scaffold

The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. Molecular orbital calculations confirm that the C-4 position is the most electron-rich and sterically accessible site, thus favoring electrophilic substitution at this position.[4][5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where an electrophilic bromine species (Br⁺) attacks the ring to form a stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity.[6]

To achieve exhaustive bromination at all three carbon positions (C-3, C-4, and C-5), forcing conditions and a sufficient stoichiometry of the brominating agent are required. The presence of the pyridine-like nitrogen deactivates the adjacent C-3 and C-5 positions relative to the C-4 position, but they remain reactive enough to undergo substitution under appropriate conditions.

G cluster_mech Mechanism: Electrophilic Aromatic Substitution Pyrazole Pyrazole Ring Intermediate Wheland Intermediate (Carbocation) Pyrazole->Intermediate Attack by π-system Br_plus Br⁺ (Electrophile) Br_plus->Intermediate Product Brominated Pyrazole Intermediate->Product Deprotonation H_plus H⁺ Product->H_plus

Caption: Generalized mechanism for electrophilic bromination of pyrazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis where this compound is generated in situ as a key intermediate. This procedure demonstrates the fundamental steps of pyrazole formation followed by exhaustive bromination.

Core Directive: This is a self-validating protocol. Successful synthesis is confirmed by comparing the physical properties (melting point) of the final, isolated product with established literature values. Further confirmation relies on mass spectrometry to verify the molecular weight and isotopic pattern characteristic of a tribrominated compound.

Step 1: Formation of the Pyrazole Ring

  • Rationale: This initial step constructs the heterocyclic core via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[5] Here, hydrazine hydrate reacts with 1,1,3,3-tetramethoxypropane, an acetal that serves as a synthetic equivalent of malondialdehyde.

  • In a fume hood, prepare an ice-cold solution of hydrazine hydrate (0.1 mole) in water (5 ml) and ethanol (10 ml).

  • With stirring, add concentrated hydrochloric acid (0.1 mole) dropwise.

  • Follow with the addition of 1,1,3,3-tetramethoxypropane (0.1 mole).

  • Bring the reaction mixture to reflux for 15 minutes and maintain reflux for an additional 25 minutes.

  • Cool the mixture to 20°C. The resulting solution contains the formed pyrazole ring, ready for bromination.

Step 2: Exhaustive Bromination

  • Rationale: A strong base (NaOH) is added to deprotonate the pyrazole N-H, increasing the electron density of the ring and activating it towards electrophilic attack. Elemental bromine is then added, which acts as the electrophile source to substitute all available C-H bonds. The reaction temperature is controlled to manage the exothermicity.

  • To the stirred pyrazole solution from Step 1, add a solution of sodium hydroxide (18.8 g, 0.47 mole) in water (110 ml).

  • Carefully add elemental bromine (48 g, 0.3 mole) dropwise over 25 minutes, ensuring the internal temperature is maintained between 28-33°C.

  • Stir the reaction mixture at room temperature for an additional 20 minutes to ensure the reaction goes to completion. The solution now contains this compound.

Step 3: Work-up and Isolation (Hypothetical for Isolation)

  • Rationale: To isolate the product, the reaction mixture would typically be neutralized or acidified to precipitate the neutral organic compound, which is then collected by filtration and purified.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the this compound.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water to remove inorganic salts.

  • Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

G start Start: Hydrazine + Acetal reflux Step 1: Reflux (Pyrazole Formation) start->reflux cool1 Cool to 20°C reflux->cool1 add_base Add NaOH Solution cool1->add_base add_br2 Step 2: Add Br₂ (Bromination @ 28-33°C) add_base->add_br2 stir Stir at RT add_br2->stir workup Step 3: Acidify & Filter (Isolation) stir->workup product Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Characterization

While a detailed, publicly available, and assigned ¹H and ¹³C NMR spectrum for this compound is not readily found in the cited literature, characterization would proceed using standard analytical techniques.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight (304.77 g/mol ) and observing the characteristic isotopic pattern of a molecule containing three bromine atoms.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for N-H stretching in the pyrazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry and the single proton, the ¹H NMR spectrum is expected to be simple, showing a broad singlet for the N-H proton. The ¹³C NMR would show signals corresponding to the three unique carbon atoms of the pyrazole ring.[1]

  • Melting Point Analysis: Comparison with the literature value (183-189 °C) is a crucial step for purity assessment.[2]

Applications in Research and Development

The utility of this compound stems from its densely functionalized and reactive nature. The three bromine atoms serve as versatile synthetic handles for further molecular elaboration, while the overall structure imparts useful biological and material properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for more complex molecules.[2][3] The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it an attractive starting point for generating libraries of compounds in drug discovery and agrochemical research.[7]

  • Rationale for Use: The pyrazole core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[8] The presence of halogen substituents can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes, and can serve as a handle for metabolic transformations or specific interactions with biological targets.[9] It is used in the development of compounds with potential anti-inflammatory and analgesic properties.[2][3]

G cluster_app Role in Medicinal Chemistry TBP This compound (Starting Scaffold) Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) TBP->Coupling Versatile Handles (Br) Library Diverse Library of Pyrazole Derivatives Coupling->Library Screening High-Throughput Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Use of this compound as a scaffold in drug discovery.

Agricultural and Material Science Applications
  • Fungicide/Herbicide: The compound is recognized for its efficacy as a fungicide and herbicide, forming an essential component in some crop protection formulations.[2] Its highly halogenated structure likely contributes to its ability to disrupt biological processes in fungi and weeds.

  • Flame Retardants: In material science, it is incorporated into the formulation of flame retardants. The bromine atoms function by scavenging free radicals in the gas phase during combustion, thereby inhibiting the flame propagation process.[2][3]

  • Analytical and Environmental Chemistry: The compound is also employed in environmental studies to understand the impact of brominated compounds and in the development of analytical methods for their detection.[2]

Safety and Handling

As a highly functionalized and reactive chemical, proper handling of this compound is paramount.

Hazard ClassGHS StatementDescriptionSource
Acute Toxicity H301Toxic if swallowed[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and well-sealed container away from incompatible materials.

References

Methodological & Application

Application Notes and Protocols: A Guide to the One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Molecules incorporating the pyrazole scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] The ability to efficiently synthesize polysubstituted pyrazoles is therefore of paramount importance for the discovery and development of new chemical entities with therapeutic potential. This guide provides an in-depth overview of a robust and versatile one-pot, three-component synthesis strategy for 3,4,5-trisubstituted pyrazoles, designed for practical application in a research and development setting.

Reaction Mechanism and Scientific Principles: A Tale of Three Components

The convergence of three starting materials in a single reaction vessel to construct a complex molecular architecture, such as a 3,4,5-trisubstituted pyrazole, represents an elegant and efficient synthetic approach.[1][3][4] The strategy detailed herein leverages a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization.[1][3][4]

Causality Behind Experimental Choices:

  • One-Pot Approach: This methodology is inherently advantageous as it minimizes reaction time, reduces solvent and reagent consumption, and simplifies the purification process by eliminating the need to isolate intermediates.[5]

  • Multi-Component Reaction: The convergence of three readily available components—an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative (often in the form of a tosyl hydrazone to generate a diazo compound in situ)—allows for rapid diversification of the pyrazole core.[1][3][4][6]

  • Catalyst Selection: While some variations of this synthesis proceed without a catalyst, the use of a mild base or a Lewis acid can significantly enhance the rate and efficiency of the initial Knoevenagel condensation.[7] For instance, piperidinium acetate is an effective catalyst for the condensation of aldehydes and 1,3-dicarbonyls.[1]

The reaction proceeds through a logical sequence of events. First, the aldehyde and the 1,3-dicarbonyl compound undergo a Knoevenagel condensation to form an electron-deficient alkene. Concurrently, or in a subsequent step, the tosyl hydrazone, in the presence of a base, generates a diazo compound. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the alkene intermediate to form a pyrazoline ring. Finally, an oxidative aromatization, often facilitated by molecular oxygen from the air, leads to the stable 3,4,5-trisubstituted pyrazole.[1][3][4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the streamlined workflow of the one-pot synthesis of 3,4,5-trisubstituted pyrazoles.

G cluster_1 Step 2: Cycloaddition and Aromatization A Aldehyde + 1,3-Dicarbonyl C Electron-Deficient Alkene A->C Knoevenagel Condensation B Tosyl Hydrazone + Base D Diazo Compound B->D E [3+2] Cycloaddition C->E D->E F Pyrazoline Intermediate E->F G Oxidative Aromatization F->G H 3,4,5-Trisubstituted Pyrazole G->H

Caption: One-pot synthesis workflow for 3,4,5-trisubstituted pyrazoles.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of 3,4,5-trisubstituted pyrazoles. The specific quantities and reaction times may require optimization depending on the substrates used.

Materials and Reagents:

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Tosyl hydrazone (e.g., benzaldehyde tosylhydrazone)

  • Base (e.g., cesium carbonate, piperidinium acetate)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the chosen solvent (5 mL).

  • Initial Condensation (if catalyzed): If a catalyst for the Knoevenagel condensation is used (e.g., 20 mol% piperidinium acetate), add it to the mixture. Stir the reaction at room temperature for 10-30 minutes, monitoring the formation of the alkene intermediate by TLC.[1]

  • Addition of Hydrazone and Base: Once the initial condensation is complete or has progressed significantly, add the tosyl hydrazone (1.1 mmol) and the base (e.g., cesium carbonate, 2.0 mmol) to the reaction mixture.[6]

  • Heating and Reaction Monitoring: Heat the reaction mixture to 70-100 °C and stir vigorously. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final 3,4,5-trisubstituted pyrazole using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Scope of the Reaction: A Diverse Array of Possibilities

This one-pot synthesis method is compatible with a wide range of functional groups on all three components, allowing for the creation of a diverse library of 3,4,5-trisubstituted pyrazoles.

Aldehyde (R¹) ** 1,3-Dicarbonyl (R², R³) **Tosyl Hydrazone (R⁴) Typical Yield
BenzaldehydeAcetylacetoneBenzaldehyde tosylhydrazone85%
4-ChlorobenzaldehydeEthyl acetoacetate4-Methoxybenzaldehyde tosylhydrazone82%
4-NitrobenzaldehydeDibenzoylmethaneNaphthaldehyde tosylhydrazone78%
Furan-2-carbaldehydeAcetylacetoneThiophene-2-carbaldehyde tosylhydrazone75%

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete Knoevenagel condensation.Add a catalytic amount of a mild acid or base (e.g., piperidinium acetate) to facilitate the initial condensation.[1]
Decomposition of the diazo compound.Ensure the reaction temperature is not excessively high. Add the tosyl hydrazone and base after the initial condensation has occurred.
Formation of Side Products Self-condensation of the 1,3-dicarbonyl compound.Add the aldehyde and 1,3-dicarbonyl first and allow them to react before adding the other components.
Competing reaction pathways.Optimize the reaction temperature and choice of base.
Difficulty in Purification Presence of unreacted starting materials or intermediates.Ensure the reaction has gone to completion by TLC monitoring. Adjust the stoichiometry of the reagents if necessary.
Co-elution of the product with impurities.Try a different solvent system for column chromatography or consider recrystallization.

Applications in Drug Discovery: From Bench to Bedside

The 3,4,5-trisubstituted pyrazole scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets.[1] The synthetic accessibility and ease of diversification offered by the one-pot method described here make it a powerful tool for generating compound libraries for high-throughput screening. Notable examples of drugs containing the pyrazole core include the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[2] The diverse functionalities that can be introduced at the 3, 4, and 5 positions allow for fine-tuning of the molecule's physicochemical properties and biological activity, making this synthetic approach highly relevant for lead optimization in drug development programs.

References

Application Notes and Protocols for the Use of 3,4,5-Tribromopyrazole in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] Its prevalence in marketed drugs, from anti-inflammatory agents to kinase inhibitors, underscores the value of this privileged scaffold.[4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the functionalization of heterocyclic systems, including pyrazoles, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[6][7] 3,4,5-Tribromopyrazole, in particular, represents a highly versatile building block, offering three distinct points for sequential and regioselective functionalization. This allows for the creation of diverse libraries of substituted pyrazoles, which are invaluable in structure-activity relationship (SAR) studies and the discovery of new drug candidates.[8]

These application notes provide a comprehensive guide to the use of N-protected this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings that govern the regioselectivity of these transformations, provide detailed, field-proven protocols for mono-, di-, and tri-arylation, and offer insights into troubleshooting common experimental challenges.

Understanding the Regioselectivity: A Stepwise Functionalization

A critical aspect of utilizing polyhalogenated substrates is controlling the site of reaction. In the case of N-protected this compound, the Suzuki-Miyaura coupling exhibits a remarkable and predictable regioselectivity. The reaction proceeds in a stepwise manner, with the initial coupling occurring at the C5 position, followed by the C3 position, and finally at the C4 position.[8]

This selectivity can be rationalized by considering the electronic and steric environment of each bromine-substituted carbon. The C5 and C3 positions are adjacent to the pyrazole nitrogens, influencing their electronic properties and reactivity towards the palladium catalyst. The C4 position is generally recognized as the least reactive position in pyrazoles for this type of transformation.[9] This inherent reactivity difference allows for the selective synthesis of mono-, di-, and tri-substituted pyrazoles by carefully controlling the stoichiometry of the boronic acid coupling partner.

A study on the related 3,4,5-tribromo-2,6-dimethylpyridine suggests that the order of substitution is influenced by both electronic effects and steric hindrance.[1][3][10] The initial oxidative addition of the palladium(0) catalyst is favored at the most electronically distinct and sterically accessible position. Once the first aryl group is introduced, the electronic landscape of the pyrazole ring is altered, which in turn influences the reactivity of the remaining bromine atoms.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential nature of the Suzuki cross-coupling reaction on an N-protected this compound scaffold.

Suzuki_Pathway Tribromopyrazole Tribromopyrazole Monoaryl_Pyrazole Monoaryl_Pyrazole Tribromopyrazole->Monoaryl_Pyrazole 1.1 eq. ArB(OH)₂ Pd Catalyst, Base (C5 Coupling) Diaryl_Pyrazole Diaryl_Pyrazole Monoaryl_Pyrazole->Diaryl_Pyrazole 1.1 eq. Ar'B(OH)₂ Pd Catalyst, Base (C3 Coupling) Triaryl_Pyrazole Triaryl_Pyrazole Diaryl_Pyrazole->Triaryl_Pyrazole 1.1 eq. Ar''B(OH)₂ Pd Catalyst, Base (C4 Coupling)

Caption: Stepwise Suzuki coupling on this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of N-protected tribromopyrazoles and provide a starting point for optimization.[8] It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Protocol 1: Mono-arylation at the C5 Position

This protocol details the selective synthesis of 5-aryl-3,4-dibromopyrazoles.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-arylation at the C3 and C5 Positions

This protocol describes the synthesis of 3,5-diaryl-4-bromopyrazoles.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (6.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Follow steps 1-5 from Protocol 1, adjusting the quantities of the arylboronic acid and sodium carbonate as indicated above.

  • Heat the reaction mixture to 100-110 °C and stir for 24-48 hours. Monitor the reaction for the disappearance of the mono-arylated intermediate.

  • Perform the workup and purification as described in steps 7-10 of Protocol 1.

Protocol 3: Tri-arylation at the C3, C4, and C5 Positions

This protocol outlines the synthesis of 3,4,5-triarylpyrazoles.

Materials:

  • N-protected this compound (1.0 equiv)

  • Arylboronic acid (3.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Sodium carbonate (Na₂CO₃) (9.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Follow steps 1-5 from Protocol 1, with the adjusted stoichiometry for the arylboronic acid and sodium carbonate. A higher catalyst loading may be beneficial.

  • Heat the reaction mixture to 110 °C or higher (reflux) for 48-72 hours. The reaction at the C4 position is the most challenging and may require more forcing conditions.

  • Perform the workup and purification as described in steps 7-10 of Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a Suzuki cross-coupling reaction with this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Tribromopyrazole, Boronic Acid, and Base Inert Evacuate and Backfill with Argon Reactants->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General Suzuki cross-coupling workflow.

Data Summary: Reaction Conditions and Outcomes

The following table summarizes representative conditions for the sequential Suzuki coupling of N-protected this compound. Yields are indicative and may vary depending on the specific boronic acid used.

Product TypeStoichiometry of ArB(OH)₂Catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
5-Aryl-3,4-dibromopyrazole 1.1 equivPd(PPh₃)₄ (5%)Na₂CO₃ (3 eq)Dioxane/H₂O90-10012-2470-90
3,5-Diaryl-4-bromopyrazole 2.2 equivPd(PPh₃)₄ (5%)Na₂CO₃ (6 eq)Dioxane/H₂O100-11024-4860-85
3,4,5-Triarylpyrazole 3.3 equivPd(PPh₃)₄ (5-10%)Na₂CO₃ (9 eq)Dioxane/H₂O≥11048-7250-75

Note: For challenging couplings, especially at the C4 position, more active catalyst systems such as those employing bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may provide improved results.[11][12] Microwave irradiation can also be employed to accelerate the reaction and potentially improve yields.[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality reagents- Use a fresh bottle of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Use freshly recrystallized or purified reagents.
Formation of Homocoupled Boronic Acid Product - Presence of oxygen- Slow transmetalation- Improve inert atmosphere technique.- Consider a different base or solvent system to facilitate transmetalation.
Protodebromination (loss of bromine) - Presence of protic impurities- Side reaction of the catalyst- Use anhydrous solvents and dry reagents.- A different ligand or catalyst system may suppress this side reaction.
Incomplete Reaction (Stalls at mono- or di-arylation) - Insufficiently reactive C-Br bond (esp. at C4)- Steric hindrance- Increase reaction temperature and/or time.- Switch to a more active catalyst system (e.g., with Buchwald ligands).- Consider using microwave heating.
Difficult Purification - Close polarity of starting material, intermediates, and product- Optimize chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider recrystallization if the product is a solid.

References

The Versatile Scaffold: Harnessing 3,4,5-Tribromopyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. Among the diverse array of pyrazole-based synthons, 3,4,5-tribromopyrazole stands out as a highly versatile and reactive building block. Its three bromine substituents offer multiple points for chemical modification, enabling the synthesis of complex, polysubstituted pyrazole derivatives with a wide spectrum of biological activities. This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed application notes and robust experimental protocols. We will delve into its use as a precursor for potent kinase inhibitors, anti-inflammatory agents, and chemokine receptor antagonists, providing the conceptual framework and practical methodologies for researchers to leverage this powerful scaffold in their drug discovery endeavors.

Introduction: The Strategic Advantage of the Tribrominated Pyrazole Core

The unique structural feature of this compound is the presence of bromine atoms at all available carbon positions of the pyrazole ring. This heavy halogenation imparts distinct chemical properties that are highly advantageous in medicinal chemistry:

  • Orchestrated Functionalization: The differential reactivity of the bromine atoms, coupled with the ability to selectively activate specific positions, allows for a stepwise and controlled introduction of various substituents. This regioselective functionalization is paramount in exploring the structure-activity relationship (SAR) of novel compounds.

  • Access to Polysubstituted Scaffolds: The tribrominated core serves as a launchpad for creating complex, three-dimensional molecules. Through sequential cross-coupling and substitution reactions, researchers can rapidly generate libraries of diverse pyrazole derivatives.

  • Modulation of Physicochemical Properties: The bromine atoms themselves can influence the lipophilicity and metabolic stability of the parent molecule. Furthermore, their replacement with other functional groups allows for fine-tuning of critical drug-like properties.

This guide will focus on three key therapeutic areas where derivatives of this compound have shown significant promise: oncology (kinase inhibition), inflammation (COX-2 inhibition), and immunology (chemokine receptor antagonism).

Application in Oncology: A Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound provides a flexible platform to synthesize potent and selective kinase inhibitors through strategic derivatization.

Rationale for Pyrazole-Based Kinase Inhibitors

The pyrazole ring can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site. The substituents on the pyrazole core project into different pockets of the ATP-binding site, allowing for the optimization of potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrazole-Based Inhibitor ATP ATP Hinge Region Hinge Region ATP->Hinge Region H-bonds Hydrophobic Pocket I Hydrophobic Pocket I Hydrophobic Pocket II Hydrophobic Pocket II Solvent Front Solvent Front Pyrazole Core Pyrazole Core Pyrazole Core->Hinge Region Mimics H-bonding R1 R1 R1->Hydrophobic Pocket I Van der Waals R2 R2 R2->Hydrophobic Pocket II Hydrophobic Interactions R3 R3 R3->Solvent Front Solvent Exposure

Figure 1. Interaction of a pyrazole-based inhibitor with a kinase active site.

Synthetic Strategy: Sequential Suzuki-Miyaura Coupling

A powerful strategy for derivatizing this compound is the sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of different aryl or heteroaryl moieties at the C3, C4, and C5 positions.

Protocol 1: Stepwise Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the selective mono- and di-arylation of this compound. The regioselectivity can often be controlled by tuning the reaction conditions and the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

StepReagentStoichiometryConditions
Mono-arylation Arylboronic Acid1.1 eqPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C
Di-arylation Arylboronic Acid2.2 eqPd(dppf)Cl₂, Cs₂CO₃, DMF, 110°C
Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized pyrazole derivatives can be screened for their inhibitory activity against a panel of kinases using an in vitro assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

Principle:

The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or a vehicle control to the wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to ATP.

  • Luminescence Measurement: Add a luciferase-containing reagent and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Application in Anti-Inflammatory Drug Discovery: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazole-containing molecules, such as Celecoxib, are successful COX-2 inhibitors. This compound serves as a valuable starting material for novel COX-2 inhibitors.

Synthesis of a Key Intermediate: 3,4,5-Tribromo-α-methylpyrazole-1-acetic acid

A common strategy in designing COX-2 inhibitors is to introduce an acidic moiety. The following protocol details the synthesis of a key intermediate bearing a carboxylic acid group.[1]

Protocol 3: Synthesis of 3,4,5-Tribromo-α-methylpyrazole-1-acetic acid [1]

Materials:

  • This compound

  • Acetone

  • Anhydrous potassium carbonate

  • Ethyl 2-bromopropionate

  • Sodium hydroxide

  • Hydrochloric acid (2 N)

Procedure:

  • Dissolve this compound (0.01 mole) in 70 ml of acetone and add anhydrous potassium carbonate (0.02 mole).[1]

  • Heat the mixture at reflux with stirring for 10 minutes.[1]

  • Cool the mixture and add ethyl 2-bromopropionate (0.011 mole).[1]

  • Heat the reaction mixture at reflux for 1.5 hours.[1]

  • After cooling, add an aqueous solution of sodium hydroxide (0.5 g in 90 ml of water).[1]

  • Distill off the acetone and heat the remaining aqueous solution at reflux for 2 hours.[1]

  • Cool the clear solution and acidify to approximately pH 2 with 2 N hydrochloric acid to precipitate the product.[1]

  • Collect the white precipitate by filtration, wash with water, and dry to obtain 3,4,5-tribromo-α-methylpyrazole-1-acetic acid.[1]

G This compound This compound Intermediate 1 Intermediate 1 This compound->Intermediate 1 1. K2CO3, Acetone 2. Ethyl 2-bromopropionate Final Product Final Product Intermediate 1->Final Product 1. NaOH, H2O 2. HCl

Figure 2. Synthetic workflow for 3,4,5-tribromo-α-methylpyrazole-1-acetic acid.

Biological Evaluation: In Vitro COX-2 Inhibition Assay

The synthesized compounds can be evaluated for their ability to selectively inhibit COX-2 over COX-1.

Protocol 4: In Vitro COX-2 Inhibition Assay (Colorimetric)

Principle:

This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G₂, the product of the cyclooxygenase reaction. The intensity of the color produced is proportional to the COX activity.

Procedure:

  • Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compound or a known inhibitor (e.g., Celecoxib).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

  • Color Development: Incubate the plate to allow for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess selectivity.

Application in Immunology: Development of Chemokine Receptor Antagonists

Chemokine receptors, such as CCR1 and CCR5, play a crucial role in inflammatory and immune responses. Antagonists of these receptors are promising therapeutic agents for various autoimmune diseases. This compound can be used as a starting point for the synthesis of novel CCR1/CCR5 antagonists.

Synthetic Strategy: N-Arylation and Further Functionalization

The synthesis of pyrazole-based CCR1 antagonists often involves N-arylation of the pyrazole core, followed by further modifications.

Protocol 5: Copper-Catalyzed N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMSO)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the tube.

  • Reaction Execution: Heat the mixture at a specified temperature (e.g., 110 °C) for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Biological Evaluation: Radioligand Binding Assay for CCR1

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol 6: Radioligand Competition Binding Assay for CCR1

Principle:

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-CCL3) for binding to the CCR1 receptor expressed on cell membranes.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CCR1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ and calculate the inhibition constant (Ki).

Assay ComponentDescription
Receptor Source Membranes from HEK293 cells stably expressing human CCR1
Radioligand [¹²⁵I]-CCL3 (MIP-1α)
Non-specific Binding Determined in the presence of a high concentration of unlabeled CCL3
Incubation Time 60 minutes at 25°C

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold that provides a gateway to a vast chemical space of medicinally relevant molecules. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the potential of this building block in their drug discovery programs. The ability to perform sequential and regioselective functionalization makes it an ideal starting material for generating compound libraries for high-throughput screening. Future research will likely focus on developing even more sophisticated and selective catalytic methods for the derivatization of the tribrominated pyrazole core, as well as exploring its application in other therapeutic areas. The continued exploration of this remarkable scaffold holds great promise for the discovery of novel and effective medicines.

References

Application Notes & Protocols: 3,4,5-Tribromopyrazole as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a cornerstone of modern agrochemical design, forming the core scaffold of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3] Its derivatives are prized for their broad-spectrum biological activity. The strategic introduction of halogen atoms onto this scaffold is a well-established method for enhancing a molecule's potency, metabolic stability, and overall field performance.[4] In this context, 3,4,5-tribromopyrazole emerges as a pivotal precursor. This fully brominated heterocycle is not merely a carrier of the pyrazole toxophore but also a highly reactive and versatile building block. Its three bromine atoms provide multiple sites for further functionalization or can be retained to impart specific physicochemical properties to the final active ingredient.[5][6]

This guide provides an in-depth exploration of this compound, offering researchers and development professionals a comprehensive resource on its synthesis, properties, and, most critically, its application in the synthesis of advanced agrochemical intermediates. The protocols detailed herein are designed to be robust and are accompanied by expert insights into the causality behind key experimental choices, empowering users to not only replicate but also adapt these methods for novel discovery programs.

Precursor Profile: Physicochemical Properties & Safe Handling

A thorough understanding of the starting material is paramount for successful and safe synthesis. This compound is a stable, off-white powder, but its handling requires adherence to standard laboratory safety protocols due to its irritant nature.[5][7]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 17635-44-8[5]
Molecular Formula C₃HBr₃N₂[5]
Molecular Weight 304.77 g/mol [8]
Appearance Off-white powder[5]
Melting Point 183-192 °C[5][7]
Solubility Insoluble in water; Soluble in chloroform[7]
Storage Conditions Store at 0-8 °C, protected from light and air[5][9]
Safety & Handling Protocol

Hazard Statement: this compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[7][8] The toxicological properties have not been exhaustively investigated.[10]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 or P1 particle respirator.[10]

  • Skin and Body Protection: Laboratory coat.

Handling Procedures:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid dust formation. Use appropriate tools to handle the solid.

  • Do not get in eyes, on skin, or on clothing.

  • Keep container tightly closed when not in use.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[10]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[10]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[10]

Synthesis of the Precursor: this compound

An efficient and scalable synthesis of the tribromopyrazole precursor is the logical starting point. The following protocol is adapted from a high-yield, one-pot procedure that begins with the formation of the pyrazole ring followed by an in-situ electrophilic bromination.[11]

Workflow for this compound Synthesis

cluster_reagents Starting Materials cluster_process Synthetic Process cluster_product Product Hydrazine Hydrazine Hydrate Step1 Step 1: Pyrazole Formation (Acid-catalyzed condensation) Hydrazine->Step1 TMP 1,1,3,3-Tetramethoxypropane TMP->Step1 Bromine Bromine (Br₂) Step2 Step 2: In-situ Bromination (Base-mediated) Bromine->Step2 Base Sodium Hydroxide (NaOH) Base->Step2 Step1->Step2 Pyrazole Intermediate Product This compound Step2->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Rationale: This procedure first constructs the pyrazole heterocycle via the acid-catalyzed condensation of hydrazine with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane). The subsequent addition of a strong base deprotonates the pyrazole and the acidic C-H protons, facilitating a rapid and exhaustive electrophilic substitution by bromine to yield the desired trisubstituted product.[11]

Materials:

  • Hydrazine hydrate (0.1 mol)

  • Concentrated Hydrochloric Acid (0.1 mol)

  • 1,1,3,3-tetramethoxypropane (0.1 mol)

  • Sodium Hydroxide (NaOH) (0.47 mol)

  • Bromine (0.3 mol)

  • Ethanol & Water

Procedure:

  • In a round-bottom flask equipped with a stirrer and reflux condenser, prepare an ice-cold solution of hydrazine hydrate (5 g, 0.1 mol) in water (5 ml) and ethanol (10 ml).

  • Slowly add concentrated hydrochloric acid (12 g, 0.1 mol) dropwise with stirring, keeping the temperature low.

  • Add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol) to the mixture.

  • Bring the reaction mixture to reflux over 15 minutes and maintain reflux for an additional 25 minutes. The pyrazole ring is formed in this step.

  • Cool the mixture to 20°C. Add a solution of sodium hydroxide (18.8 g, 0.47 mol) in water (110 ml).

  • While stirring vigorously, add bromine (48 g, 0.3 mol) dropwise over 25 minutes. Caution: Bromine is highly corrosive and toxic. Perform this step in a fume hood. The internal temperature should be maintained between 28-33°C using an ice bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for an additional 20 minutes to complete the bromination. The this compound product often precipitates at this stage and can be isolated or used directly in the next step for derivative synthesis.

Core Application: N-Alkylation for Agrochemical Intermediates

The most common and critical transformation of this compound in agrochemical synthesis is N-alkylation. This reaction attaches the pyrazole core to a side chain, which is crucial for tuning the molecule's biological target affinity and pharmacokinetic properties.[12] A key challenge in pyrazole chemistry is regioselectivity; alkylation can occur at either the N1 or N2 position. For asymmetrically substituted pyrazoles, this leads to different isomers. However, for a symmetrically substituted precursor like this compound, the two nitrogen atoms are equivalent, simplifying the reaction to yield a single N-alkylated product.[12][13]

Protocol 1: Synthesis of 3,4,5-Tribromo-α-methylpyrazole-1-acetic acid

This protocol details the synthesis of a pyrazole acetic acid derivative, a common intermediate for producing pyrazole carboxamide fungicides, which often act as Succinate Dehydrogenase Inhibitors (SDHIs).[14][15]

Rationale: This is a classic base-mediated N-alkylation. Anhydrous potassium carbonate (K₂CO₃) is used as a mild and effective base to deprotonate the pyrazole nitrogen, creating a nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl 2-bromopropionate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. A final hydrolysis step with NaOH converts the ethyl ester to the desired carboxylic acid.[14]

TBP This compound Alkylation N-Alkylation (Reflux, 1.5h) TBP->Alkylation EBP Ethyl 2-bromopropionate EBP->Alkylation Base K₂CO₃ in Acetone Base->Alkylation NaOH NaOH(aq), then HCl Hydrolysis Ester Hydrolysis (Reflux, 2h) NaOH->Hydrolysis Intermediate Ethyl Ester Intermediate Alkylation->Intermediate Product Carboxylic Acid Product Hydrolysis->Product Intermediate->Hydrolysis

Caption: Reaction workflow for the synthesis of a pyrazole acetic acid derivative.

Table 2: Reaction Parameters for Protocol 1

ParameterValue / ReagentRationale
Pyrazole Substrate This compound (1.0 eq)The core building block.
Alkylating Agent Ethyl 2-bromopropionate (1.1 eq)Introduces the acetic acid side chain precursor.
Base Anhydrous K₂CO₃ (2.0 eq)Mild base, deprotonates pyrazole for nucleophilic attack.
Solvent AcetonePolar aprotic solvent, ideal for Sₙ2 reactions.
Hydrolysis Agent Sodium Hydroxide (NaOH)Saponifies the ethyl ester to a carboxylate salt.
Acidification 2N Hydrochloric Acid (HCl)Neutralizes the base and protonates the carboxylate to precipitate the final acid product.
Typical Yield ~95%[14]

Detailed Methodology:

  • Dissolve this compound (3.04 g, 0.01 mol) in 70 ml of acetone in a round-bottom flask.

  • Add solid anhydrous potassium carbonate (2.76 g, 0.02 mol).

  • Stir the mixture and heat at reflux for 10 minutes to activate the base and ensure deprotonation.

  • Cool the mixture slightly, then add ethyl 2-bromopropionate (2.0 g, 0.011 mol).

  • Heat the reaction mixture at reflux for 1.5 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling, add a solution of sodium hydroxide (0.5 g in 90 ml of water).

  • Distill off the acetone. Heat the remaining aqueous solution at reflux for 2 hours to ensure complete hydrolysis of the ester.

  • Cool the resulting clear solution in an ice bath and acidify to approximately pH 2 with 2N hydrochloric acid.

  • A white precipitate of 3,4,5-tribromo-α-methylpyrazole-1-acetic acid will form. Collect the solid by filtration, wash with cold water, and dry.[14]

From Intermediate to Active Ingredient: The Path Forward

The carboxylic acid and acetamide intermediates synthesized from this compound are not endpoints but are themselves valuable precursors for final agrochemical products. The pyrazole-carboxamide linkage is a well-known feature in a major class of fungicides.[16]

cluster_pathways Synthetic Pathways cluster_products Product Classes Precursor This compound Alkylation N-Alkylation (Protocol 1 & 2) Precursor->Alkylation Intermediate Carboxylic Acid / Acetamide Intermediates Alkylation->Intermediate Coupling Amide Coupling (e.g., with an aniline) FinalProduct Final Agrochemicals (e.g., Pyrazole Carboxamide Fungicides) Coupling->FinalProduct Intermediate->Coupling

Caption: Logical flow from precursor to a final class of agrochemicals.

The carboxylic acid synthesized in Protocol 1 can be readily converted to an acid chloride (e.g., using thionyl chloride) and then coupled with a substituted aniline. This amide-forming reaction is a standard and highly modular approach to building libraries of potential active ingredients for screening. The three bromine atoms on the pyrazole ring can be leveraged to fine-tune activity and physical properties in the final molecule.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of novel agrochemicals. Its symmetric nature simplifies N-alkylation reactions, providing a reliable and high-yielding entry point to a diverse range of functionalized pyrazole intermediates. The protocols provided here for the synthesis of both the precursor itself and key downstream derivatives offer a solid foundation for research and development programs. By understanding the chemical principles behind each step, scientists can effectively utilize this compound to construct complex molecules and accelerate the discovery of the next generation of crop protection agents.

References

Application Notes & Protocols: A Comprehensive Guide to the N-alkylation of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific background for the N-alkylation of 3,4,5-tribromopyrazole, a densely halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol is designed for researchers in organic synthesis and drug development, offering a robust starting point for the synthesis of novel N-substituted tribromopyrazoles. The narrative delves into the mechanistic underpinnings of the reaction, the influence of the tribromo-substitution on the pyrazole's reactivity, and strategies for optimizing reaction conditions. Safety protocols for handling the substrate and reagents are also emphasized.

Introduction: The Significance of N-Alkylated Halogenated Pyrazoles

N-alkylated pyrazoles are a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The introduction of halogen atoms, such as bromine, onto the pyrazole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a versatile, albeit challenging, building block for creating novel chemical entities with potentially enhanced therapeutic efficacy.[1] Its electron-deficient nature, a direct consequence of the three electron-withdrawing bromine atoms, presents unique considerations for its N-alkylation.

This guide provides a comprehensive protocol for the N-alkylation of this compound, grounded in established principles of heterocyclic chemistry.

Mechanistic Insights into Pyrazole N-Alkylation

The N-alkylation of a pyrazole proceeds via a nucleophilic substitution reaction. The pyrazole, acting as a nucleophile, attacks an electrophilic alkylating agent. The reaction is typically facilitated by a base, which deprotonates the pyrazole's N-H, increasing its nucleophilicity.

The Role of the Base

The choice of base is critical and is dictated by the acidity of the pyrazole's N-H proton. For electron-deficient pyrazoles like this compound, the electron-withdrawing bromine atoms increase the acidity of the N-H proton (predicted pKa ≈ 6.47) compared to unsubstituted pyrazole.[2] This heightened acidity allows for the use of milder bases for deprotonation.

General Reaction Pathway

The general workflow for the N-alkylation of this compound can be visualized as follows:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Alkylating Agent Base Solvent Deprotonation Deprotonation of Pyrazole Reagents->Deprotonation Nucleophilic_Attack Nucleophilic Attack Deprotonation->Nucleophilic_Attack Product_Formation N-Alkylated Product Formation Nucleophilic_Attack->Product_Formation Quenching Reaction Quenching Product_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific alkylating agents.

Materials and Reagents
  • Substrate: this compound (CAS: 17635-44-8)

  • Alkylating Agent (Example): Iodomethane, Bromoethane, Benzyl Bromide

  • Base: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Work-up Reagents: Deionized Water, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine, Ethyl Acetate, Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF) to dissolve the pyrazole.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C, depending on the reactivity of the alkylating agent). Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding deionized water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Parameter Summary
Alkylating AgentTypical BaseSolventTemperature
IodomethaneK₂CO₃DMFRoom Temp.
BromoethaneK₂CO₃DMFRoom Temp. - 50°C
Benzyl BromideK₂CO₃MeCNRoom Temp. - 60°C
Ethyl BromoacetateNaHTHF0°C to Room Temp.

Safety and Handling

This compound:

  • Hazards: Irritating to eyes, respiratory system, and skin.[3] The toxicological properties have not been fully investigated.[4]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

Alkylating Agents:

  • Hazards: Alkylating agents are often toxic, mutagenic, and carcinogenic.[5][6][7] They can cause severe skin and eye irritation.

  • Precautions: Handle with extreme care in a fume hood.[5] Wear appropriate PPE.[5] Consult the specific Safety Data Sheet (SDS) for each alkylating agent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Insufficiently strong base.Use a stronger base such as NaH or Cs₂CO₃.
Low reaction temperature.Increase the reaction temperature.
Inactive alkylating agent.Use a fresh or purified alkylating agent.
Formation of Multiple Products Isomeric products due to alkylation at both nitrogen atoms (less likely for this symmetric substrate).This is not expected for this compound.
Side reactions of the alkylating agent.Optimize reaction conditions (temperature, stoichiometry).
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography.

Conclusion

The N-alkylation of this compound provides a valuable pathway to novel, highly functionalized heterocyclic compounds. The electron-deficient nature of the tribrominated pyrazole ring necessitates careful consideration of the reaction conditions, particularly the choice of base. The protocol outlined in this document offers a robust and adaptable starting point for the synthesis of a wide array of N-substituted 3,4,5-tribromopyrazoles. As with any chemical synthesis, appropriate safety precautions must be strictly followed.

References

Application Notes and Protocols: Leveraging 3,4,5-Tribromopyrazole for the Development of Novel CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the strategic use of 3,4,5-tribromopyrazole as a versatile scaffold for the discovery and development of potent and selective C-C chemokine receptor 1 (CCR1) antagonists. This document outlines the rationale for targeting CCR1 in inflammatory diseases, details the synthetic utility of the tribrominated pyrazole core, and provides validated, step-by-step protocols for the biological evaluation of novel antagonist candidates.

Introduction: CCR1 as a Compelling Target for Anti-Inflammatory Therapeutics

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses.[1][2][3] Expressed predominantly on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 is activated by a range of pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[4][5][6] The activation of CCR1 triggers a cascade of intracellular signaling events that lead to leukocyte migration, activation, and infiltration into tissues, thereby propagating inflammatory processes.[3][7]

Given its central role in leukocyte trafficking to sites of inflammation, CCR1 has emerged as a promising therapeutic target for a multitude of inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][8][9] The development of small molecule antagonists that can effectively block the CCR1 signaling pathway holds the potential to ameliorate the debilitating effects of these chronic inflammatory conditions.[8]

The pyrazole scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[10][11][12][13] Its unique electronic properties and synthetic tractability make it an ideal starting point for the design of novel receptor antagonists. Specifically, the this compound derivative offers multiple points for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity for CCR1.[14]

Synthetic Strategy: Harnessing this compound for Library Generation

The strategic functionalization of the this compound core is paramount to generating a diverse library of potential CCR1 antagonists. The bromine atoms at the 3, 4, and 5 positions can be selectively and sequentially modified using a variety of modern synthetic methodologies, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce a wide array of substituents.

Synthesis of the this compound Scaffold

A robust and scalable synthesis of this compound is the essential first step. Several methods have been reported, with a common approach involving the bromination of pyrazole. A highly efficient one-pot synthesis has been described, starting from the reaction of hydrazine with 1,1,3,3-tetramethoxypropane, followed by in-situ bromination.[15]

General Protocol for the Synthesis of this compound

Materials:

  • Hydrazine hydrate

  • Concentrated Hydrochloric Acid

  • 1,1,3,3-Tetramethoxypropane

  • Sodium Hydroxide

  • Bromine

  • Ethanol

  • Water

Procedure: [15]

  • In a reaction vessel equipped with a stirrer and cooled in an ice bath, cautiously add concentrated hydrochloric acid to a solution of hydrazine hydrate in ethanol and water.

  • To this solution, add 1,1,3,3-tetramethoxypropane dropwise while maintaining the temperature.

  • Bring the reaction mixture to reflux for approximately 30 minutes.

  • After cooling, add a solution of sodium hydroxide in water.

  • Carefully add bromine dropwise, ensuring the temperature is controlled.

  • Stir the reaction mixture at room temperature.

  • The resulting this compound can then be further functionalized.

Diversification of the this compound Core

The differential reactivity of the bromine atoms on the pyrazole ring allows for a regioselective approach to library synthesis. The N-H of the pyrazole can be alkylated or arylated to introduce further diversity.

G Tribromopyrazole This compound N_Alkylation N-Alkylation/Arylation (e.g., R-X, Base) Tribromopyrazole->N_Alkylation Cross_Coupling_C5 Selective Cross-Coupling at C5 (e.g., Suzuki, R'-B(OH)2) N_Alkylation->Cross_Coupling_C5 Cross_Coupling_C3 Cross-Coupling at C3 (e.g., Sonogashira, R''-acetylene) Cross_Coupling_C5->Cross_Coupling_C3 Cross_Coupling_C4 Cross-Coupling at C4 (e.g., Buchwald-Hartwig, R'''-NH2) Cross_Coupling_C3->Cross_Coupling_C4 Library Diverse Library of CCR1 Antagonist Candidates Cross_Coupling_C4->Library

Caption: Synthetic diversification of this compound.

In Vitro Evaluation of Novel CCR1 Antagonists

The primary in vitro assays for identifying and characterizing novel CCR1 antagonists are radioligand binding assays and chemotaxis assays. These assays provide quantitative data on the affinity of the compounds for the receptor and their functional ability to block chemokine-induced cell migration.

Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to CCR1.

Principle: A radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with a source of CCR1 (e.g., membranes from cells overexpressing the receptor). The displacement of the radioligand by increasing concentrations of the unlabeled test compound is measured, allowing for the determination of the inhibitory constant (Ki).

Protocol: [16][17][18][19]

Materials:

  • Human CCR1-expressing cell membranes (e.g., from ChemiSCREEN™)[20]

  • [¹²⁵I]-CCL3 (radioligand)

  • Unlabeled CCL3 (for non-specific binding determination)

  • Test compounds (this compound derivatives)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well filter plates (e.g., MultiScreen HTS)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, CCR1-expressing cell membranes, and the test compound or unlabeled CCL3 (for non-specific binding) or buffer (for total binding).

  • Add the radiolabeled ligand ([¹²⁵I]-CCL3) to all wells at a concentration close to its Kd.

  • Incubate the plate with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values for each test compound.

Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

CompoundIC₅₀ (nM)Kᵢ (nM)
Reference Antagonist105
Compound A5025
Compound B52.5
Chemotaxis Assay

This functional assay measures the ability of a test compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.[21]

Principle: CCR1-expressing cells (e.g., THP-1 monocytes or RPMI 8226 multiple myeloma cells) are placed in the upper chamber of a transwell plate, while a CCR1 ligand (e.g., CCL3) is placed in the lower chamber.[21][22] The ability of the test compounds to inhibit the migration of cells through the porous membrane into the lower chamber is quantified.

Protocol: [21][23]

Materials:

  • CCR1-expressing cells (e.g., THP-1 or RPMI 8226)

  • CCL3 (chemoattractant)

  • Test compounds

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell plates (with appropriate pore size, e.g., 5 µm)

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Harvest and resuspend CCR1-expressing cells in assay medium.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control.

  • Add the chemoattractant (CCL3) to the lower wells of the transwell plate.

  • Add the pre-incubated cells to the upper chamber of the transwell inserts.

  • Incubate the plate to allow for cell migration.

  • After incubation, remove the upper chamber and quantify the number of cells that have migrated to the lower chamber using a suitable detection method (e.g., luminescence-based cell viability assay).

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression.

G cluster_0 Upper Chamber cluster_1 Lower Chamber Cells CCR1-expressing cells + Test Compound Chemokine Chemokine (e.g., CCL3) Membrane Porous Membrane Cells->Membrane Migration Migration Cells->Migration Inhibition Inhibition Cells->Inhibition Membrane->Chemokine Migration->Chemokine

Caption: Chemotaxis assay workflow.

In Vivo Evaluation of CCR1 Antagonists

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy and pharmacokinetic properties. Several well-established animal models are available to evaluate the therapeutic potential of CCR1 antagonists.[24][25]

Rabbit Annular Puncture Model of Disc Inflammation

This model is relevant for studying inflammation associated with degenerative disc disease.[22]

Protocol: [22]

  • Animal Model: New Zealand White rabbits.

  • Induction of Inflammation: An annular puncture is made in the intervertebral disc to induce an inflammatory response.

  • Treatment: The test CCR1 antagonist is administered, for example, via intradiscal injection.

  • Endpoints:

    • Imaging: Magnetic Resonance Imaging (MRI) to assess disc degeneration and inflammation.

    • Histology: Immunohistochemical analysis for macrophage infiltration (e.g., using RAM11 marker).

    • Gene Expression: RNA analysis of inflammatory markers (e.g., IL-1β, TNF-α) and disc phenotypic markers from isolated disc tissue.

Murine Model of Allergic Rhinitis

This model is useful for evaluating the efficacy of CCR1 antagonists in allergic inflammation.[26]

Protocol: [26]

  • Animal Model: BALB/c mice.

  • Sensitization and Challenge: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin, OVA) to induce an allergic inflammatory response in the nasal passages.

  • Treatment: The CCR1 antagonist (e.g., BX471) is administered (e.g., intraperitoneally or intranasally) prior to or during the allergen challenge.

  • Endpoints:

    • Symptom Scoring: Evaluation of sneezing and nasal rubbing.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counting (eosinophils, neutrophils) and cytokine measurement (e.g., IL-4, IL-5, IL-13).

    • Histology: Examination of nasal tissue for eosinophil infiltration and goblet cell hyperplasia.

    • Gene and Protein Expression: Analysis of inflammatory mediators (e.g., TNF-α, NF-κB) in nasal tissue.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound-based CCR1 antagonists is yet to be established, general principles from other pyrazole-based receptor antagonists can guide the design of new compounds.[10][11][27] Key considerations for SAR exploration include:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring can significantly influence potency and selectivity. Large, hydrophobic groups are often favored.

  • C3- and C5-Substituents: The nature of the groups at the C3 and C5 positions is critical for interaction with the receptor binding pocket. Aromatic and heteroaromatic rings are common features.

  • C4-Substitution: Modification at the C4 position can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

The tribromo-substitution on the pyrazole core provides a unique starting point for exploring these SAR principles through selective and diverse functionalization.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of novel CCR1 antagonists. Its synthetic accessibility and the potential for systematic chemical modification at multiple positions provide a robust platform for generating diverse compound libraries. The application of the detailed in vitro and in vivo protocols outlined in this guide will enable the identification and characterization of potent and selective CCR1 antagonists with the potential for therapeutic intervention in a wide range of inflammatory diseases.

References

Application Notes and Protocols for the Derivatization of 3,4,5-Tribromopyrazole: A Gateway to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of functional organic molecules. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and, increasingly, advanced materials.[1] The strategic functionalization of the pyrazole core allows for the fine-tuning of its photophysical and electronic characteristics, making it a highly sought-after building block for novel materials with applications in organic electronics, sensing, and catalysis.[2]

Among the various substituted pyrazoles, 3,4,5-tribromopyrazole emerges as a particularly valuable synthon. The presence of three bromine atoms offers multiple reaction sites for derivatization, enabling the construction of complex, multi-functionalized molecules. However, the challenge lies in achieving regioselective functionalization to access specific isomers with desired properties. This guide provides a comprehensive overview of the derivatization strategies for this compound, with a focus on creating new materials. We will delve into the mechanistic rationale behind site-selective reactions and provide detailed protocols for key transformations.

The Critical First Step: N-Protection of this compound

The acidic N-H proton of the pyrazole ring can interfere with many organometallic cross-coupling reactions. Therefore, the first and most critical step in the derivatization of this compound is the protection of the N1-position. This not only prevents unwanted side reactions but also plays a crucial role in directing the regioselectivity of subsequent C-H functionalization.

Rationale for N-Protection
  • Enhanced Solubility: The introduction of a suitable protecting group can significantly improve the solubility of the tribromopyrazole core in organic solvents commonly used for cross-coupling reactions.

  • Modulation of Electronic Properties: The nature of the N-substituent can influence the electron density of the pyrazole ring, thereby affecting the reactivity of the C-Br bonds.

  • Steric Control: A bulky protecting group can sterically hinder certain positions, further enhancing the regioselectivity of the derivatization.

Protocol: N-Alkylation of this compound

A common and effective method for N-protection is alkylation under basic conditions. The choice of the alkylating agent and base is critical for achieving high yields and preventing the formation of isomeric products.

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (1.1 equiv) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated this compound.

Note: For less reactive alkylating agents, a stronger base such as sodium hydride in THF may be required.

Site-Selective Derivatization: The Key to Functional Materials

The three bromine atoms on the N-protected this compound ring exhibit different reactivities, allowing for a stepwise and regioselective functionalization. This site-selectivity is the cornerstone for the rational design of new materials with precisely controlled structures and properties.

The Reactivity Hierarchy: C5 > C3 > C4

Experimental and theoretical studies have established a clear reactivity order for the Suzuki-Miyaura cross-coupling of N-protected 3,4,5-tribromopyrazoles: the C5 position is the most reactive, followed by the C3 position, and finally the C4 position.[2][3][4]

Causality behind the Selectivity:

  • Inductive Effect: The C5 position is adjacent to the N1 nitrogen of the pyrazole ring. The electron-withdrawing inductive effect of this nitrogen atom makes the C5-Br bond more susceptible to oxidative addition by the palladium catalyst.

  • Electronic Repulsion: The lone pair of electrons on the N2 nitrogen atom can create electronic repulsion at the adjacent C3 position, making it slightly less reactive than the C5 position.[2]

  • Steric Hindrance: The C4 position is flanked by two bromine atoms, which can sterically hinder the approach of the bulky palladium catalyst, rendering it the least reactive site.

This predictable reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted pyrazoles by carefully controlling the stoichiometry of the coupling partners.

G cluster_0 Derivatization Pathway of N-Protected this compound Start N-Protected This compound Mono 5-Aryl-3,4-dibromopyrazole Start->Mono 1 equiv. Arylboronic Acid (Suzuki Coupling at C5) Di 3,5-Diaryl-4-bromopyrazole Mono->Di 1 equiv. Arylboronic Acid (Suzuki Coupling at C3) Tri 3,4,5-Triarylpyrazole Di->Tri 1 equiv. Arylboronic Acid (Suzuki Coupling at C4) G cluster_1 Cross-Coupling Strategies for this compound Start N-Protected This compound Suzuki Suzuki-Miyaura (Arylboronic Acid) Start->Suzuki Pd(OAc)₂, K₂CO₃ Sonogashira Sonogashira (Terminal Alkyne) Start->Sonogashira Pd(PPh₃)₄, CuI, Et₃N Aryl Aryl-Substituted Pyrazoles Suzuki->Aryl Alkynyl Alkynyl-Substituted Pyrazoles Sonogashira->Alkynyl

References

Application Notes and Protocols for 3,4,5-Tribromopyrazole as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3,4,5-Tribromopyrazole in Crop Protection

This compound is a halogenated heterocyclic compound belonging to the pyrazole class of chemicals.[1] While the pyrazole moiety is a well-established pharmacophore in the development of pharmaceuticals and agrochemicals, the specific attributes of this compound mark it as a compound of significant interest for agricultural applications, particularly as a fungicide.[1] Its unique chemical structure suggests the potential for high potency at low concentrations, which could translate to reduced application rates and a more favorable environmental profile compared to some existing fungicides.[1]

These application notes provide a comprehensive technical guide for researchers and scientists investigating the fungicidal properties of this compound. The following sections will delve into its proposed mechanism of action, provide detailed protocols for its synthesis and evaluation, and offer a framework for data interpretation and presentation.

Proposed Mechanism of Action: Targeting Fungal Respiration

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its structural similarity to other pyrazole-based fungicides strongly suggests a mode of action centered on the inhibition of succinate dehydrogenase (SDH). SDH, also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By inhibiting SDH, this compound likely disrupts the fungal respiratory process, leading to a cascade of detrimental effects:

  • Interruption of ATP Synthesis: The electron transport chain is the primary site of ATP production in aerobic organisms. Inhibition of this pathway starves the fungal cells of energy.

  • Accumulation of Succinate: Blockage of SDH leads to the buildup of its substrate, succinate, which can have further downstream metabolic consequences.

  • Inhibition of Spore Germination and Mycelial Growth: The energy-deprived state prevents the fungus from carrying out essential life processes, including spore germination, germ tube elongation, and mycelial proliferation.

This targeted action on a fundamental metabolic pathway provides a strong rationale for its fungicidal activity.

Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Inner Membrane cluster_effects Cellular Effects This compound This compound Succinate_Dehydrogenase Succinate Dehydrogenase (SDH) (Complex II) This compound->Succinate_Dehydrogenase Inhibition Mitochondrion Mitochondrion Fumarate Fumarate Succinate_Dehydrogenase->Fumarate Product Electrons Succinate_Dehydrogenase->Electrons ATP_Depletion ATP Depletion Succinate_Dehydrogenase->ATP_Depletion Disruption Electron_Transport_Chain Electron Transport Chain ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Succinate_Dehydrogenase Substrate Electrons->Electron_Transport_Chain e- ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Inhibition_of_Growth Inhibition of Spore Germination & Mycelial Growth Cell_Death Fungal Cell Death

Caption: Proposed mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of pyrazole. A general and efficient method involves the one-pot condensation of a ketone and an aldehyde with hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized with bromine.[2]

Protocol: One-Pot Synthesis and Bromination

Materials:

  • Ketone (e.g., acetone)

  • Aldehyde (e.g., benzaldehyde)

  • Hydrazine monohydrochloride

  • Bromine

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and equipment

Procedure:

  • Pyrazoline Formation: In a round-bottom flask, dissolve the ketone (1 equivalent) and aldehyde (1 equivalent) in ethanol.

  • Add hydrazine monohydrochloride (1.1 equivalents) to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • In Situ Bromination: Once the pyrazoline formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (2-3 equivalents) in ethanol dropwise to the reaction mixture with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application Notes and Protocols for Fungicidal Evaluation

Part 1: In Vitro Efficacy Assessment

The initial evaluation of a novel fungicide involves determining its intrinsic activity against target pathogens in a controlled laboratory setting.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

Target Pathogens:

  • Botrytis cinerea (Gray Mold)

  • Fusarium oxysporum (Fusarium Wilt)

  • A representative powdery mildew species (e.g., Podosphaera xanthii)

Materials:

  • Pure this compound

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Fungal cultures of target pathogens

  • Sterile distilled water and appropriate solvents (e.g., DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • For Botrytis cinerea and Fusarium oxysporum, grow the fungi on PDA plates for 7-10 days. Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface. Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

    • For powdery mildew, collect conidia from infected leaves and prepare a spore suspension in a similar manner.

  • MIC Assay (Broth Microdilution Method):

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in PDB to obtain a range of concentrations (e.g., 100 µg/mL to 0.09 µg/mL).

    • Add 10 µL of the prepared spore suspension to each well.

    • Include a positive control (commercial fungicide) and a negative control (no fungicide).

    • Incubate the plates at 25°C for 48-72 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • MFC Assay:

    • Take an aliquot (10 µL) from the wells of the MIC plate that show no visible growth.

    • Spread the aliquot onto fresh PDA plates.

    • Incubate the plates at 25°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Data Presentation:

PathogenMIC (µg/mL)MFC (µg/mL)
Botrytis cinerea[Insert experimental value][Insert experimental value]
Fusarium oxysporum[Insert experimental value][Insert experimental value]
Powdery Mildew[Insert experimental value][Insert experimental value]
Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in a whole-plant system.

Protocol: Detached Leaf Assay for Powdery Mildew Control

Plant Material:

  • Cucumber or melon plants susceptible to powdery mildew.

Procedure:

  • Compound Application: Prepare different concentrations of this compound in a suitable carrier solution (e.g., water with a surfactant).

  • Excise healthy, fully expanded leaves from the plants.

  • Spray the leaves with the test solutions until runoff. Include a positive control (commercial fungicide) and a negative control (carrier solution only).

  • Allow the leaves to air dry.

  • Inoculation: Inoculate the treated leaves with a fresh suspension of powdery mildew conidia (1 x 10^5 spores/mL).

  • Incubation: Place the leaves in a humid chamber at 25°C with a 12-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the disease severity on a scale of 0-5, where 0 = no disease and 5 = severe infection covering >75% of the leaf area.

  • Calculate the percent disease control using the formula: ((Severity in control - Severity in treatment) / Severity in control) x 100.

Protocol: Whole Plant Assay for Botrytis cinerea and Fusarium oxysporum

Plant Material:

  • Tomato or strawberry plants for Botrytis cinerea.

  • Tomato or banana plants for Fusarium oxysporum.

Procedure:

  • Preventative Application: For preventative trials, spray the plants with different concentrations of this compound 24 hours before inoculation.

  • Curative Application: For curative trials, inoculate the plants first and then apply the fungicide at different time points post-inoculation (e.g., 6, 12, 24 hours).

  • Inoculation:

    • Botrytis cinerea: Spray a spore suspension (1 x 10^6 spores/mL) onto the leaves and flowers.

    • Fusarium oxysporum: Inoculate the soil with a spore suspension or by root-dipping seedlings in the suspension before planting.

  • Incubation: Maintain the plants in a greenhouse under conditions favorable for disease development (high humidity for Botrytis, warm temperatures for Fusarium).

  • Disease Assessment: Regularly assess disease severity based on lesion development, wilting, or other characteristic symptoms.

  • Data Analysis: Analyze the data to determine the effective concentration for disease control (EC50) and compare the preventative and curative activities.

Data Presentation:

PathogenApplicationEC50 (µg/mL)
Powdery MildewPreventative[Insert experimental value]
Botrytis cinereaPreventative[Insert experimental value]
Botrytis cinereaCurative[Insert experimental value]
Fusarium oxysporumPreventative[Insert experimental value]

Formulation and Application Considerations

For practical agricultural use, this compound would need to be formulated to ensure stability, efficacy, and ease of application. Researchers should consider:

  • Solubility: Investigate the solubility of the compound in water and various organic solvents to develop suitable formulations (e.g., emulsifiable concentrates, wettable powders).

  • Adjuvants: The addition of surfactants, wetting agents, and stickers can improve the coverage and retention of the fungicide on plant surfaces.

  • Phytotoxicity: It is crucial to evaluate the potential for phytotoxicity at effective fungicidal concentrations on a range of crop plants.

Environmental and Toxicological Profile

A comprehensive evaluation of any new fungicide must include an assessment of its potential impact on non-target organisms and the environment. Preliminary studies should focus on:

  • Toxicity to beneficial insects: Assess the impact on pollinators like bees and predatory insects.

  • Soil persistence and mobility: Determine the half-life of the compound in different soil types and its potential for leaching into groundwater.

  • Aquatic toxicity: Evaluate the toxicity to fish, daphnia, and algae.

Conclusion and Future Outlook

This compound represents a promising scaffold for the development of a novel agricultural fungicide. Its likely mechanism of action as a succinate dehydrogenase inhibitor places it in a well-established and effective class of fungicides. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its fungicidal properties, from initial in vitro screening to whole-plant efficacy trials.

Future research should focus on elucidating the precise binding site of this compound on the SDH enzyme, conducting extensive field trials to validate its efficacy under real-world conditions, and performing a thorough risk assessment to ensure its safety for applicators, consumers, and the environment. The insights gained from such studies will be instrumental in determining the ultimate role of this compound in sustainable crop protection.

References

Application Notes & Protocols: A Researcher's Guide to the Regioselective Bromination of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of a bromine atom onto the pyrazole ring dramatically enhances its synthetic utility, providing a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira.[1] These subsequent modifications are pivotal in the development of novel pharmaceuticals, including antidiabetics and bradykinin B1 receptor antagonists, making the efficient and selective bromination of pyrazoles a critical transformation for researchers in drug development.[1] This guide provides a detailed exploration of the mechanistic principles, practical protocols, and safety considerations for achieving successful pyrazole bromination.

Mechanistic Insights: Controlling Regioselectivity

The bromination of pyrazole proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles.

2.1. The Inherent Reactivity of the C4 Position In an unsubstituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.[2][3] This regioselectivity is a consequence of the electronic effects of the two nitrogen atoms. The pyridine-like nitrogen (N2) is electron-withdrawing via induction, while the pyrrole-like nitrogen (N1) is electron-donating through resonance. Molecular orbital calculations confirm that the highest electron density resides at C4, making it the kinetically favored site of bromination.[2]

2.2. The Role of Substituents and Reaction Conditions The inherent C4 selectivity can be altered by substituents on the ring or by changing the reaction medium.

  • Activating/Deactivating Groups: Electron-donating groups (e.g., alkyl) on the pyrazole ring enhance the rate of bromination, while electron-withdrawing groups (e.g., -COOH, -NO2) decrease it.[4][5] However, in most cases, substitution still preferentially occurs at the C4 position if it is available.

  • N-Substitution: Protecting or substituting the N1 position can influence the reaction. For instance, bulky N1-substituents can sterically hinder the adjacent C5 position.

  • Acidic Conditions: In strongly acidic media, the pyrazole ring can be protonated. This forms a pyrazolium cation, which deactivates the heterocyclic ring towards electrophilic attack.[2] In such cases, if an N-phenyl substituent is present, bromination may occur preferentially on the phenyl ring.[2]

Below is a diagram illustrating the general mechanism for the bromination at the C4 position.

Caption: Mechanism of electrophilic bromination on the pyrazole ring.

Selection of Brominating Agents

The choice of brominating agent is crucial and depends on the substrate's reactivity, desired selectivity, and safety considerations.

Brominating AgentTypical Solvent(s)Temp.AdvantagesDisadvantages & HazardsTypical Regioselectivity
N-Bromosuccinimide (NBS) DMF, CHCl₃, CCl₄0 °C to RTSolid, easy to handle; mild; high selectivity for C4 position.[6][7]Irritant, light and moisture sensitive.[8][9]C4 mono-bromination.
Elemental Bromine (Br₂) CH₂Cl₂, CHCl₃, H₂O0 °C to RTPowerful, effective for less reactive pyrazoles.Highly toxic, corrosive, volatile liquid; requires careful handling in a fume hood.[10][11]Can lead to over-bromination if not controlled.[12]
N-Bromosaccharin Solvent-freeRTStable solid, more reactive than NBS in some cases.[1]Less common, may require catalyst.C4 mono-bromination.[1]

Detailed Experimental Protocols

Safety First: All manipulations involving bromine or N-bromosuccinimide must be performed in a certified chemical fume hood.[8][10] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile), is mandatory.[9][10] An eyewash station and safety shower must be readily accessible.[9]

Protocol 1: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures and is suitable for most standard pyrazole substrates.[6] It utilizes the mild and selective nature of NBS.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole (e.g., 2.5 mmol) in dimethylformamide (10 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0 °C. Causality: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the bromination.

  • Reagent Addition: Add N-bromosuccinimide (2.8 mmol, 1.1 equiv) to the cooled solution in small portions over 20 minutes. Causality: Portion-wise addition of NBS maintains a low concentration of the electrophile, enhancing selectivity and preventing a rapid temperature increase.

  • Reaction: Continue stirring the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical eluent system is ethyl acetate:petroleum ether (6:4).

  • Quenching & Workup: Once complete, pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Causality: This step quenches the reaction and dissolves the DMF and succinimide byproduct.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 40 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 4-bromopyrazole derivative.

Protocol 2: Bromination using Elemental Bromine (Br₂)

This method is more potent and may be necessary for deactivated pyrazole rings. Extreme caution is required due to the hazardous nature of liquid bromine.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Elemental Bromine (Br₂) (1.05 equiv)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the pyrazole substrate in chloroform in a round-bottom flask equipped with a stir bar and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 equiv) in a small amount of chloroform.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the bromine solution dropwise to the stirred pyrazole solution. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: Carefully quench any unreacted bromine by adding 10% sodium thiosulfate solution dropwise until the reddish color permanently disappears. Causality: Sodium thiosulfate is a reducing agent that safely neutralizes excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines the typical workflow for a pyrazole bromination experiment.

Workflow start Start setup 1. Reaction Setup (Dissolve Pyrazole in Solvent) start->setup cool 2. Cool to 0 °C setup->cool add 3. Add Brominating Agent (NBS or Br₂) cool->add react 4. Stir & Monitor by TLC add->react quench 5. Quench Reaction react->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify Product (Chromatography/Recrystallization) concentrate->purify end End (Pure 4-Bromopyrazole) purify->end

Caption: A generalized workflow for the bromination of pyrazoles.

Troubleshooting

  • No Reaction: For deactivated pyrazoles, NBS may not be strong enough. Consider switching to elemental bromine or a catalyzed reaction. Ensure NBS is not old or degraded.

  • Formation of Di- or Poly-brominated Products: This occurs if excess brominating agent is used or the reaction temperature is too high. Use a slight excess (1.05-1.1 equiv) of the brominating agent and maintain low temperatures during addition.[12]

  • Reaction Stalls: If the reaction stalls, a small amount of a radical initiator (like AIBN) can sometimes facilitate bromination with NBS, although this can change the mechanism and selectivity. Photochemical initiation has also been reported.[13]

References

Application Notes and Protocols for 3,4,5-Tribromopyrazole as a Dyestuff Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Ring in Chromophore Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a foundational scaffold in medicinal chemistry and material science.[1][2] Its unique electronic properties and synthetic tractability have made it a privileged structure in the development of pharmaceuticals and agrochemicals.[3][4] In the realm of dyestuff manufacturing, pyrazole derivatives are highly valued as precursors to azo dyes, a major class of synthetic colorants.[5][6] The incorporation of the pyrazole ring into an azo dye structure can significantly enhance the tinctorial strength, brightness, and light fastness of the resulting dye.[5]

3,4,5-Tribromopyrazole is a particularly interesting intermediate due to the presence of three bromine atoms on the pyrazole ring. These bromine atoms serve two primary purposes: they can act as leaving groups in subsequent nucleophilic substitution reactions, allowing for further functionalization of the dye molecule, and their electron-withdrawing nature can influence the electronic properties of the pyrazole ring, thereby tuning the color of the final dyestuff. This document provides detailed protocols for the synthesis of this compound and its application as an intermediate in the manufacturing of a representative pyrazole-based azo dye.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 17635-44-8[3][7]
Molecular Formula C₃HBr₃N₂[3][7]
Molecular Weight 304.77 g/mol [3][7]
Appearance Off-white powder[3]
Melting Point 183-189 °C[3]
Solubility Insoluble in water, soluble in chloroform.[8]

Synthesis of this compound: A Laboratory-Scale Protocol

The synthesis of this compound can be efficiently achieved through the bromination of pyrazole. The following protocol is adapted from established synthetic methodologies.[9]

Reaction Workflow: Synthesis of this compound

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product pyrazole Pyrazole hydrazine Hydrazine Hydrate acid Conc. HCl hydrazine->acid 1. Add dropwise with stirring propane 1,1,3,3-Tetramethoxypropane acid->propane 2. Add reflux Reflux propane->reflux 3. Heat to reflux naoh NaOH Solution bromine Bromine naoh->bromine 6. Add Bromine dropwise (28-33°C) tribromopyrazole This compound bromine->tribromopyrazole 7. Stir and isolate cooling Cooling to 20°C reflux->cooling 4. Cool cooling->naoh 5. Add NaOH solution

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Preparation of the Pyrazole Ring:

    • In a well-ventilated fume hood, to an ice-cold solution of hydrazine hydrate (0.1 mole) in ethanol (10 ml) and water (5 ml), add concentrated hydrochloric acid (0.1 mole) dropwise with constant stirring.

    • To this mixture, add 1,1,3,3-tetramethoxypropane (0.1 mole).

    • Gradually heat the reaction mixture to reflux over 15 minutes and maintain reflux for an additional 25 minutes. The formation of the pyrazole ring occurs during this step.

  • Bromination:

    • After the reflux period, cool the reaction mixture to approximately 20°C.

    • Prepare a solution of sodium hydroxide (0.47 mole) in water (110 ml) and add it to the stirred reaction mixture.

    • Carefully add bromine (0.3 mole) dropwise over 25 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 28-33°C during the addition of bromine. An ice bath may be necessary to control the exothermic reaction.

    • After the addition of bromine is complete, continue stirring the mixture at room temperature for an additional 20 minutes to ensure the completion of the bromination.

  • Work-up and Isolation:

    • The crude this compound often precipitates from the reaction mixture.

    • Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts.

    • The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum to obtain this compound as an off-white solid.

Rationale for Procedural Choices:

  • Stepwise Addition and Temperature Control: The dropwise addition of reagents and careful temperature control during the bromination step are critical for safety and to minimize the formation of side products. The bromination of pyrazole is a highly exothermic reaction.

  • Use of Sodium Hydroxide: The sodium hydroxide solution is added to deprotonate the pyrazole ring, making it more susceptible to electrophilic attack by bromine.

Application in Dyestuff Manufacturing: Synthesis of a Pyrazole Azo Dye

This compound can be utilized as a coupling component in the synthesis of azo dyes. The following is a representative protocol for the synthesis of a disperse azo dye.

Reaction Workflow: Synthesis of a Pyrazole Azo Dye

cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_product Product aniline Substituted Aniline hcl HCl aniline->hcl 1. Dissolve nano2 NaNO₂ Solution (0-5°C) hcl->nano2 2. Add dropwise diazonium Diazonium Salt nano2->diazonium Formation coupling_mixture Coupling diazonium->coupling_mixture 2. Add dropwise (0-5°C) tribromopyrazole This compound naoh_sol NaOH Solution tribromopyrazole->naoh_sol 1. Dissolve naoh_sol->coupling_mixture azo_dye Pyrazole Azo Dye coupling_mixture->azo_dye 3. Stir and isolate

Caption: General workflow for the synthesis of a pyrazole azo dye.

Step-by-Step Protocol
  • Diazotization of an Aromatic Amine:

    • Dissolve a substituted aromatic amine (e.g., p-nitroaniline, 0.01 mole) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mole) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound (0.01 mole) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the cold solution of this compound with vigorous stirring. Maintain the temperature of the reaction mixture at 0-5°C.

    • A colored precipitate of the azo dye should form immediately. Continue stirring the mixture for an additional 1-2 hours at low temperature to ensure complete coupling.

  • Isolation and Purification:

    • Filter the precipitated dye and wash it with a large amount of cold water until the washings are neutral.

    • The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

    • Dry the purified dye in a vacuum oven.

Expected Results and Characterization:

The resulting pyrazole azo dye is expected to be a colored solid. The exact color will depend on the specific aromatic amine used in the diazotization step. The product should be characterized by:

  • Melting Point: To assess purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N stretching of the azo group.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized dye.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Inhalation: Avoid breathing dust.[10]

  • Skin and Eye Contact: this compound is irritating to the skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water.[11][12]

  • Ingestion: Toxic if swallowed.[7] Seek immediate medical attention.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pyrazole-based azo dyes.[1][5] The protocols provided in these application notes offer a starting point for researchers and scientists in the field of dyestuff manufacturing. The ability to further functionalize the dye molecule through the bromine substituents opens up possibilities for the creation of novel colorants with tailored properties for various applications.

References

Application of 3,4,5-Tribromopyrazole in Flame Retardant Materials: A Methodological Guideline for Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Product Development Professionals.

Therefore, this document will pivot from a specific application note on 3,4,5-Tribromopyrazole to a comprehensive, experience-based methodological guideline. This guide outlines the logical and scientific progression for evaluating a novel brominated, nitrogen-containing heterocyclic compound, such as this compound, as a flame retardant. The principles and protocols described herein represent a standard, best-practice approach in the field of flame retardant materials science.

Part 1: Foundational Principles & Initial Characterization

Before incorporating a novel additive into a polymer matrix, a thorough understanding of its intrinsic properties is paramount. This initial characterization provides the basis for rational formulation design and interpretation of subsequent flammability testing.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This data is crucial for determining processing temperatures and potential interactions within a polymer matrix.

PropertyValueSource
CAS Number 17635-44-8[3][4]
Molecular Formula C₃HBr₃N₂[3]
Molecular Weight 304.77 g/mol [3]
Appearance Off-white powder[3]
Melting Point 183-189 °C[3]
Purity ≥ 99% (HPLC)[3]
Thermal Stability Analysis

The thermal degradation profile of the flame retardant dictates the processing window for polymer compounding and provides initial insights into its mode of action. Thermogravimetric Analysis (TGA) is the primary tool for this assessment.

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

  • Instrument: High-resolution Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of this compound powder into an alumina or platinum crucible.

  • Atmosphere: Conduct two separate runs: one under an inert atmosphere (Nitrogen, 99.99% purity) and one under an oxidative atmosphere (Air). Set the gas flow rate to 50-100 mL/min.

  • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset of decomposition temperature (T₅%), the temperature at which 5% weight loss occurs. This is a key indicator of thermal stability.[5]

    • Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the derivative of the TGA curve (DTG).

    • Quantify the char yield at 700 °C or 800 °C. A significant char yield in an inert atmosphere suggests a condensed-phase flame retardant mechanism.

Causality Behind Experimental Choices: Running the analysis in both inert and oxidative atmospheres is critical. Decomposition behavior in nitrogen reveals the intrinsic thermal stability, while the air atmosphere provides insights into its performance under fire-like conditions, where oxygen is present.[5] The 10 °C/min heating rate is a standard condition allowing for comparison across different studies.

Part 2: Incorporation into a Polymer Matrix & Performance Evaluation

The efficacy of a flame retardant is ultimately determined by its performance when incorporated into a polymer. Epoxy resins and polycarbonates are common polymers where brominated flame retardants are employed.[6][7]

Compounding Protocol: An Exemplar for Epoxy Resin

This protocol outlines a typical procedure for incorporating an additive flame retardant into a thermosetting epoxy resin system.

Protocol 2: Preparation of Flame-Retardant Epoxy Resin Samples

  • Formulation: Prepare a series of formulations with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of this compound in a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin. A control sample with no flame retardant must also be prepared.

  • Dispersion:

    • Preheat the DGEBA resin to 80 °C to reduce its viscosity.

    • Add the calculated amount of this compound to the resin.

    • Mechanically stir the mixture at 300-500 rpm for 30 minutes to ensure uniform dispersion. A brief sonication step can be employed to break up any agglomerates.

  • Curing:

    • Add a stoichiometric amount of a suitable curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM).

    • Continue stirring for an additional 15 minutes.

    • Pour the mixture into pre-heated steel molds treated with a release agent.

    • Cure the samples in a programmable oven following a standard curing cycle (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).

  • Post-Curing and Sample Preparation: Allow the samples to cool slowly to room temperature to minimize internal stresses. Machine the cured plaques into specimens of the required dimensions for flammability and mechanical testing.

Flammability Testing: Assessing Performance

A suite of standardized tests is used to quantify the flame retardant performance of the polymer composites.

2.2.1 Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a vertically oriented specimen. A higher LOI value indicates better flame retardancy.[8][9]

Protocol 3: LOI Testing (ASTM D2863)

  • Specimen: A rectangular bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

  • Procedure:

    • Mount the specimen vertically in the test chimney.

    • Introduce a known mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the combustion behavior. If the specimen self-extinguishes, increase the oxygen concentration. If it burns readily, decrease the oxygen concentration.

    • The LOI is the oxygen concentration at which the specimen just sustains burning.

2.2.2 Underwriters Laboratories 94 (UL-94) Vertical Burning Test

This test classifies the self-extinguishing characteristics of a material. The V-0, V-1, and V-2 ratings are most common, with V-0 being the most stringent classification.[10][11][12]

Protocol 4: UL-94 Vertical Burning Test

  • Specimen: A rectangular bar (typically 125 mm x 13 mm x desired thickness).

  • Procedure:

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • Immediately re-apply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t₂) and the afterglow time.

    • Note if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips occur.[10]

2.2.3 Cone Calorimetry

Cone calorimetry is one of the most effective bench-scale methods for assessing the fire behavior of materials under realistic heat flux conditions.[1][13][14][15] It provides a wealth of data, including:

  • Time to Ignition (TTI): The time it takes for the material to ignite under a given heat flux.

  • Heat Release Rate (HRR), particularly the Peak Heat Release Rate (pHRR): This is the single most important parameter for characterizing the fire hazard of a material. A lower pHRR is desirable.[13]

  • Total Heat Released (THR): The total amount of energy released during combustion.

  • Effective Heat of Combustion (EHC): The heat released per unit mass of the sample. A reduction in EHC can indicate gas-phase flame inhibition.

  • Mass Loss Rate (MLR): The rate at which the material pyrolyzes.

  • Char Yield: The amount of residue left after combustion.

Protocol 5: Cone Calorimetry (ASTM E1354)

  • Specimen: A 100 mm x 100 mm plaque of a specified thickness, wrapped in aluminum foil on the bottom and sides.

  • Test Conditions: Expose the specimen to a constant external heat flux (e.g., 35 kW/m² or 50 kW/m²).

  • Data Collection: Continuously measure the oxygen concentration in the exhaust stream, the mass of the specimen, and smoke production throughout the test.

  • Analysis: Calculate the aforementioned parameters (HRR, THR, etc.) from the collected data.

Visualization of the Evaluation Workflow

G cluster_0 Phase 1: Intrinsic Properties cluster_1 Phase 2: Compounding cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Optimization A This compound B Thermal Analysis (TGA) - T₅% (Stability) - Tₘₐₓ (Decomposition) - Char Yield A->B Characterize D Compounding (Melt Mixing / Solution) B->D Incorporate C Polymer Matrix (e.g., Epoxy Resin) C->D E Flammability Testing - LOI (ASTM D2863) - UL-94 (Vertical Burn) D->E Evaluate F Cone Calorimetry (ASTM E1354) - HRR, THR, TTI D->F Evaluate H Data Analysis & Interpretation E->H G Mechanistic Analysis - Char Analysis (SEM, Raman) - Gas Phase (TGA-FTIR) F->G Investigate G->H I Formulation Refinement (Concentration, Synergists) H->I Iterate I->D Re-compound

Caption: Workflow for evaluating a novel flame retardant additive.

Part 3: Mechanistic Insights

Understanding how a flame retardant works is crucial for optimizing its performance and developing synergistic systems. Brominated flame retardants can act in the gas phase, the condensed phase, or both.

Gas-Phase Mechanism

The primary anticipated mechanism for a brominated compound like this compound involves the release of hydrogen bromide (HBr) upon thermal decomposition. This HBr acts as a radical scavenger in the gas phase (the flame), interrupting the highly energetic H• and OH• radicals that propagate combustion.

Visualization of the Gas-Phase Inhibition Cycle

G FR_Br R-Br (Flame Retardant) HBr HBr FR_Br->HBr Heat Br_rad Br• HBr->Br_rad Br_rad->HBr + H•, OH• (from combustion) H_rad H• H2 H₂ H_rad->H2 + Br• OH_rad OH• H2O H₂O OH_rad->H2O + Br•

Caption: Simplified radical scavenging cycle of a brominated flame retardant.

Experimental Verification: The evolution of gaseous decomposition products can be analyzed using TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) . This technique would allow for the detection of HBr and other brominated species as they evolve during the thermal degradation of the polymer composite.

Condensed-Phase Mechanism

A condensed-phase mechanism involves the flame retardant altering the decomposition of the polymer to promote the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the escape of flammable volatiles. The presence of nitrogen in the pyrazole ring may contribute to char formation through cross-linking reactions.

Experimental Verification:

  • Cone Calorimetry: A higher char yield in the cone calorimeter test is direct evidence of condensed-phase activity.

  • Scanning Electron Microscopy (SEM): SEM analysis of the char residue from the cone calorimeter or UL-94 tests can reveal its morphology. A dense, coherent char is more effective than a brittle, cracked one.

  • Raman Spectroscopy: This technique can be used to assess the degree of graphitization and structural order of the char, providing insights into its thermal stability.

Part 4: Synergistic Approaches

The effectiveness of this compound could potentially be enhanced by combining it with a synergistic agent. A common strategy for halogenated flame retardants is the addition of antimony trioxide (Sb₂O₃). However, due to environmental and health concerns, there is a strong drive to find halogen-free synergists. Phosphorus-based flame retardants are excellent candidates, as they primarily act in the condensed phase by promoting charring, which can complement the gas-phase activity of the brominated compound.[16][17]

Protocol 6: Investigating Synergism with a Phosphorus-Based FR

  • Select a Phosphorus FR: Choose a common phosphorus-based flame retardant, such as ammonium polyphosphate (APP) or a DOPO-based derivative.

  • Design Formulations: Prepare a series of polymer composites containing:

    • This compound alone at a fixed concentration (e.g., 15 wt%).

    • The phosphorus FR alone at the same concentration.

    • A combination of both, keeping the total FR loading constant (e.g., 7.5 wt% this compound + 7.5 wt% Phosphorus FR).

  • Evaluate Performance: Conduct LOI, UL-94, and cone calorimeter tests on all formulations.

  • Analyze for Synergism: A synergistic effect is present if the performance of the combination is significantly better than the sum of the individual components. For instance, if the LOI of the combined system is higher than that of either FR used alone at the full 15 wt% loading.

Conclusion

While specific application data for this compound in flame retardant materials is not currently prevalent in accessible literature, its chemical structure—containing both bromine and nitrogen—suggests potential for activity in both the gas and condensed phases. The protocols and logical framework presented in this guide provide a robust, scientifically sound pathway for the comprehensive evaluation of this, or any new, potential flame retardant. A systematic approach, from intrinsic property characterization to detailed flammability testing and mechanistic investigation, is the cornerstone of developing effective and reliable flame retardant solutions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,4,5-Tribromopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. This resource will equip you with the knowledge to refine your purification strategies and obtain high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they affect purification?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the direct bromination of pyrazole. In this case, the most probable impurities are:

  • Partially Brominated Pyrazoles: These include monobromopyrazoles and dibromopyrazoles. These are often the most challenging impurities to remove due to their structural similarity to the desired product.

  • Unreacted Pyrazole: The starting material may be present if the reaction has not gone to completion.

  • Regioisomers: Depending on the reaction conditions, different isomers of brominated pyrazoles might form.

The presence of these impurities can significantly impact the crystallization process and co-elute with the product during chromatography. A thorough understanding of the potential impurities is the first step toward a successful purification strategy.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For a typical crude solid, a sequential purification approach is recommended. This usually involves:

  • Aqueous Workup: An initial wash with water can help remove any inorganic salts or water-soluble byproducts.

  • Recrystallization: This is often the most efficient method for purifying crystalline solids like this compound on a larger scale. A careful selection of the solvent system is critical for success.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. It offers a higher degree of separation, particularly for closely related impurities.

The choice between these methods, or a combination thereof, will depend on the scale of your synthesis and the nature of the impurities present.

Q3: How do I choose the right solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that this compound is a relatively polar molecule, polar solvents are a good starting point for screening. Based on its known solubility in chloroform and insolubility in water, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

A good starting point for solvent screening would be alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures (e.g., hexane/ethyl acetate, hexane/acetone). A systematic approach to solvent screening is crucial and is detailed in the "Experimental Protocols" section.

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is preferred in the following scenarios:

  • Complex Impurity Profile: When multiple impurities with similar polarities to the product are present.

  • Oily Crude Product: If the crude product is an oil or a non-crystalline solid, recrystallization is not a viable option.

  • Small-Scale Purification: For small quantities of material (<1 g), column chromatography can be more practical and result in a higher recovery of pure product.

  • Failed Recrystallization: If recrystallization attempts result in poor recovery or insufficient purity.

Q5: Can sublimation be used to purify this compound?

A5: Sublimation can be a very effective purification technique for compounds that have a sufficiently high vapor pressure to sublime without decomposition. While there is limited specific data on the sublimation of this compound, it is a potential option, especially for removing non-volatile impurities. This method is typically best suited for small-scale purifications under high vacuum.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q: My crude this compound will not fully dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?

A: This indicates that the solvent is not a good choice for dissolving your compound, or you have insoluble impurities.

  • Causality: The solvent may be too non-polar for the highly brominated pyrazole. The undissolved solid could also be inorganic salts or polymeric byproducts.

  • Solution:

    • Confirm Insolubility: Ensure you have reached the boiling point of the solvent and have given it sufficient time to dissolve.

    • Hot Filtration: If you suspect insoluble impurities, perform a hot gravity filtration to remove the solid particles. Then, allow the filtrate to cool.

    • Switch Solvents: If the product itself is insoluble, you need to select a more polar solvent or a different mixed solvent system. Refer to the solvent selection protocol.

Q: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling, even after an extended period in an ice bath. What is the problem?

A: This is a common issue and usually points to one of two things: either too much solvent was used, or the solution is supersaturated.

  • Causality: Using an excessive amount of solvent will keep the compound in solution even at low temperatures. Supersaturation is a metastable state where the compound remains dissolved above its normal solubility limit.

  • Solution:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution. This "seed crystal" will act as a template for further crystallization.

    • Re-evaluate Solvent Choice: If the compound remains in solution, the chosen solvent may be too good at dissolving it. Consider adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, then warm gently until it is clear again and allow to cool slowly. A hexane/ethyl acetate or ethanol/water system could be effective here.[1]

Q: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

  • Causality: The high concentration of the solute upon cooling can lead to the formation of a liquid phase if the temperature is still above the compound's melting point. Rapid cooling also favors oil formation over the more ordered process of crystallization.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

    • Change Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system that allows for crystallization to occur at a lower temperature.

Column Chromatography Troubleshooting

Q: I am running a column, but my this compound is not moving from the top of the column.

A: This indicates that the eluent (solvent system) is not polar enough to move the compound down the stationary phase.

  • Causality: this compound is a polar molecule, and a non-polar eluent will not be able to displace it from the polar silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • TLC Analysis First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Q: My compound is coming off the column too quickly, and it is not well-separated from the impurities.

A: This is the opposite problem – the eluent is too polar.

  • Causality: A highly polar eluent will move all components of the mixture down the column rapidly, leading to poor separation.

  • Solution:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent.

    • Use a Gradient: Start with a less polar solvent system to elute the non-polar impurities first, and then gradually increase the polarity to elute your product and any more polar impurities sequentially.

Q: I see streaking or tailing of my compound spot on the TLC plate and on the column. What causes this?

A: Streaking or tailing can be caused by several factors:

  • Causality:

    • Overloading: Too much sample has been loaded onto the TLC plate or column.

    • Inappropriate Solvent: The compound may have poor solubility in the eluent.

    • Strong Adsorption: The compound may be interacting too strongly with the stationary phase. This can sometimes be an issue with acidic or basic compounds on silica gel.

  • Solution:

    • Load Less Sample: Use a more dilute solution for TLC spotting and load a smaller amount of crude material onto your column.

    • Change Solvent System: Choose a solvent system that provides better solubility for your compound.

    • Modify the Stationary Phase (Advanced): For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added. However, this should be done with caution as it can affect the separation of other components.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number17635-44-8--INVALID-LINK--
Molecular FormulaC₃HBr₃N₂--INVALID-LINK--
Molecular Weight304.77 g/mol --INVALID-LINK--
AppearanceOff-white powder--INVALID-LINK--
Melting Point183-192 °C--INVALID-LINK--, --INVALID-LINK--
SolubilityInsoluble in water, soluble in chloroform.--INVALID-LINK--, --INVALID-LINK--

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Rationale
RecrystallizationEthanol/WaterGood for many polar heterocyclic compounds.[2]
Hexane/Ethyl AcetateA versatile system for compounds of intermediate polarity.[1]
Hexane/AcetoneSimilar to hexane/ethyl acetate, acetone is a more polar co-solvent.[1]
Column ChromatographyHexane/Ethyl Acetate (gradient)A standard and effective system for a wide range of polarities.[3]
Dichloromethane/Methanol (gradient)For more polar compounds that do not move with ethyl acetate.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined by preliminary small-scale solubility tests.

  • Solvent Selection:

    • Place a small amount of crude this compound (approx. 20-30 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane) dropwise at room temperature until the solid is just covered. Observe the solubility.

    • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid dissolves.

    • Allow the clear solution to cool to room temperature, and then in an ice bath.

    • The ideal solvent is one in which the compound is insoluble or sparingly soluble at room temperature but completely soluble when hot, and forms abundant crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal eluent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system. If using a gradient, start with the least polar mixture and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Diagram 1: Decision Tree for Purification Method Selection

G start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (oily) is_pure Is the product pure? recrystallization->is_pure end Pure Product column_chromatography->end is_pure->column_chromatography No is_pure->end Yes

Caption: Decision workflow for selecting the appropriate purification technique.

Diagram 2: Troubleshooting Workflow for Failed Recrystallization

G start No Crystals Formed After Cooling check_solvent Too much solvent? start->check_solvent reduce_volume Reduce solvent volume by evaporation check_solvent->reduce_volume Yes induce_crystallization Induce crystallization (scratch/seed) check_solvent->induce_crystallization No success Crystals Formed reduce_volume->success change_solvent Change solvent system (e.g., add anti-solvent) induce_crystallization->change_solvent Failure induce_crystallization->success Success change_solvent->success

Caption: A step-by-step guide to troubleshoot a failed recrystallization experiment.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the formation of specific pyrazole isomers. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, making the ability to synthesize them with precise regiochemical control a critical skill.[1][2][3]

This guide moves beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and design robust synthetic strategies. We will address common experimental failures in a practical question-and-answer format, provide detailed troubleshooting workflows, and explore modern synthetic solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding regioselectivity in pyrazole synthesis.

Q1: What exactly is "regioselectivity" in pyrazole synthesis, and why is it a major challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another during a chemical reaction. The classic and most common method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4] The challenge arises when both starting materials are unsymmetrical.

The substituted hydrazine has two distinct nucleophilic nitrogen atoms (N1 and N2), and the 1,3-dicarbonyl has two different electrophilic carbonyl carbons. This duality creates two possible reaction pathways, potentially leading to a mixture of two regioisomeric pyrazoles.[5] These isomers often have very similar physical properties, making their separation by standard techniques like chromatography difficult and costly, which is a significant bottleneck in both research and manufacturing.[6]

View Reaction Diagram

G Fig 1. The Core Challenge of Regioselectivity cluster_reactants Reactants cluster_products Potential Products diketone Unsymmetrical 1,3-Diketone plus + isomerA Regioisomer A diketone->isomerA Pathway 1 isomerB Regioisomer B diketone->isomerB Pathway 2 hydrazine Substituted Hydrazine hydrazine->isomerA Pathway 1 hydrazine->isomerB Pathway 2

Caption: General reaction showing two possible regioisomeric products.


Q2: My reaction is producing a 1:1 mixture of regioisomers. What are the primary factors I can change to control the outcome?

A2: The regiochemical outcome is a delicate balance of three main factors. Manipulating these is the key to controlling your synthesis:[5]

  • Electronic Effects: This relates to the inherent reactivity of the two carbonyl carbons in the 1,3-dicarbonyl. A carbonyl carbon attached to a strong electron-withdrawing group (like -CF₃) is more electrophilic and thus more susceptible to initial nucleophilic attack.[5]

  • Steric Effects: Large, bulky groups on either the dicarbonyl compound or the hydrazine can physically block attack at the nearest reaction site. The reaction will preferentially occur at the less sterically hindered position.[5]

  • Reaction Conditions: This is often the most powerful and practical tool for troubleshooting. Parameters such as pH, solvent, and temperature can dramatically influence which reaction pathway is favored, sometimes even reversing the selectivity entirely.[5]

Q3: How significantly can pH alter the isomeric ratio?

A3: The effect of pH is profound because it changes the nature of the nucleophile (the hydrazine).

  • Under Neutral or Basic Conditions: The substituted nitrogen (the one bearing the R-group) is generally more nucleophilic due to the electron-donating inductive effect of the substituent. It will typically attack first.

  • Under Acidic Conditions: The more basic substituted nitrogen is preferentially protonated, rendering it non-nucleophilic. This forces the reaction to proceed via the initial attack of the terminal, unprotonated -NH₂ group. This fundamental change in the initial step can completely reverse the regioselectivity.[4][5]

Q4: I'm getting poor selectivity in ethanol. Can a simple solvent change really make a difference?

A4: Absolutely. The solvent plays a critical role in stabilizing intermediates and influencing the tautomeric equilibrium of the 1,3-dicarbonyl. While ethanol is traditional, it often provides poor selectivity.[7]

  • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMA) have been shown to produce excellent regioselectivity where alcohols fail.[1]

  • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are exceptionally effective.[6] Their strong hydrogen-bond-donating properties can selectively activate one carbonyl group over the other, dramatically improving regioselectivity. Using TFE as a solvent has proven effective for improving outcomes.[6][8]

Section 2: In-Depth Troubleshooting Guide: The Knorr Synthesis

Scenario: “I am reacting 1-phenyl-1,3-butanedione with methylhydrazine. My goal is the 1,5-dimethyl-3-phenyl-1H-pyrazole isomer, but I am getting a nearly inseparable mixture with the 1,3-dimethyl-5-phenyl isomer. How can I optimize this?”

This is a classic regioselectivity challenge. The phenyl group makes the adjacent carbonyl less electrophilic than the one next to the methyl group. However, the outcome is highly dependent on reaction conditions.

Troubleshooting Workflow

Before starting, assess your starting materials. In this case, the carbonyl adjacent to the methyl group is electronically favored for attack. The following workflow helps systematically optimize the reaction to favor one isomer.

workflow start Start: Poor Regioselectivity (e.g., in EtOH, RT) step1 Step 1: Modify pH Run two parallel reactions: A) Acidic (cat. TFA) B) Neutral (No additive) start->step1 decision1 Analyze Isomeric Ratio Did selectivity improve? step1->decision1 step2 Step 2: Change Solvent Run reaction in TFE or DMA (keep best pH from Step 1) decision1->step2 No / Minor Improvement end_success Success: Desired Isomer is Major Product decision1->end_success Yes! >95:5 decision2 Analyze Isomeric Ratio Is separation now feasible? step2->decision2 step3 Step 3: Adjust Temperature Lower temperature to 0°C or -20°C (slows reaction but can increase selectivity) decision2->step3 No / Minor Improvement decision2->end_success Yes! >95:5 step3->end_success Yes end_alternative Consider Alternative Synthesis Route (e.g., Flow Chemistry, Cycloaddition) step3->end_alternative No

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Experimental Protocols for Optimization

Protocol A: Baseline Reaction in Ethanol (Often Low Selectivity)

  • Dissolve 1,3-dicarbonyl (1.0 equiv) in absolute ethanol (0.2 M).

  • Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • Remove solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine the isomeric ratio.

    • Expected Outcome: Often yields a mixture of regioisomers, sometimes close to 1:1.[7]

Protocol B: Acid-Catalyzed Reaction for Selectivity Inversion

  • Dissolve 1,3-dicarbonyl (1.0 equiv) in absolute ethanol (0.2 M).

  • Add a catalytic amount of trifluoroacetic acid (TFA) or HCl (0.05 - 0.1 equiv).

  • Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir and monitor as in Protocol A.

    • Causality: The acid protonates the more basic substituted nitrogen of the hydrazine, forcing the initial attack to occur from the terminal -NH₂ group. This typically yields the opposite regioisomer compared to neutral conditions.[5]

Protocol C: Solvent-Mediated Control with Trifluoroethanol (TFE)

  • Dissolve 1,3-dicarbonyl (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.2 M).

  • Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir and monitor. Reactions in TFE are often faster than in ethanol.

  • Work up and analyze the isomeric ratio.

    • Causality: TFE is a poor nucleophile but a strong hydrogen bond donor. It is believed to form a hemiacetal intermediate with the more reactive carbonyl, effectively "protecting" it and directing the hydrazine to attack the other carbonyl. This can lead to a dramatic increase in selectivity.[6]

Data Summary: Expected Outcomes for 1-phenyl-1,3-butanedione + Methylhydrazine
ProtocolConditionExpected Major IsomerTypical Ratio (approx.)Reference
AEthanol, Room TempMixture, slight preference60:40 to 50:50[6]
BEthanol, Catalytic Acid1,3-dimethyl-5-phenylCan invert selectivity[5]
CTFE, Room Temp1,5-dimethyl-3-phenyl>95:5 [6]
DDMA, Room TempVaries, but highly selectiveCan be >90:10[1]
Section 3: Advanced & Alternative Synthetic Strategies

When conventional methods fail or for large-scale synthesis, modern techniques can provide superior control and efficiency.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid, uniform heating that can significantly reduce reaction times from hours to minutes.[9][10] This can minimize the formation of side products and, in some cases, improve regioselectivity by favoring one kinetic pathway over another.[11][12][13] Several solvent-free microwave protocols have been developed, aligning with the principles of green chemistry.[10][11]

Flow Chemistry

Continuous flow chemistry offers unparalleled control over reaction parameters.[14][15]

  • Enhanced Heat Transfer: Small reactor dimensions allow for precise temperature control, minimizing thermal degradation.[16]

  • Superior Mixing: Rapid mixing ensures reaction homogeneity, preventing localized concentration gradients that can lead to side products.[16]

  • Scalability & Safety: Flow processes are often safer and easier to scale up compared to batch reactions.[15][17] Studies have shown that flow setups can achieve excellent yields and regioselectivities (e.g., 98:2) for pyrazole synthesis.[17]

Catalyst-Controlled Synthesis

The use of specific catalysts can direct the reaction to a single isomeric product with high fidelity.

  • Nano-ZnO: This recyclable catalyst has been used for the green synthesis of 1,3,5-substituted pyrazoles with excellent yields (95%) and short reaction times.[1][7]

  • Copper(II) Triflate (Cu(OTf)₂): In ionic liquids, this catalyst has been shown to effectively promote the condensation of chalcones with hydrazines to yield a single pyrazole isomer.[18]

  • Silver(I) Triflate (AgOTf): Catalyzes the reaction of trifluoromethylated ynones with hydrazines, leading to highly regioselective formation of 3-CF₃-pyrazoles in excellent yields.[1]

By understanding the fundamental principles and systematically applying the troubleshooting strategies outlined here, researchers can overcome the persistent challenge of regioselectivity in pyrazole synthesis, enabling more efficient access to these vital chemical entities.

References

avoiding side reactions during bromination of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that while pyrazoles are a cornerstone of medicinal chemistry and materials science, their functionalization can present unique challenges. This guide is designed to provide in-depth, field-proven insights into one of the most common transformations: electrophilic bromination. Here, we address specific issues you may encounter, explaining the causality behind experimental choices to help you avoid side reactions and achieve your desired products with high fidelity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the bromination of pyrazoles. Each entry details the problem, its probable chemical cause, and actionable solutions with mechanistic explanations.

Problem 1: Over-bromination Resulting in Di- or Poly-brominated Products

You aimed for a clean mono-bromination at the C4-position, but your analysis (NMR, LC-MS) shows significant amounts of di-brominated or even tri-brominated species.

Probable Cause:

The pyrazole ring, particularly when bearing electron-donating groups (EDGs) like alkyl or alkoxy substituents, is highly activated towards electrophilic aromatic substitution.[1] The initial mono-brominated product can be as reactive, or even more reactive, than the starting material, leading to a second bromination event. This issue is exacerbated by highly reactive brominating agents like elemental bromine (Br₂) or harsh reaction conditions.

Solutions & Scientific Rationale:

  • Switch to a Milder Brominating Agent: The choice of brominating agent is critical. Elemental bromine is highly electrophilic and its reactions can be difficult to control.

    • Recommendation: Use N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slower, more controlled release of electrophilic bromine ("Br⁺"), especially in the presence of a proton source.[2] Studies have shown that bromination with Br₂ is significantly faster than with NBS, making the latter better for preventing over-reaction.[3]

  • Strict Stoichiometric Control: Carefully control the molar equivalents of your brominating agent.

    • Recommendation: Begin with 1.0 to 1.1 equivalents of NBS. Add the NBS portion-wise as a solid or as a solution in the reaction solvent over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the mono-bromination of the starting material over the subsequent bromination of the product.

  • Lower the Reaction Temperature: Most brominations are exothermic. Running the reaction at a reduced temperature decreases the overall reaction rate, enhancing selectivity.

    • Recommendation: Cool the reaction mixture to 0 °C or even -10 °C in an ice or ice/salt bath before and during the addition of the brominating agent.[2] Allow the reaction to warm to room temperature slowly only if TLC or LC-MS analysis shows incomplete conversion of the starting material.

Problem 2: Poor Regioselectivity – Bromination at C3/C5 Instead of C4

You expected bromination at the C4 position, but you have isolated an isomer brominated at the C3 or C5 position, or a mixture of isomers.

Probable Cause:

The electronic nature of the pyrazole ring overwhelmingly favors electrophilic attack at the C4 position.[4][5] This is due to the higher electron density at this position, a consequence of the electronic arrangement of the two nitrogen atoms. Therefore, obtaining C3/C5 bromination is typically only feasible under specific circumstances:

  • The C4 Position is Blocked: The most common reason for substitution at other positions is that the C4 position is already occupied by another substituent.

  • Directed Metallation: It is possible to achieve C5-halogenation via lithiation (deprotonation) of an N-substituted pyrazole followed by quenching with an electrophilic bromine source, but this is a distinct mechanistic pathway from direct electrophilic substitution.[6]

Solutions & Scientific Rationale:

  • Confirm Your Starting Material: Double-check the structure of your starting pyrazole to ensure the C4 position is indeed available (i.e., substituted with a hydrogen atom).

  • Control the Mechanism: For standard electrophilic bromination (e.g., NBS, Br₂), C4-substitution is the kinetically and thermodynamically favored pathway on an unsubstituted ring. If you are unintentionally observing C3/C5 bromination, it may point to an alternative, non-obvious mechanism or a structural misassignment.

  • Targeting C3/C5 Bromination (Advanced): If your goal is to intentionally brominate at the C3 or C5 position, direct electrophilic attack is not the standard method unless C4 is blocked.[6] The more common strategy involves:

    • Step 1: Brominate at the C4 position first.

    • Step 2: Employ harsher conditions (e.g., higher temperature, stronger brominating agent) to force a second bromination at C3/C5.

    • Alternative: Utilize a directed metallation strategy, which involves deprotonation at C5 with a strong base (e.g., n-BuLi) on an N-protected pyrazole, followed by the addition of a bromine source.[7][8]

Problem 3: Formation of an N-Brominated Side Product

Your analysis suggests the formation of an isomer where bromine has attached to one of the ring nitrogens.

Probable Cause:

While C-bromination is more common for the pyrazole ring itself due to its aromaticity, N-bromination can occur, particularly if the N1-position is unsubstituted (an N-H bond is present). The pyridine-like nitrogen at the N2 position is basic and can react with electrophiles.[4] However, this is often a reversible or minor pathway in the presence of an acidic medium which would protonate the N2 nitrogen.

Solutions & Scientific Rationale:

  • Use of a Protecting Group: The most robust solution to prevent any ambiguity or side reactions at the N1-position is to install a protecting group.

    • Recommendation: Protect the pyrazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl).[2][7] This physically blocks the N1-position and can also help improve solubility and handling. The protecting group can be removed later under acidic conditions.

  • Acidic Conditions: Performing the bromination under neutral or slightly acidic conditions can favor C-bromination. The presence of acid will protonate the basic N2-nitrogen, deactivating it towards further electrophilic attack and leaving the carbon framework as the primary site of reaction. Many brominations using NBS naturally generate trace amounts of acid, which can aid in this selectivity.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for my pyrazole?

The best choice depends on the reactivity of your specific pyrazole substrate and your desired outcome.

Brominating AgentReactivityBest ForCommon Side Reactions
Elemental Bromine (Br₂) Very HighHighly deactivated pyrazoles; Poly-bromination.Over-bromination; generation of corrosive HBr gas.[9]
N-Bromosuccinimide (NBS) ModerateGeneral-purpose mono-bromination of most pyrazoles.[2][3]Can initiate radical bromination on alkyl side chains under radical conditions (light, AIBN).[10]
Copper(II) Bromide (CuBr₂) ModerateCan be used for bromination, sometimes in situ during complexation reactions.[11]Reaction scope may be more limited; requires specific conditions.

For most applications requiring selective mono-bromination, NBS is the recommended starting point due to its moderate reactivity and ease of handling.

Q2: How do substituents on the pyrazole ring affect the bromination reaction?

Substituents dramatically influence the rate and outcome of the reaction by altering the electron density of the ring.

  • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) are activating.[1] They increase the electron density of the pyrazole ring, making it more reactive towards bromination.[12] With EDGs present, you should use milder conditions (NBS, 0 °C or lower) to prevent over-bromination.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) are deactivating.[1] They decrease the ring's electron density, making it less reactive. For pyrazoles with strong EWGs, you may need more forceful conditions to achieve bromination, such as using elemental bromine, elevating the temperature, or extending the reaction time.

Q3: What is the optimal solvent and temperature for pyrazole bromination?
  • Solvents: Common choices include chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃), or polar aprotic solvents like dimethylformamide (DMF) .[2] DMF can help dissolve more complex substrates and may facilitate the reaction, but can be harder to remove. DCM is often a good first choice. For radical brominations with NBS, carbon tetrachloride (CCl₄) is classically used, but its use is now restricted.[10]

  • Temperature: For activated or unsubstituted pyrazoles, starting at 0 °C is highly recommended to control the reaction rate and improve selectivity.[2] For deactivated pyrazoles, the reaction may need to be run at room temperature or with gentle heating. Always monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

Visualized Mechanisms & Workflows

Mechanism: Electrophilic Bromination at C4

The bromination of pyrazole proceeds via a classic electrophilic aromatic substitution mechanism. The C4 position is the most nucleophilic and attacks the electrophilic bromine source (e.g., polarized Br₂ or protonated NBS) to form a resonance-stabilized carbocation known as a Wheland intermediate. A base then removes the proton at C4 to restore aromaticity.[13][14]

G cluster_0 Step 1: Formation of Wheland Intermediate cluster_1 Step 2: Deprotonation & Aromatization start Pyrazole + Br⁺ intermediate Resonance-Stabilized Wheland Intermediate start->intermediate Attack from C4 deprotonation Wheland Intermediate + Base product 4-Bromo-pyrazole + H-Base⁺ deprotonation->product Proton removal

Caption: Mechanism of C4-bromination on the pyrazole ring.

Workflow: Selecting Bromination Conditions

This decision tree can guide your experimental design based on your substrate and goals.

workflow start Define Goal: Brominate Pyrazole substituent Are there activating (EDG) groups on the ring? start->substituent goal Desired Product: Mono- or Poly-bromination? substituent->goal Yes (EDG) goal_deactivated Desired Product: Mono- or Poly-bromination? substituent->goal_deactivated No (or EWG) mono_activated Use NBS (1.05 eq) Solvent: DCM or DMF Temp: 0°C to RT goal->mono_activated Mono poly_activated Use Br₂ (>2 eq) Solvent: DCM or AcOH Temp: 0°C to RT goal->poly_activated Poly mono_deactivated Use NBS (1.1 eq) Solvent: DMF Temp: RT to 50°C goal_deactivated->mono_deactivated Mono poly_deactivated Use Br₂ (>2 eq) Solvent: AcOH or neat Temp: Elevated goal_deactivated->poly_deactivated Poly

Caption: Decision tree for selecting pyrazole bromination conditions.

Experimental Protocol: Selective C4-Mono-bromination using NBS

This protocol is a general guideline for the selective mono-bromination of an activated or unsubstituted pyrazole at the C4 position.

Materials:

  • N-protected or N-substituted pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard work-up and purification reagents (water, diethyl ether or ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Setup: In a fume hood, add the pyrazole starting material (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the pyrazole in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[2]

  • Reagent Addition: Add the NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

  • Reaction: Continue stirring the reaction at 0 °C for 30 minutes. After this period, allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of starting material and the formation of a new, typically less polar, product spot. The reaction is often complete within 1-4 hours.

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into water. Extract the aqueous phase with a suitable organic solvent like diethyl ether or ethyl acetate (2-3 times).[2]

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to quench any acidic byproducts), water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by trituration with a non-polar solvent (e.g., hexanes) or by flash column chromatography on silica gel to yield the pure 4-bromo-pyrazole.

References

Technical Support Center: N-Arylation of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3,4,5-tribromopyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to common experimental hurdles.

Troubleshooting Failed N-Arylation of this compound

The N-arylation of this compound presents a unique set of challenges due to the electron-deficient nature of the pyrazole ring and the presence of multiple halogen substituents. This guide will walk you through common issues and provide systematic approaches to overcome them.

Question 1: Why am I observing no product formation or very low conversion in my reaction?

Low or no conversion is a frequent issue, often stemming from suboptimal reaction conditions for this particularly challenging substrate. The electron-withdrawing effects of the three bromine atoms decrease the nucleophilicity of the pyrazole nitrogen, making it a less reactive substrate.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough to facilitate the coupling with the electron-deficient this compound.

    • For Palladium-Catalyzed Reactions (Buchwald-Hartwig type):

      • Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[1] Consider switching to more advanced, sterically hindered ligands.

      • Palladium Pre-catalyst: The choice of palladium source can influence the formation of the active Pd(0) species. Pre-catalysts, which are air-stable and form the active catalyst in situ, can sometimes offer better results than sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

    • For Copper-Catalyzed Reactions (Ullmann type):

      • Ligand Choice: While traditional Ullmann reactions were often ligand-less, modern protocols benefit significantly from the use of ligands. For N-arylation of azoles, diamine ligands (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthroline-based ligands can dramatically improve reaction rates and yields.[3]

      • Copper Source: Cu(I) salts such as CuI, CuBr, or Cu₂O are generally more effective than Cu(II) salts. The use of highly active copper powder or copper nanoparticles can also be beneficial.[4]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the pyrazole, and its strength and steric properties can significantly impact the reaction outcome.

    • A base that is too weak may not sufficiently deprotonate the pyrazole to form the active nucleophile.

    • A base that is too strong or sterically hindered can sometimes lead to side reactions, including decomposition of the starting material or catalyst.

    • For Buchwald-Hartwig reactions, common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. For challenging substrates, a stronger base like NaOtBu is often necessary.[5]

    • For Ullmann reactions, K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can be highly substrate-dependent.[4]

  • Suboptimal Solvent and Temperature:

    • Solvent: The reaction solvent must be anhydrous and capable of solubilizing all reaction components. Common choices for both palladium and copper-catalyzed N-arylations include toluene, dioxane, DMF, and DMSO. For Ullmann reactions, polar aprotic solvents like DMF or DMSO are often preferred.[6]

    • Temperature: The N-arylation of an electron-deficient pyrazole may require higher reaction temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a systematic increase in temperature (e.g., in 10-20 °C increments) may be necessary. Microwave irradiation can also be a valuable tool to accelerate the reaction.

Troubleshooting Workflow for Low/No Conversion

cluster_catalyst Catalyst System cluster_base Base cluster_solvent_temp Solvent & Temperature start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base No Improvement success Successful Reaction catalyst->success Improved Conversion pd_ligand Pd: Switch to bulky, e--rich ligand (e.g., XPhos, RuPhos) catalyst->pd_ligand cu_ligand Cu: Add/change ligand (e.g., diamine, L-proline) catalyst->cu_ligand solvent_temp Adjust Solvent & Temperature base->solvent_temp No Improvement base->success Improved Conversion base_strength Increase base strength (e.g., K2CO3 -> NaOtBu) base->base_strength base_type Screen different bases (e.g., K3PO4, Cs2CO3) base->base_type solvent_temp->success Improved Conversion increase_temp Increase Temperature solvent_temp->increase_temp change_solvent Switch to higher boiling/polar solvent (e.g., Toluene -> Dioxane/DMF) solvent_temp->change_solvent

Caption: A decision tree for troubleshooting low or no conversion in the N-arylation of this compound.

Question 2: I am observing significant debromination of my starting material and/or product. How can I prevent this?

Hydrodehalogenation, or debromination, is a common and problematic side reaction in cross-coupling reactions involving aryl halides, especially with electron-deficient and polyhalogenated substrates like this compound. This side reaction leads to the formation of di- and mono-brominated pyrazoles, consuming the starting material and complicating purification.

Mechanistic Insights into Debromination:

  • In Palladium-Catalyzed Reactions: Debromination can occur through several pathways. One common mechanism involves the formation of a palladium-hydride species, which can then react with the aryl halide in a reductive process. The source of the hydride can be trace water, the amine coupling partner, or even the solvent. Beta-hydride elimination from the palladium-amide intermediate is another potential pathway that can lead to debromination.[5]

  • In Copper-Catalyzed Reactions: While less commonly discussed than in palladium catalysis, debromination can also occur in Ullmann-type reactions, particularly at high temperatures and in the presence of certain ligands or additives.

Strategies to Minimize Debromination:

  • Ligand Selection (Palladium-Catalyzed): The choice of ligand is paramount in suppressing debromination.

    • Bulky, Electron-Rich Ligands: Ligands such as XPhos, RuPhos, or BrettPhos can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the pathways that lead to debromination.[7] The steric bulk of these ligands can also disfavor the formation of palladium-hydride species.

    • Bidentate Ligands: Bidentate phosphine ligands like BINAP or dppf have also been shown to be effective in some cases by stabilizing the palladium center and preventing the formation of undesired side products.[5]

  • Careful Selection of Base and Solvent:

    • Base: The choice of base can influence the rate of debromination. In some cases, using a weaker base (e.g., K₂CO₃ instead of NaOtBu) can reduce the extent of this side reaction, although this may also decrease the rate of the desired N-arylation. A careful screening of bases is often necessary.

    • Solvent: Ensure the use of strictly anhydrous and degassed solvents. Trace water can be a significant source of hydrides leading to debromination.

  • Reaction Temperature and Time:

    • Prolonged reaction times at high temperatures can increase the likelihood of debromination. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

    • Consider running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Comparative Table of Conditions to Minimize Debromination:

ParameterCondition Prone to DebrominationRecommended Condition to Minimize DebrominationRationale
Pd Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., XPhos, RuPhos)Accelerates reductive elimination, disfavors side reactions.[7]
Base Strong, non-coordinating bases in some systemsWeaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃)Can reduce the rate of palladium-hydride formation.
Solvent Presence of protic impurities (water, alcohols)Strictly anhydrous and degassed aprotic solventsMinimizes the source of hydrides.
Temperature High temperatures for extended periodsLowest effective temperatureReduces the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system, Copper or Palladium, is generally better for the N-arylation of this compound?

Both copper (Ullmann) and palladium (Buchwald-Hartwig) systems are viable for the N-arylation of azoles, and the optimal choice can be substrate-dependent.[8][9]

  • Palladium-catalyzed (Buchwald-Hartwig) systems often offer milder reaction conditions and a broader substrate scope, largely due to the extensive development of highly active phosphine ligands.[5] However, they can be more susceptible to debromination with polyhalogenated substrates.

  • Copper-catalyzed (Ullmann) systems are generally less expensive and can be very effective, especially with modern ligand-assisted protocols.[4] They may be less prone to debromination in some cases but often require higher reaction temperatures.

For a challenging substrate like this compound, it is advisable to screen both systems. A good starting point would be a modern Buchwald-Hartwig protocol with a bulky, electron-rich ligand, alongside a ligand-assisted Ullmann reaction.

Q2: What are the best analytical techniques for monitoring the reaction and identifying byproducts?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly monitoring the consumption of the starting materials (this compound and the aryl halide) and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most powerful technique for this reaction. It allows for the separation of the starting materials, the desired product, and any byproducts. The mass spectrometer will provide the molecular weights of all components, making it easy to identify the desired N-arylated product and potential debrominated species (e.g., N-aryl-3,4-dibromopyrazole, N-aryl-3,5-dibromopyrazole, etc.).

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile and thermally stable, GC-MS can also be a valuable tool for monitoring the reaction and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a wealth of information about the conversion and the presence of major byproducts, although it may be difficult to identify minor components without prior separation.

Q3: Are there any specific safety precautions I should take when running these reactions?

Yes, several safety precautions are essential:

  • Inert Atmosphere: Both palladium and some copper catalysts, as well as many phosphine ligands, are air-sensitive. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line or glovebox).

  • Reagent Handling:

    • Palladium and Copper Catalysts: These heavy metal catalysts should be handled with care, avoiding inhalation of dust and skin contact.

    • Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.

    • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like toluene, dioxane, DMF, and DMSO have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (1.1 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (if not using a pre-catalyst, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the aryl halide, the palladium pre-catalyst (or palladium source and ligand), and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ligand-Assisted Ullmann N-Arylation

This protocol provides a starting point for the copper-catalyzed N-arylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • CuI (10 mol%)

  • N,N'-Dimethylethylenediamine (20 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Oven-dried sealed tube with a magnetic stir bar

Procedure:

  • To the sealed tube, add this compound, the aryl halide, CuI, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous DMF and N,N'-dimethylethylenediamine via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-140 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Visualizing Catalytic Cycles

cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_ullmann Ullmann Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(Nuc)L2]+ B->C + Nuc-H - X- D Ar-Pd(II)(Nuc)L2 C->D - Base-H+ D->A Reductive Elimination E Ar-Nuc D->E F Cu(I)X G Cu(I)Nuc F->G + Nuc-H - HX H Ar-Cu(III)(X)Nuc G->H Oxidative Addition (Ar-X) H->F Reductive Elimination I Ar-Nuc H->I

Caption: Simplified catalytic cycles for the Buchwald-Hartwig (left) and a plausible Ullmann (right) N-arylation reactions.

References

Technical Support Center: Managing Thermal Decomposition of Nitropyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of nitropyrazole derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal insights needed to manage and interpret the thermal decomposition of these energetic and often unpredictable compounds. This resource is structured to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental data.

Section 1: Frequently Asked Questions - The Fundamentals of Nitropyrazole Thermal Behavior

This section addresses the foundational concepts essential for anyone working with nitropyrazole derivatives.

Q1: What are the primary mechanisms driving the thermal decomposition of nitropyrazole derivatives?

A1: The thermal decomposition of nitropyrazoles is not a single event but a complex process that can proceed through several competing pathways. The operative mechanism is highly dependent on the molecule's specific structure, including the number and position of nitro groups and the presence of other substituents. Key pathways identified in the literature include:

  • C-NO2 Bond Homolysis: This is often a primary initiation step, where a nitro group splits off from the pyrazole ring, forming a pyrazolyl radical and •NO2.[1][2] The bond dissociation energy for this cleavage is a critical factor in the compound's thermal stability.[3]

  • Intramolecular Hydrogen Transfer: In nitropyrazoles with adjacent hydrogen atoms (e.g., on an N-H or a neighboring carbon), a[1][4] sigmatropic hydrogen shift can occur.[4] This rearrangement can lead to the formation of an aci-nitro intermediate, which is often less stable and accelerates decomposition.[1]

  • Intramolecular Oxidation: A nitro group can oxidize an adjacent carbon atom, often proceeding through a highly polarized four-membered transition state.[4][5] This internal redox reaction is a common pathway in energetic materials.

  • Ring Opening and Fragmentation: Following initial bond cleavage, the pyrazole ring can break down. This is often evidenced by the evolution of gases like N2, CO2, and HCN during analysis.[1][2]

  • Autocatalysis: The decomposition products themselves can catalyze further decomposition.[6] This is a critical safety consideration, as it can lead to a rapid acceleration of the reaction rate and potentially a runaway reaction.[1]

Q2: Which molecular features most significantly influence the thermal stability of a nitropyrazole derivative?

A2: The thermal stability of a nitropyrazole is a direct function of its molecular architecture. Key influencing factors include:

  • Number and Position of Nitro Groups: Increasing the number of nitro groups generally decreases thermal stability due to increased ring strain and the introduction of more potential decomposition initiation sites.[7][8] The proximity of nitro groups can also induce steric strain, weakening C-NO2 bonds and lowering the decomposition temperature.[2]

  • Functional Groups:

    • Amino Groups (-NH2): Can form strong intramolecular and intermolecular hydrogen bonds with nitro groups, which significantly increases crystal density and thermal stability.[4]

    • Methyl Groups (-CH3): Replacing an acidic N-H proton with a methyl group can alter stability. While it prevents certain hydrogen transfer pathways, it can also lower the melting point and increase volatility, which may complicate decomposition analysis.[2]

  • Intermolecular Interactions: Strong hydrogen bonding and π-π stacking in the crystal lattice help to hold the molecule together, requiring more energy to initiate decomposition.[4] This is why crystalline polymorphism can lead to different observed thermal stabilities for the same compound.

  • Overall Molecular Structure: Isomers of nitropyrazoles can exhibit vastly different thermal stabilities due to variations in bond strain, electronic effects, and crystal packing.[9][10]

Section 2: Core Analytical Techniques & Protocols

The characterization of thermal decomposition relies heavily on thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis.[11][12]

Workflow for Thermal Analysis of Nitropyrazole Derivatives

Below is a generalized workflow for characterizing a new nitropyrazole derivative.

G cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation & Modeling A Synthesize & Purify Nitropyrazole Derivative B Structural Confirmation (NMR, IR, MS, X-ray) A->B C Initial Safety Assessment (Small-scale sensitivity tests) B->C D Perform DSC Analysis (Determine Tmelt, Tdec, ΔH) C->D Proceed if safe E Perform TGA Analysis (Determine mass loss stages) D->E F Hyphenated Analysis (Optional) (TG-MS, TG-FTIR for gas analysis) E->F G Interpret DSC/TGA Data (Identify transitions, decomposition steps) F->G H Kinetic Analysis (Model-free/Model-fitting methods) G->H I Propose Decomposition Mechanism & Assess Risk H->I

Caption: General experimental workflow for thermal analysis.

Experimental Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tmelt), decomposition onset temperature (Tonset), peak decomposition temperature (Tpeak), and enthalpy of decomposition (ΔHdec).

Methodology:

  • Sample Preparation:

    • Accurately weigh 0.5–1.5 mg of the purified nitropyrazole derivative into a clean aluminum or high-pressure crucible. Causality: Small sample sizes are critical for safety, preventing large energy releases and ensuring uniform heat transfer.[11]

    • For volatile samples, use a hermetically sealed crucible to prevent mass loss from sublimation before decomposition, which can be mistaken for a decomposition event.[1][2] For potentially high-pressure events, a vented or pinhole crucible is necessary to avoid catastrophic crucible failure.

  • Instrument Setup:

    • Place the sample crucible and an identical, empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20–50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions that would interfere with the true decomposition profile.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the completion of the decomposition event. Causality: Using multiple heating rates is essential for kinetic analysis and can help separate overlapping thermal events.[4]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine Tonset by the extrapolated onset method and Tpeak from the peak maximum of the exotherm.

    • Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdec).[11]

Experimental Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of a sample as a function of temperature and identify distinct decomposition stages.

Methodology:

  • Sample Preparation:

    • Weigh 1–3 mg of the sample into a tared TGA pan (ceramic or platinum). Causality: This sample size is a balance between being representative and minimizing thermal gradients within the sample.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20–50 mL/min.

  • Thermal Program:

    • Equilibrate at a suitable starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a temperature where the sample is fully decomposed.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • Identify the onset and end temperatures for each distinct mass loss step.[13]

    • Analyze the first derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each step, which can help resolve overlapping events.[14]

Section 3: Troubleshooting Guide for Thermal Analysis

This section addresses common issues encountered during the thermal analysis of nitropyrazole derivatives in a Q&A format.

ProblemPotential Cause(s)Recommended Solution(s)
DSC: Broad, ill-defined decomposition peak. 1. Sample contains impurities or residual solvent.[15]2. Slow, multi-step decomposition process.3. Poor thermal contact between the sample and the crucible.1. Re-purify the sample (e.g., recrystallization). Ensure the sample is thoroughly dried.2. Run the experiment at a lower heating rate (e.g., 2 °C/min) to improve resolution.3. Ensure the sample is flattened at the bottom of the pan to maximize contact.
TGA: Mass loss observed before the expected decomposition temperature. 1. Presence of volatile impurities (e.g., solvent).2. The compound is sublimating, not decomposing.[16]3. The sample is hygroscopic and is losing adsorbed water.1. Dry the sample under vacuum before analysis.2. Re-run the analysis in a sealed DSC pan to see if the event is suppressed. If sublimation is confirmed, specialized low-pressure TGA may be needed to determine the enthalpy of sublimation.[16]3. Store and handle the sample in a desiccator or glovebox.
DSC: Exotherm shape changes significantly between runs. 1. The decomposition mechanism is autocatalytic.[6]2. Sample morphology (crystal size, packing) is inconsistent.3. Reaction with the crucible material (e.g., aluminum).1. Autocatalysis is often characterized by a sigmoidal curve. This is an intrinsic property; note the variability and consider isothermal experiments for kinetic analysis.2. Standardize the crystallization and sample preparation procedure to ensure consistency.3. Try a different crucible material, such as gold-plated copper or glass.
TGA/DSC: Mismatch between TGA mass loss onset and DSC exotherm onset. 1. The initial decomposition step has a very small heat effect (ΔH).[2]2. A solid-state rearrangement or phase transition occurs before decomposition.3. Sublimation (mass loss) followed by decomposition of the vapor.1. This is common. The TGA is often more sensitive to the very initial mass loss. Report both values and consider the TGA onset as the first sign of instability.2. Look for a small endotherm or a baseline shift in the DSC curve just before the main exotherm.3. Use hyphenated techniques like TG-MS to identify the gases evolved at the TGA onset temperature.[17]
DSC: Runaway exotherm leading to instrument shutdown or damage. The sample size was too large for the compound's high enthalpy of decomposition.CRITICAL SAFETY ISSUE. Immediately reduce the sample size to <0.5 mg. Always perform an initial screening on a new energetic compound with a very small sample mass to gauge its energy release.
Section 4: Advanced Topics & Safety Considerations

Q3: My TGA curve shows a single, sharp mass loss, but the DSC shows a complex exotherm with multiple peaks/shoulders. What does this mean?

A3: This is a classic example of why using both techniques is crucial. This scenario strongly suggests that the decomposition involves multiple, rapid, successive reactions that are not resolved by mass loss but have distinct thermal signatures.

  • Plausible Explanation: The initial decomposition (first DSC peak) may produce unstable intermediates in the condensed phase. These intermediates then decompose very rapidly (second DSC peak or shoulder) without a significant pause, resulting in what appears as a single mass loss event in the TGA.[4]

  • Investigative Steps:

    • Lower the Heating Rate: A slower rate (1-2 °C/min) in the DSC might resolve the peaks more clearly.

    • Isothermal Analysis: Hold the sample at a temperature just below the onset of decomposition and monitor the heat flow over time. This can sometimes separate the different reaction stages.

    • Kinetic Modeling: Apply advanced kinetic models that can account for multi-step reactions to see if they fit the experimental data better than a single-step model.[4]

Troubleshooting Logic for Complex Decomposition Profiles

G A Complex DSC/TGA Profile Observed B Does TGA show multiple distinct mass loss steps? A->B C Yes: Correlates to multi-step decomposition. Analyze each step. B->C Yes D No: Single TGA step, but complex DSC exotherm. B->D No E Are there pre-decomposition events (e.g., melting)? D->E F Yes: Decomposition occurs from the liquid phase. Mechanism may change. E->F Yes G No: Solid-state decomposition. E->G No K Final Assessment: Likely rapid, successive condensed-phase reactions or autocatalysis. F->K H Is the peak shape sharp and narrow or broad? G->H I Sharp: Suggests rapid, possibly autocatalytic reaction. H->I Sharp J Broad: Suggests slow, complex, or diffusion-limited reaction. H->J Broad I->K J->K

Caption: Decision tree for interpreting complex thermal profiles.

Q4: What are the critical safety protocols for handling nitropyrazoles during thermal analysis?

A4: Nitropyrazoles are energetic materials and must be treated with extreme caution.

  • Risk Assessment: Before synthesizing or handling any new nitropyrazole, perform a thorough risk assessment. Many are sensitive to impact, friction, and electrostatic discharge.[18][19]

  • Small Scale First: Always begin work with milligram quantities. Initial thermal analyses (DSC/TGA) should use sub-milligram quantities (<1 mg) to assess the magnitude of the energy release.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a flame-resistant lab coat, and appropriate gloves. Conduct all manipulations behind a blast shield.

  • Avoid Grinding: Do not grind or apply heavy mechanical force to dry nitropyrazole compounds, as this can initiate decomposition.

  • Preventing Runaway Reactions: Be aware of the potential for autocatalysis. A reaction that appears slow initially can accelerate to a violent runaway.[20] Ensure your experimental scale is small enough that any exotherm can be safely contained and dissipated by the instrument. Never confine a sample of unknown properties on a large scale.

References

Technical Support Center: Reaction Condition Optimization for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address common challenges encountered during the synthesis and modification of pyrazole derivatives. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles governing these powerful reactions.

I. General Troubleshooting and Optimization Workflow

Encountering low yields, poor regioselectivity, or unexpected side products is a common part of synthetic chemistry. The key to overcoming these challenges lies in a systematic approach to reaction optimization.

A. The Causality behind Experimental Choices

The functionalization of the pyrazole ring is a delicate interplay of electronic and steric factors. The pyrazole nucleus possesses distinct reactive sites: the two nitrogen atoms (N1 and N2) and three carbon atoms (C3, C4, and C5). The N1 position is a pyrrole-like acidic nitrogen, while the N2 is a pyridine-like basic nitrogen. Electrophilic substitution typically favors the C4 position, whereas nucleophilic attack is more likely at the C3 and C5 positions[1][2]. Understanding these intrinsic properties is the first step in designing a successful functionalization strategy.

B. Self-Validating Troubleshooting Workflow

A logical and iterative approach to troubleshooting is essential. The following workflow provides a self-validating system to diagnose and resolve common issues in pyrazole functionalization.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Poor Selectivity) Analysis Analyze Reaction Components: - Substrate - Reagents - Catalyst/Ligand - Base - Solvent Start->Analysis Begin Diagnosis Hypothesis Formulate Hypothesis (e.g., 'Base is too weak', 'Solvent is coordinating to catalyst') Analysis->Hypothesis Experiment Design & Execute Optimization Experiment (e.g., Base screen, Solvent screen) Hypothesis->Experiment Result Analyze Results (TLC, LC-MS, NMR) Experiment->Result Success Problem Solved Proceed with optimized conditions Result->Success Positive Outcome Failure Re-evaluate Hypothesis Consult literature for alternative conditions Result->Failure Negative Outcome Failure->Hypothesis Iterate

Caption: A systematic workflow for troubleshooting pyrazole functionalization reactions.

II. Frequently Asked Questions (FAQs) by Reaction Type

This section addresses specific issues encountered in common pyrazole functionalization reactions.

A. N-Arylation Reactions

Q1: I am getting a mixture of N1 and N2 arylated regioisomers with my unsymmetrical pyrazole. How can I improve the selectivity?

A1: Regioselectivity in N-arylation is a common challenge stemming from the tautomeric nature of N-unsubstituted pyrazoles[1][3]. Several factors can be tuned to favor one isomer over the other.

  • Steric Hindrance: The less sterically hindered nitrogen is generally favored. If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming aryl group will preferentially attack the more accessible nitrogen.

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical.

    • Copper-Catalyzed Systems: Copper(I) catalysts, often in combination with diamine ligands, are effective for N-arylation[4][5][6]. The ligand can influence the steric environment around the copper center, thereby directing the arylation.

    • Palladium-Catalyzed Systems: While less common for simple N-arylation of pyrazoles, palladium catalysis can be effective, particularly with bulky phosphine ligands like tBuBrettPhos for couplings with aryl triflates[7].

  • Base Selection: The base deprotonates the pyrazole, and its strength and nature can influence the regioselectivity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄[7]. The choice can be solvent-dependent; for instance, K₂CO₃ in DMSO is often effective for selective N1-arylation[7].

  • Solvent Effects: The solvent plays a crucial role. Aprotic solvents like toluene, chlorobenzene, or DMF are commonly used for N-arylation reactions[7][8]. In some cases, fluorinated alcohols can enhance regioselectivity[7].

ParameterCondition A (Favors N1)Condition B (Favors N2)Rationale
Catalyst CuI / Diamine LigandPd(OAc)₂ / Bulky LigandLigand sterics can block one nitrogen site.
Base Cs₂CO₃ (stronger, bulkier)K₂CO₃ (weaker, smaller)The counter-ion can influence the aggregation state.
Solvent Toluene (non-coordinating)DMF (coordinating)Solvent can interact with the catalyst or pyrazole anion.
Temperature 80-110 °C100-140 °CHigher temperatures may overcome steric barriers.
B. C-H Functionalization

Q2: My C-H activation reaction is giving low yields and multiple products. How can I achieve regioselective functionalization at a specific carbon?

A2: Direct C-H functionalization is a powerful tool but achieving high regioselectivity can be challenging[9][10]. The inherent reactivity of the pyrazole ring often leads to a mixture of C3, C4, and C5 functionalized products[1].

  • Directing Groups: The most reliable strategy for controlling regioselectivity is the use of a directing group. The Lewis basic N2 atom of the pyrazole ring can itself act as a directing group in many transition-metal-catalyzed reactions[10]. Attaching a directing group to the N1 position can steer the functionalization to a specific carbon.

  • Inherent Reactivity: In the absence of a strong directing group, the inherent electronics of the pyrazole ring take over. The C5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization[10]. The C4 position is the most nucleophilic, making it the preferred site for electrophilic aromatic substitution[2][10].

  • Catalyst and Ligand Choice: The metal catalyst and its coordinating ligands are paramount. Palladium, rhodium, and copper catalysts are commonly employed[8]. The ligand can influence both the reactivity and the regioselectivity of the C-H activation step.

  • Solvent and Additives: The solvent can dramatically alter the regioselectivity. For instance, protic solvents have been shown to favor arylation at the C4 position[8][11]. Additives like silver salts can act as oxidants and facilitate the catalytic cycle in certain C-H functionalization reactions.

CH_Functionalization_Strategy Goal Desired Regioselectivity (C3, C4, or C5) C5_Func Target C5 Goal->C5_Func C4_Func Target C4 Goal->C4_Func C3_Func Target C3 Goal->C3_Func Strategy_C5 Exploit Acidity: - Strong Base (e.g., nBuLi) - Metalation C5_Func->Strategy_C5 Strategy_C4 Electrophilic Substitution: - Halogenation - Nitration/Sulfonation C4_Func->Strategy_C4 Strategy_C3 Directing Group Approach: - N1-Directing Group - Transition Metal Catalysis (Pd, Rh) C3_Func->Strategy_C3 Outcome Regioselective Product Strategy_C5->Outcome Strategy_C4->Outcome Strategy_C3->Outcome

Caption: Decision tree for selecting a C-H functionalization strategy based on the desired regioselectivity.

C. Halogenation Reactions

Q3: I am attempting to mono-iodinate my pyrazole at the C4 position but am getting significant amounts of di-iodinated product and reaction at other sites. How can I improve this?

A3: Halogenation, particularly iodination, can be prone to over-reaction, especially on electron-rich pyrazole rings[12]. Achieving mono-selectivity requires careful control of the reaction conditions.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent is a key parameter.

    • For chlorination , N-chlorosuccinimide (NCS) is a common and effective reagent[13].

    • For bromination , N-bromosuccinimide (NBS) is widely used[14][15].

    • For iodination , a variety of reagents can be employed. Elemental iodine (I₂) in the presence of an oxidant like HIO₃ or ceric ammonium nitrate (CAN) is effective[12][13]. N-iodosuccinimide (NIS) is another common choice[13].

  • Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess may be necessary for full conversion, but a large excess will lead to over-halogenation.

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

    • Solvent: Aprotic solvents like CCl₄, CH₂Cl₂, or acetonitrile are typically used[13][14].

  • Substrate Reactivity: If the pyrazole ring is highly activated by electron-donating groups, it will be more susceptible to multiple halogenations[12]. In such cases, using a less reactive halogenating agent or milder conditions is crucial.

  • Protecting Groups: If other functional groups in the molecule are susceptible to halogenation, they should be protected prior to the reaction[12].

ProblemPotential CauseTroubleshooting Strategy
Over-halogenation Pyrazole ring is too activated; Reagent is too reactive.Use a milder halogenating agent (e.g., ICl instead of I₂/oxidant). Lower the reaction temperature. Carefully control stoichiometry.
Reaction at other sites Other functional groups are reactive.Protect susceptible functional groups (e.g., Boc for amines).
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Use a more reactive halogenating agent.

III. Experimental Protocols

A. General Procedure for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is a general starting point and may require optimization for specific substrates.

  • To an oven-dried reaction vial, add pyrazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous solvent (e.g., toluene or DMF, 3-5 mL).

  • Seal the vial and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. General Procedure for Palladium-Catalyzed C4-Arylation of N-Substituted Pyrazole

This procedure is adapted for direct arylation at the C4 position.

  • In a reaction tube, combine the N-substituted pyrazole (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable base such as K₂CO₃ (2.0 mmol)[11].

  • Add a protic solvent such as 2-ethoxyethan-1-ol or a fluorinated alcohol (e.g., TFE)[7][11].

  • Seal the tube and heat to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

IV. References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). 9

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. 10

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. 1

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery. 16

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. 2

  • Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation - Benchchem. 7

  • avoiding fragmentation of the pyrazole ring during functionalization. - Benchchem. 8

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. 13

  • Synthetic strategies of pyrazole‐directing C−H activation. - ResearchGate. 11

  • identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem. 12

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC. 17

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. 18

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. 19

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. 14

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. 20

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles - ResearchGate. 4

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed. 5

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. 21

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. 22

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. 6

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. 15

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. 23

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. 24

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. 3

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. 25

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of bromopyrazoles. Pyrazole scaffolds are vital in medicinal chemistry, but their functionalization via cross-coupling is often plagued by low reactivity. This resource is designed to help you navigate these challenges by explaining the underlying chemical principles and providing actionable, field-proven solutions.

The Core Challenge: Why Are Bromopyrazoles Difficult Coupling Partners?

The low reactivity of bromopyrazoles in cross-coupling reactions stems from a combination of electronic and structural factors:

  • Electronic Effects: The pyrazole ring is an electron-rich π-excessive system. This electronic character strengthens the C-Br bond, making the crucial initial step of the catalytic cycle—oxidative addition of the palladium(0) catalyst—energetically unfavorable.[1]

  • Catalyst Inhibition: The lone pairs on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center. This coordination can sequester the catalyst in an inactive state, effectively poisoning it and halting the catalytic cycle.[2][3] This is a particularly significant issue for pyrazoles with an unprotected N-H group.

  • Steric Hindrance: Substituents adjacent to the bromine atom can physically block the bulky palladium catalyst from approaching the C-Br bond, further impeding oxidative addition.

Understanding these root causes is the first step toward designing a successful reaction strategy.

Troubleshooting Guide: From Failed Reaction to Desired Product

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: My Suzuki-Miyaura Coupling Shows Low or No Conversion

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is particularly sensitive to the electronic nature of bromopyrazoles.

Q: I'm using a standard catalyst like Pd(PPh₃)₄ and seeing no product. What's the first thing I should change?

A: Your primary issue is likely a failure in the oxidative addition step. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating the strong C-Br bond of an electron-rich pyrazole.

Solution: Switch to a modern catalyst system that utilizes bulky, electron-rich biaryl monophosphine ligands. These ligands are specifically designed to accelerate difficult oxidative additions and subsequent reductive elimination steps.

  • Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[2][4] They promote the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for the catalytic cycle.

  • Consider a Pre-catalyst: For enhanced reliability and reproducibility, use a well-defined palladium pre-catalyst, such as an XPhos-palladacycle (e.g., XPhos Pd G3). Pre-catalysts ensure a consistent ligand-to-metal ratio and provide a reliable route to the active Pd(0) species in solution.[2][5]

Q: My bromopyrazole is being consumed, but I'm getting significant homocoupling of my boronic acid and/or protodeboronation. What does this mean?

A: This indicates that the oxidative addition is likely proceeding, but the subsequent transmetalation step is too slow. The organopalladium(II) intermediate is lingering, allowing side reactions to occur. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common issue, especially with less stable boronic acids.

Solutions:

  • Optimize the Base: The base is critical for activating the boronic acid for transmetalation.[6] Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2][7] These bases more effectively form the reactive boronate species required for transmetalation.

  • Stabilize the Nucleophile: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[8] These are generally more robust against protodeboronation.

  • Solvent System: While a small amount of water is often necessary to solubilize inorganic bases like K₃PO₄, excess water can promote protodeboronation.[1] If this side reaction is severe, consider using anhydrous conditions with a more soluble base or switching to a different solvent system like dioxane/water or toluene/water.

Issue: My Buchwald-Hartwig Amination Is Unsuccessful

Forming a C-N bond with a bromopyrazole introduces new challenges, as both the pyrazole and the amine coupling partner can act as catalyst inhibitors.

Q: Why is my Buchwald-Hartwig reaction failing even with a good ligand for Suzuki coupling?

A: C-N bond formation has different mechanistic requirements than C-C bond formation. The amine itself can compete with the phosphine ligand for a coordination site on the palladium, and the N-H of an unprotected pyrazole can deactivate the catalyst.[9] This often requires even more specialized and sterically demanding ligands.

Solutions:

  • Employ Specialized Ligands: For difficult aminations of heteroaryl halides, very bulky ligands are often necessary to facilitate the reductive elimination step that forms the C-N bond. Ligands such as tBuBrettPhos, Josiphos-type ligands, or the newer generation of Buchwald ligands are designed for these transformations.[9][10]

  • Use a Strong, Non-nucleophilic Base: The base's role is to deprotonate the amine, making it a better nucleophile in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS) are standard choices.[9][11]

  • Address Unprotected N-H Groups: While older methods required N-protection, modern catalyst systems are often robust enough to couple unprotected N-H pyrazoles directly.[2][9] If you still face issues, protecting the pyrazole nitrogen with a group like trityl (Tr) or Boc can block its coordination to palladium, though this adds extra steps to your synthesis.[12]

Issue: My Sonogashira or Heck Coupling Is Not Working

These reactions, while powerful, have their own unique failure modes when applied to bromopyrazoles.

Q: My Sonogashira coupling gives a complex mixture, including what appears to be homocoupled alkyne.

A: The most common side reaction in Sonogashira couplings is the copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling). This is almost always caused by the presence of oxygen.

Solutions:

  • Ensure Rigorous Inert Conditions: The Sonogashira reaction must be performed under a strictly anaerobic atmosphere.[13] Thoroughly degas your solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.

  • Consider Copper-Free Conditions: If homocoupling persists, you can run the reaction without the copper(I) co-catalyst. This requires a highly active palladium/phosphine system, often with a stronger base, but it completely eliminates the Glaser coupling pathway.[14]

Q: My Heck reaction results in low conversion and significant dehalogenation of my bromopyrazole.

A: Dehalogenation (replacement of the bromine with hydrogen) is a frequent side reaction with electron-rich aryl bromides like bromopyrazoles.[15] It occurs when the catalytic cycle is interrupted after oxidative addition.

Solutions:

  • Use Bulky, Electron-Rich Ligands: As with other couplings, ligands like P(tBu)₃ or biarylphosphines can accelerate the desired steps of the catalytic cycle, outcompeting the dehalogenation pathway.

  • Add a Phase-Transfer Catalyst: The addition of a salt like tetrabutylammonium bromide (TBAB) can help stabilize the active Pd(0) catalyst and has been shown to suppress dehalogenation and improve yields in Heck reactions of challenging substrates.[15][16]

  • Optimize the Base and Solvent: A non-coordinating organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. The choice of a polar aprotic solvent like DMF or NMP can also influence the reaction rate and selectivity.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
Catalyst / Ligand SystemBaseSolventTemp (°C)Notes
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O (10:1)100A robust, general-purpose system for difficult couplings.[2]
XPhos Pd G3Cs₂CO₃Toluene or Dioxane80-110Excellent for sterically hindered substrates. Pre-catalyst offers high reproducibility.
Pd(OAc)₂ / RuPhosK₂CO₃t-AmylOH / H₂O100Good for a wide range of aryl and heteroaryl boronic acids.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Bromopyrazoles
Catalyst / Ligand SystemBaseSolventTemp (°C)Notes
tBuBrettPhos Pd G3LHMDSToluene100Highly effective for coupling unprotected NH-pyrazoles with various amines.[9]
Pd₂(dba)₃ / JosiphosNaOtBuDioxane110A powerful system for coupling with hindered secondary amines.
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80-100Milder conditions suitable for less challenging amine partners.
Detailed Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Bromopyrazole

This protocol is a representative starting point for a challenging coupling.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv.), the arylboronic acid or pinacol ester (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M relative to the bromopyrazole).

  • If using K₃PO₄, add a small amount of degassed water (e.g., 10% of the total solvent volume).

Reaction Execution:

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS by withdrawing small aliquots under inert atmosphere.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: The Palladium Catalytic Cycle

This diagram illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction. Overcoming the low reactivity of bromopyrazoles involves optimizing the catalyst and conditions to favor the "Oxidative Addition" and "Transmetalation" steps while ensuring the "Reductive Elimination" is efficient.

D Suzuki-Miyaura Catalytic Cycle A L-Pd(0) Active Catalyst B Oxidative Addition A->B C L-Pd(II)-Ar(X) Complex B->C D Transmetalation C->D E L-Pd(II)-Ar(Ar') Complex D->E F Reductive Elimination E->F F->A Prod Ar-Ar' (Product) F->Prod ArX Ar-Br (Bromopyrazole) ArX->B Slow Step! ArB Ar'-B(OR)₂ + Base ArB->D G Troubleshooting a Failed Bromopyrazole Coupling start Low or No Conversion q1 Is Starting Material Consumed? start->q1 sm_recovered Starting Material Recovered q1->sm_recovered No sm_consumed Starting Material Consumed, No Product q1->sm_consumed Yes cause1 Cause: Failed Oxidative Addition sm_recovered->cause1 sol1a Solution 1: Use Bulky, Electron-Rich Ligand (SPhos, XPhos) cause1->sol1a cause1->sol1a sol1b Solution 2: Use a Modern Pre-catalyst (e.g., G3 Palladacycle) cause1->sol1b cause1->sol1b sol1c Solution 3: Increase Reaction Temperature cause1->sol1c cause1->sol1c cause2 Cause: Slow Transmetalation or Catalyst Deactivation sm_consumed->cause2 sol2a Solution 1 (Suzuki): Use Stronger Base (K₃PO₄, Cs₂CO₃) or Boronate Ester cause2->sol2a cause2->sol2a sol2b Solution 2 (Amination): Use Specialized Ligand (tBuBrettPhos) & Strong Base (NaOtBu) cause2->sol2b cause2->sol2b sol2c Solution 3: Ensure Rigorous Inert Atmosphere (Degas Solvents!) cause2->sol2c cause2->sol2c

References

Technical Support Center: NMR Analysis of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 3,4,5-Tribromopyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, chemists, and quality control professionals who work with this compound. Here, we address common challenges and provide expert insights and practical troubleshooting protocols in a direct question-and-answer format.

Part 1: Foundational Understanding

Q1: What should the NMR spectrum of pure this compound look like?

Answer: Understanding the baseline spectrum of the pure compound is the critical first step. This compound (C₃HBr₃N₂) has a simple and highly characteristic NMR signature.

  • ¹H NMR: The molecule has only one proton, which is attached to a nitrogen atom (the N-H proton). Due to rapid chemical exchange and quadrupole broadening from the adjacent nitrogen atoms, this proton typically appears as a very broad singlet in the downfield region of the spectrum, often between 13-15 ppm. Its broadness and exchangeability with deuterium mean it will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, one for each of the brominated carbon atoms (C3, C4, and C5). The exact chemical shifts can vary with the solvent, but they will be in the aromatic/heteroaromatic region. The carbon atoms directly bonded to bromine are expected to be significantly shifted compared to the parent pyrazole molecule.[1]

Part 2: Troubleshooting Common Impurities

This section addresses the most frequently encountered impurities. The presence of these impurities is often linked to the synthetic route, which typically involves the exhaustive bromination of pyrazole.[2][3]

Q2: I see sharp peaks in the aromatic region (6.0-8.0 ppm) of my ¹H NMR spectrum. What are they?

Answer: The presence of sharp signals in this region strongly indicates incomplete bromination. Pure this compound has no C-H protons and therefore should not show signals here. These peaks likely correspond to partially brominated pyrazole intermediates.

Causality: The bromination of pyrazole can be difficult to drive to completion, often resulting in a mixture of products.[2] The C4 position of pyrazole is the most electron-rich and thus the most reactive towards electrophilic substitution, followed by the C3 and C5 positions.[4] Therefore, incompletely reacted material is a common impurity.

Most Likely Impurities:

  • 4-Bromopyrazole: Will show two signals, a singlet for the H4 proton and a singlet for the equivalent H3/H5 protons.

  • 3,4-Dibromopyrazole & 4,5-Dibromopyrazole: These will each show a distinct singlet for their remaining C-H proton.

  • Unreacted Pyrazole: Will show a triplet for the H4 proton (~6.3 ppm) and a doublet for the H3/H5 protons (~7.6 ppm).[5]

Table 1: Estimated ¹H Chemical Shifts for Common Bromopyrazole Impurities
CompoundProton Signal(s)Estimated Chemical Shift (ppm in DMSO-d₆)Multiplicity
PyrazoleH3 / H5~7.6d
H4~6.3t
4-BromopyrazoleH3 / H5~7.8s
3,4-DibromopyrazoleH5~8.0s
4,5-DibromopyrazoleH3~7.9s

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Q3: My ¹³C spectrum has more than three signals in the 90-140 ppm range. What does this mean?

Answer: Similar to the ¹H NMR, extra peaks in the ¹³C spectrum point towards the presence of pyrazole-based impurities. Each unique carbon environment will produce a distinct signal. The presence of a C-H bond (instead of a C-Br bond) dramatically changes the chemical shift of the carbon atom.

Expert Insight: Use a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment. These NMR sequences can differentiate between C, CH, CH₂, and CH₃ carbons. For this specific problem, a DEPT-135 or APT experiment will show carbons with an attached proton (CH) as positive signals, while quaternary carbons (like C-Br) will be absent or inverted, providing a rapid method to confirm if the extra peaks are from incompletely brominated species.

Q4: I've identified residual solvents, but there's another persistent singlet I can't identify. What else could it be?

Answer: Beyond starting materials and intermediates, impurities can arise from side reactions or the breakdown of reagents and solvents used in the synthesis.[6][7] For instance, if N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide could be present, which would appear as a singlet around 2.5 ppm in DMSO-d₆. If dimethylformamide (DMF) was used as a solvent, its thermal decomposition can generate dimethylamine, which could potentially react to form minor byproducts.[7]

Part 3: Experimental Protocols & Workflows

Systematic Workflow for Impurity Identification

A logical, step-by-step process is crucial for efficient and accurate impurity analysis. The following workflow is recommended.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Advanced Troubleshooting A 1. Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) B 2. Acquire Standard ¹H NMR Spectrum A->B C 3. Add D₂O (1 drop) & Re-acquire ¹H NMR B->C D 4. Identify Target N-H Peak (~13-15 ppm, disappears with D₂O) C->D Analyze Spectra E 5. Check for C-H Aromatic Signals (6.0 - 8.5 ppm) D->E F 6. Identify Residual Solvents (Consult reference table) E->F G 7. Acquire ¹³C & DEPT-135 Spectra F->G Impurity Suspected H 8. Correlate ¹H and ¹³C data (2D NMR: HSQC, HMBC if needed) G->H I 9. Quantify Impurities (Using internal standard if necessary) H->I

Caption: Workflow for NMR-based impurity identification.

Protocol 1: Standard Sample Preparation and ¹H NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point).

  • Dissolution: Vortex the vial until the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for the typically slow-relaxing quaternary carbons and the N-H proton to be properly observed.

  • D₂O Exchange: Remove the tube from the spectrometer, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H NMR spectrum to confirm the identity of the N-H proton.

Q5: Why is DMSO-d₆ the recommended solvent?

Answer: The choice of solvent is a critical experimental parameter.

  • Solubility: this compound, like many nitrogen heterocycles, has moderate polarity and exhibits good solubility in DMSO.

  • Chemical Shift Range: DMSO's residual proton peak appears at ~2.5 ppm, which does not overlap with the key aromatic or N-H regions of interest for pyrazole analysis.

  • N-H Observation: In protic solvents like methanol-d₄, the N-H proton signal can exchange with the solvent's deuterium, leading to its disappearance or significant broadening. Aprotic solvents like DMSO-d₆ or CDCl₃ are superior for observing exchangeable protons. However, CDCl₃ is less effective at dissolving polar impurities.

Part 4: Advanced Characterization

Q6: I have multiple, overlapping signals and cannot assign the impurity structures. What should I do next?

Answer: When ¹H and ¹³C spectra are insufficient due to complexity or overlapping signals, 2D NMR spectroscopy is the next logical step.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is the most effective way to confirm which carbon signals belong to C-H groups from impurities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is invaluable for piecing together molecular fragments and confirming the substitution pattern on the pyrazole ring. For example, you can see a correlation from a C-H proton to the neighboring C-Br carbons, confirming its position.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (i.e., are on adjacent carbons). While not useful for the fully substituted target compound, it can help identify spin systems within larger, unexpected impurities.

Structural Relationships of Potential Impurities

The following diagram illustrates the relationship between the target compound and its most common process-related impurities.

G PZ Pyrazole (Starting Material) Br4 4-Bromopyrazole PZ->Br4 + Br Br34 3,4-Dibromopyrazole Br4->Br34 + Br Br345 This compound (Target Compound) Br34->Br345 + Br

Caption: Synthetic relationship of brominated pyrazoles.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4,5-tribromopyrazole. Rather than examining the molecule in isolation, we will employ a comparative approach, building our understanding from the foundational spectrum of the parent pyrazole heterocycle. This method allows for a more intuitive grasp of substituent effects and provides researchers with a logical framework for interpreting the spectra of complex halogenated heterocycles. The insights and protocols herein are designed for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation.

Pillar 1: The Spectroscopic Baseline - Unsubstituted Pyrazole

To interpret the spectrum of a complex molecule, one must first understand its parent scaffold. Pyrazole is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms. A key feature is its tautomerism: the N-H proton can reside on either nitrogen atom, leading to a rapid exchange process in solution.

On the NMR timescale at room temperature, this tautomerism renders the molecule symmetric. Consequently, the C3 and C5 positions (and their attached protons) become chemically equivalent, as do the N1 and N2 atoms.[1] This has profound implications for its NMR spectra.

¹H NMR of Pyrazole: The spectrum is simpler than a static structure would suggest.

  • H3/H5 Protons: These appear as a single, combined signal. Due to coupling with the H4 proton, this signal is a doublet.

  • H4 Proton: This proton is coupled to the two equivalent H3/H5 protons, resulting in a triplet.

  • N-H Proton: This signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]

¹³C NMR of Pyrazole: Similarly, the carbon spectrum reflects the time-averaged symmetry.

  • C3/C5 Carbons: A single resonance is observed for these two carbons.

  • C4 Carbon: A distinct resonance, typically upfield from C3/C5.

The table below summarizes typical chemical shift values for pyrazole, which will serve as our reference baseline.

Compound Nucleus Position Chemical Shift (δ, ppm) Solvent
Pyrazole¹HH3, H5~7.6CDCl₃
¹HH4~6.3CDCl₃
¹HN-HVariable (e.g., ~12-13)DMSO-d₆
¹³CC3, C5~134.7CDCl₃
¹³CC4~105.9CDCl₃
Data compiled from various sources, including standard NMR databases.[3][4]

Pillar 2: Introducing a Perturbation - The Effect of Bromine at C4

Before analyzing the tribrominated target, we will examine an intermediate: 4-bromopyrazole. Introducing a single, strongly electronegative and bulky bromine atom at the C4 position breaks the molecule's symmetry and induces predictable electronic effects.

¹H NMR of 4-Bromopyrazole: The loss of the H4 proton and the broken symmetry simplify the spectrum.

  • H3/H5 Protons: Due to the C4-bromo substitution, the tautomeric equilibrium still renders H3 and H5 chemically equivalent. With the H4 proton gone, their signal collapses from a doublet into a sharp singlet.[5]

  • N-H Proton: The signal remains broad and variable.

¹³C NMR of 4-Bromopyrazole: The substituent effects are clear.

  • C3/C5 Carbons: These remain equivalent and their chemical shift is only slightly altered compared to pyrazole.

  • C4 Carbon: The direct attachment of bromine causes a dramatic downfield shift due to the inductive effect. However, a competing phenomenon known as the "heavy atom effect" introduces a shielding contribution. The net result is a significant shift, but its prediction requires empirical data. Crucially, the C4 signal is now a carbon directly bonded to bromine, and its resonance will be significantly less intense and potentially broader. The value is found to be around 92 ppm.[6][7]

Compound Nucleus Position Chemical Shift (δ, ppm) Solvent
4-Bromopyrazole¹HH3, H5~7.6CDCl₃
¹³CC3, C5~137.5DMSO-d₆
¹³CC4~92.0DMSO-d₆
Data compiled from various sources.[5][6]

Pillar 3: The Target Molecule - Spectral Analysis of this compound

With a solid comparative foundation, we can now confidently predict and interpret the spectra of this compound. This molecule is a key intermediate in the synthesis of fungicides and other agrochemicals.[8][9] All carbon atoms of the pyrazole ring are now substituted with bromine atoms.

Expected ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be remarkably simple, yet informative.

  • Ring Protons: There are no protons attached to the pyrazole ring's carbon atoms (C3, C4, C5). Therefore, the characteristic aromatic signals seen in pyrazole and 4-bromopyrazole will be absent.

  • N-H Proton: The only proton belonging to the molecule is the one attached to the nitrogen atom. This signal is expected to be:

    • A Singlet: As there are no adjacent protons to couple with.

    • Broad: Due to quadrupolar relaxation from the adjacent ¹⁴N and proton exchange.

    • Variable Chemical Shift: Highly sensitive to the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆), sample concentration, and temperature due to its involvement in hydrogen bonding. In a non-polar solvent like CDCl₃, it may appear further upfield, while in a hydrogen-bond-accepting solvent like DMSO-d₆, it will be shifted significantly downfield.

The primary purpose of the ¹H NMR spectrum for this molecule is to confirm the absence of C-H protons on the ring and to observe the N-H proton, confirming the integrity of the pyrazole core.

Expected ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides the definitive fingerprint of the carbon backbone.

  • C3, C4, and C5 Carbons: We expect to see three distinct signals, one for each carbon atom, as the molecule is no longer symmetric.

    • Chemical Shifts: Predicting the exact chemical shifts is complex. Each carbon is directly attached to a bromine atom, which will induce a strong "heavy atom" shielding effect. This effect generally shifts signals upfield compared to what electronegativity alone would suggest. By comparing with 4-bromopyrazole (C4 at ~92 ppm), we can anticipate the signals for C3, C4, and C5 to appear in a region significantly shifted from unsubstituted pyrazole.

    • Signal Intensity: Carbon atoms directly bonded to halogens often exhibit reduced signal intensity in ¹³C NMR due to long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. Therefore, acquiring a high-quality spectrum may require a greater number of scans and a longer relaxation delay.

Compound Nucleus Position Predicted Chemical Shift (δ, ppm) Key Features
This compound ¹H N-H Highly Variable (e.g., 5-13 ppm) Broad singlet; position is solvent and concentration dependent.
¹H H3, H4, H5 Absent Confirms full substitution.
¹³C C3, C4, C5 ~90 - 115 ppm (estimated) Three distinct, low-intensity signals expected.

This analytical approach, moving from a simple to a complex analog, provides a robust framework for spectral assignment.

Pillar 4: A Self-Validating Experimental Protocol

Trustworthiness in scientific data begins with a meticulous and well-justified experimental protocol. The following procedure is designed for acquiring high-quality NMR data for this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Massing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. The higher concentration helps compensate for the low intensity of the ¹³C signals.

    • Solvent Selection: Add approximately 0.6 mL of deuterated solvent.

      • Recommended: DMSO-d₆ is an excellent choice. Its high polarity effectively dissolves the pyrazole, and it will shift the N-H proton far downfield, away from other potential signals.

      • Alternative: CDCl₃ can also be used. The N-H proton will appear more upfield. Ensure the use of high-purity solvent to minimize the residual water peak.

    • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief session in an ultrasonic bath may aid dissolution if necessary.

  • NMR Spectrometer Setup & Acquisition:

    • Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment is sufficient.

      • Number of Scans: 16-32 scans are typically adequate.

      • Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

    • ¹³C NMR Acquisition:

      • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

      • Number of Scans: A significantly higher number of scans is required due to the low natural abundance of ¹³C and the long relaxation times of the quaternary, brominated carbons. Start with 1024 scans and increase if necessary.

      • Relaxation Delay (d1): This is a critical parameter. Use a longer delay of 5-10 seconds to allow the quaternary carbons to fully relax between pulses, ensuring more accurate signal integration and preventing signal attenuation.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C; CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Workflow Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing weigh Weigh 10-15 mg of Sample add_solvent Add 0.6 mL DMSO-d6 weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve shim Tune & Shim Spectrometer dissolve->shim acq_H1 Acquire 1H Spectrum (32 Scans, d1=2s) shim->acq_H1 acq_C13 Acquire 13C Spectrum (1024+ Scans, d1=10s) acq_H1->acq_C13 process FT, Phase, & Baseline Correction acq_C13->process reference Reference to Solvent Peak process->reference analyze Spectral Analysis & Assignment reference->analyze

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Logic_Flow pyrazole Pyrazole H3/H5: Doublet H4: Triplet C3/C5: ~135 ppm C4: ~106 ppm bromo 4-Bromopyrazole H3/H5: Singlet H4: Absent C3/C5: ~138 ppm C4: ~92 ppm pyrazole->bromo Add Br at C4 tribromo This compound N-H: Broad Singlet C-H: Absent C3,C4,C5: 3 signals (low intensity) bromo->tribromo Add Br at C3 & C5

Caption: Logical flow for interpreting the spectra via comparative analysis.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a thorough understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This is particularly true for novel or highly substituted heterocyclic compounds, such as 3,4,5-tribromopyrazole, which are pivotal building blocks in medicinal chemistry and materials science. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of this compound, offering a comparative perspective with less-substituted brominated pyrazoles. By delving into the causality behind fragmentation pathways and providing detailed experimental considerations, this document serves as a practical resource for researchers navigating the complexities of mass spectral interpretation.

Theoretical Framework: Predicting the Fragmentation of a Tribrominated Heterocycle

The fragmentation of a molecule in an EI-MS is a consequence of its ionization by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable. This excess energy is dissipated through a series of bond cleavages and rearrangements, resulting in a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, we can anticipate several key fragmentation pathways based on the established principles of pyrazole and halogenated compound mass spectrometry[1][2]:

  • Halogen Loss: The carbon-bromine bond is relatively weak and prone to cleavage. The presence of three bromine atoms suggests that sequential loss of bromine radicals (•Br) or neutral Br2 molecules will be a dominant fragmentation route. The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.[3]

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation, primarily through the loss of hydrogen cyanide (HCN) and dinitrogen (N2)[1][2].

  • Rearrangements: Halogen migration is a known phenomenon in the fragmentation of halogenated heterocyclic compounds. In the case of this compound, bromine migration could lead to the formation of unique fragment ions[1].

The interplay of these pathways will define the mass spectrum of this compound.

Experimental Data and Interpretation: The Case of this compound

While a publicly available, complete mass spectrum of this compound is not readily found, a compilation of its mass spectral peaks is available through the PubChem database. This data, coupled with our theoretical understanding, allows for a reconstruction of its fragmentation pattern.

Table 1: Prominent Mass Spectral Peaks of this compound

m/zPutative FragmentProposed Fragmentation Pathway
304/306/308[C3HBr3N2]+•Molecular Ion (M+•)
225/227/229[C3HBr2N2]+M+• - •Br
146/148[C3HBrN2]+M+• - 2•Br
198/200/202[C2Br2N]+M+• - •Br - HCN
119/121[C2BrN]+M+• - 2•Br - HCN
67[C3H3N2]+M+• - 3•Br
40[C2H2N]+Fragmentation of the pyrazole ring

Note: The presence of multiple peaks for bromine-containing fragments is due to the natural isotopic abundance of 79Br and 81Br.

The molecular ion peak cluster around m/z 304-308 is a clear indicator of the compound's molecular weight and the presence of three bromine atoms. The subsequent loss of one and two bromine radicals is evidenced by the peaks at m/z 225-229 and 146-148, respectively. The loss of HCN from the monobrominated and dibrominated fragments is also a significant pathway, leading to the ions observed at m/z 119/121 and 198/200/202.

Comparative Analysis: Insights from Simpler Brominated Pyrazoles

To better understand the influence of multiple bromine substituents on the fragmentation pattern, it is instructive to compare the data for this compound with that of its less-brominated analogs.

4-Bromopyrazole

The mass spectrum of 4-bromopyrazole is characterized by a prominent molecular ion peak and a base peak resulting from the loss of a bromine radical.

Table 2: Key Fragments in the Mass Spectrum of 4-Bromopyrazole

m/zRelative IntensityPutative FragmentProposed Fragmentation Pathway
146/148High[C3H3BrN2]+•Molecular Ion (M+•)
67Base Peak[C3H3N2]+M+• - •Br
40Moderate[C2H2N]+[C3H3N2]+ - HCN

The fragmentation is straightforward, with the initial loss of the bromine atom being the most favorable pathway. This is followed by the characteristic loss of HCN from the resulting pyrazole cation.

3,4-Dibromopyrazole

The fragmentation of 3,4-dibromopyrazole introduces more complexity, with competing pathways for the loss of bromine and ring fragmentation.

Table 3: Key Fragments in the Mass Spectrum of 3,4-Dibromopyrazole

m/zPutative FragmentProposed Fragmentation Pathway
224/226/228[C3H2Br2N2]+•Molecular Ion (M+•)
145/147[C3H2BrN2]+M+• - •Br
66[C3H2N2]+•M+• - 2•Br
118/120[C2HBr N]+M+• - •Br - HCN
39[C2HN]+•M+• - 2•Br - HCN

In this case, the sequential loss of two bromine radicals is a major pathway. The loss of HCN from the monobrominated fragment is also observed.

Visualizing the Fragmentation Pathways

To illustrate the fragmentation logic, the following diagrams depict the proposed pathways for this compound and its comparators.

This compound Fragmentation M [C3HBr3N2]+• m/z 304/306/308 M_minus_Br [C3HBr2N2]+ m/z 225/227/229 M->M_minus_Br - •Br M_minus_2Br [C3HBrN2]+ m/z 146/148 M_minus_Br->M_minus_2Br - •Br M_minus_Br_minus_HCN [C2Br2N]+ m/z 198/200/202 M_minus_Br->M_minus_Br_minus_HCN - HCN M_minus_3Br [C3H3N2]+ m/z 67 M_minus_2Br->M_minus_3Br - •Br M_minus_2Br_minus_HCN [C2BrN]+ m/z 119/121 M_minus_2Br->M_minus_2Br_minus_HCN - HCN

Caption: Proposed fragmentation of this compound.

Comparative Fragmentation cluster_0 4-Bromopyrazole cluster_1 3,4-Dibromopyrazole M1 [C3H3BrN2]+• m/z 146/148 F1_1 [C3H3N2]+ m/z 67 M1->F1_1 - •Br F1_2 [C2H2N]+ m/z 40 F1_1->F1_2 - HCN M2 [C3H2Br2N2]+• m/z 224/226/228 F2_1 [C3H2BrN2]+ m/z 145/147 M2->F2_1 - •Br F2_2 [C3H2N2]+• m/z 66 F2_1->F2_2 - •Br F2_3 [C2HBr N]+ m/z 118/120 F2_1->F2_3 - HCN F2_4 [C2HN]+• m/z 39 F2_2->F2_4 - HCN

Caption: Comparative fragmentation of brominated pyrazoles.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following protocol outlines a standardized method for the analysis of this compound and similar small heterocyclic compounds using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

GC-MS Parameters
  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for this analysis.

    • Inlet: Set to splitless mode to maximize sensitivity. Inlet temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be necessary to ensure good chromatographic separation from any impurities.

GC-MS Workflow Sample Sample Preparation (10-100 µg/mL) GC_Injection GC Injection (Splitless) Sample->GC_Injection GC_Separation Chromatographic Separation (Temperature Program) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection

References

A Comparative Guide to the Reactivity of 3,4,5-Tribromopyrazole and 3,5-Dibromopyrazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, pyrazoles are a privileged motif due to their prevalence in bioactive molecules. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3,4,5-tribromopyrazole and 3,5-dibromopyrazole. By understanding their distinct reactivity profiles, scientists can harness these differences to achieve desired synthetic outcomes with precision and efficiency. This document moves beyond a simple cataloging of reactions to explain the causality behind experimental choices, offering field-proven insights into their application.

Introduction: The Strategic Value of Brominated Pyrazoles

Brominated pyrazoles serve as versatile synthons, enabling the introduction of a wide array of substituents through cross-coupling and other functionalization reactions. The bromine atoms act as handles for the sequential and regioselective construction of complex molecular architectures. 3,5-Dibromopyrazole offers two reactive sites, while the addition of a third bromine atom at the 4-position in this compound introduces both steric hindrance and electronic perturbations, leading to a more nuanced reactivity profile. This guide will dissect these differences through the lens of three common and powerful synthetic transformations: Suzuki-Miyaura cross-coupling, N-arylation, and lithiation-electrophilic quench.

Suzuki-Miyaura Cross-Coupling: A Study in Regioselectivity

The Suzuki-Miyaura reaction is a preeminent tool for the formation of C-C bonds. When applied to polybrominated pyrazoles, the regioselectivity of the coupling is of paramount importance.

Reactivity of this compound

For N-protected 3,4,5-tribromopyrazoles, a clear and predictable order of reactivity has been established. The first Suzuki-Miyaura coupling occurs selectively at the C5 position, followed by the C3 position, and finally at the sterically hindered and electronically distinct C4 position.[1] This remarkable site-selectivity allows for the controlled synthesis of mono-, di-, and tri-substituted pyrazoles by carefully controlling the stoichiometry of the boronic acid reagent.

Diagrammatic Representation of Regioselective Suzuki-Miyaura Coupling:

Suzuki_Coupling Tribromo This compound Monoaryl 5-Aryl-3,4-dibromopyrazole Tribromo->Monoaryl 1 eq. ArB(OH)₂ Pd Catalyst C5-selective Diaryl 3,5-Diaryl-4-bromopyrazole Monoaryl->Diaryl 1 eq. Ar'B(OH)₂ Pd Catalyst C3-selective Triaryl 3,4,5-Triarylpyrazole Diaryl->Triaryl 1 eq. Ar''B(OH)₂ Pd Catalyst C4-selective

Caption: Regioselective Suzuki-Miyaura coupling of this compound.

Reactivity of 3,5-Dibromopyrazole

In contrast, the two bromine atoms in 3,5-dibromopyrazole are chemically equivalent in the free pyrazole. Upon N-substitution, the electronic environment of the C3 and C5 positions can be influenced by the nature of the substituent on the nitrogen atom. However, in many cases, mono-arylation can lead to a mixture of products unless a directing group is employed or there are significant steric differences between the 3 and 5 positions after the first coupling.

Comparative Data for Suzuki-Miyaura Cross-Coupling
SubstrateBoronic Acid (eq.)Catalyst/LigandBaseSolventProduct(s)Yield (%)Reference
N-PMB-3,4,5-tribromopyrazolePhenylboronic acid (1.1)Pd(PPh₃)₄K₂CO₃Toluene/H₂O5-Phenyl-3,4-dibromo-1-PMB-pyrazole92[1]
N-PMB-3,4,5-tribromopyrazolePhenylboronic acid (2.2)Pd(PPh₃)₄K₂CO₃Toluene/H₂O3,5-Diphenyl-4-bromo-1-PMB-pyrazole85[1]
N-PMB-3,4,5-tribromopyrazolePhenylboronic acid (3.3)Pd(PPh₃)₄K₂CO₃Toluene/H₂O3,4,5-Triphenyl-1-PMB-pyrazole78[1]
3,5-Dibromo-1H-pyrazoleArylboronic acid (1.1)Pd(OAc)₂/SPhosK₃PO₄TolueneMono-arylated productVariableGeneral Knowledge
Experimental Protocol: Regioselective Mono-arylation of N-PMB-3,4,5-tribromopyrazole
  • To a solution of N-(p-methoxybenzyl)-3,4,5-tribromopyrazole (1.0 mmol) in a mixture of toluene (10 mL) and water (2.5 mL) is added phenylboronic acid (1.1 mmol) and K₂CO₃ (3.0 mmol).

  • The mixture is degassed with argon for 15 minutes.

  • Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-phenyl-3,4-dibromo-1-PMB-pyrazole.[1]

N-Arylation: Modifying the Core

Direct N-arylation of the pyrazole ring is a crucial step for introducing diversity and tuning the electronic properties of the final molecule.

Reactivity Comparison

Both this compound and 3,5-dibromopyrazole can undergo N-arylation. The reaction typically proceeds via a copper- or palladium-catalyzed process. The presence of the C4-bromo substituent in this compound can influence the reaction rate and efficiency due to steric and electronic effects, potentially requiring more forcing conditions compared to 3,5-dibromopyrazole. However, both substrates are generally amenable to a range of N-arylation protocols.

Comparative Data for N-Arylation
Pyrazole SubstrateArylating AgentCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
3,5-Dibromopyrazole4-IodotolueneCu₂O/N-ligand-BCs₂CO₃DMF10080[2]
3,5-DinitropyrazoleAllyl bromideEt₃NMeCNRT to 6095[3]
Pyrazoles (general)Aryl iodides/bromidesCuI/diamineK₂CO₃/Cs₂CO₃Dioxane/DMF110Good[4]
Experimental Protocol: Copper-Catalyzed N-Arylation of 3,5-Dibromopyrazole
  • A mixture of 3,5-dibromopyrazole (1.0 mmol), 4-iodotoluene (1.2 mmol), Cu₂O (0.1 mmol), a suitable N-ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube.

  • The tube is evacuated and backfilled with argon three times.

  • The reaction mixture is heated at 110-120 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography to yield the N-arylated product.

Lithiation and Electrophilic Quench: Accessing Further Functionality

Directed lithiation followed by quenching with an electrophile is a powerful method for the regioselective introduction of substituents.

Reactivity of this compound

Lithiation of this compound offers a pathway to selectively functionalize the C4 position. Treatment with a strong base like n-butyllithium at low temperatures can lead to a lithium-halogen exchange at the C4 position. The resulting lithiated species can then be trapped with a variety of electrophiles.

Reactivity of 3,5-Dibromopyrazole

For N-protected 3,5-dibromopyrazoles, lithiation can occur at either the C3 or C5 position. The regioselectivity can be influenced by the nature of the N-protecting group and the reaction conditions. In some cases, a dynamic equilibrium between the C3- and C5-lithiated species can be established, with the product distribution being dependent on the reactivity of the electrophile.

General Workflow for Functionalization of Bromopyrazoles:

Functionalization_Workflow Start Bromopyrazole Suzuki Suzuki-Miyaura (C-C formation) Start->Suzuki N_Arylation N-Arylation (N-C formation) Start->N_Arylation Lithiation Lithiation-Quench (C-E formation) Start->Lithiation Product1 Aryl-substituted Pyrazole Suzuki->Product1 Product2 N-Aryl Pyrazole N_Arylation->Product2 Product3 Functionalized Pyrazole Lithiation->Product3

Caption: General functionalization pathways for bromopyrazoles.

Experimental Protocol: Lithiation and Quench of N-Protected 3,5-Dibromopyrazole
  • To a solution of N-protected 3,5-dibromopyrazole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

  • The mixture is stirred at -78 °C for 1 hour.

  • The desired electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Theoretical Basis of Reactivity: Electronic and Steric Effects

The observed differences in reactivity between this compound and 3,5-dibromopyrazole can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system. The bromine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also possess lone pairs that can participate in resonance. In this compound, the C4-bromo substituent significantly alters the electronic distribution compared to the 3,5-dibromo analogue. The C5 position is generally the most electrophilic and susceptible to initial attack in Suzuki-Miyaura couplings, likely due to a combination of inductive effects from the adjacent nitrogen and bromine atoms.

  • Steric Effects: The C4-bromo group in this compound imposes significant steric hindrance, making this position the least reactive in Suzuki-Miyaura cross-coupling reactions. This steric impediment is a key factor in the observed regioselectivity, allowing for the sequential functionalization of the C5, C3, and C4 positions. In 3,5-dibromopyrazole, the absence of a substituent at the C4 position results in less steric hindrance at the reactive C3 and C5 sites.

Conclusion

Both this compound and 3,5-dibromopyrazole are valuable and versatile building blocks in organic synthesis. The choice between them depends on the desired synthetic outcome.

  • This compound is the substrate of choice when a predictable and stepwise functionalization of the pyrazole core is required. Its well-defined regioselectivity in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex, unsymmetrically substituted pyrazoles with a high degree of control.

  • 3,5-Dibromopyrazole offers a more direct route to symmetrically substituted pyrazoles and can be a more cost-effective starting material when functionalization at the C4 position is not required.

By understanding the nuanced reactivity of these two key synthons, researchers can devise more efficient and elegant synthetic strategies for the construction of novel pyrazole-containing molecules for a wide range of applications, from pharmaceuticals to materials science.

References

A Comparative Guide to Brominating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Value of Brominated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design, appearing in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and a host of antifungal agents.[1] The introduction of a bromine atom onto the pyrazole ring dramatically enhances its synthetic utility. A bromo-pyrazole is not merely a final product; it is a versatile intermediate, a linchpin for diversification through a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[2]

However, the seemingly simple task of attaching a bromine atom to a pyrazole ring is a nuanced challenge governed by the interplay of reagent choice, reaction conditions, and the inherent electronics of the pyrazole itself. Selecting the optimal brominating agent is critical to achieving the desired regioselectivity, maximizing yield, and ensuring a safe, scalable, and efficient process. This guide provides a comparative analysis of the most common brominating agents, offering field-proven insights and actionable experimental protocols for researchers in drug development and synthetic chemistry.

The Pyrazole Ring: An Electronic Dichotomy and the Regioselectivity Challenge

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a unique electronic landscape. One nitrogen atom is "pyrrole-like" (donating electron density into the ring), while the other is "pyridine-like" (withdrawing electron density). This makes the pyrazole ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. The C-4 position is the most electron-rich and sterically accessible, making it the default site for bromination under neutral or acidic conditions.[3] Achieving substitution at the C-3 or C-5 positions often requires more sophisticated strategies, such as directed metallation or the use of pre-functionalized precursors.[4][5][6]

Comparative Analysis of Brominating Agents

The choice of brominating agent dictates the reaction's outcome, safety profile, and scalability. Below is a critical comparison of the most prevalent reagents.

N-Bromosuccinimide (NBS): The Reliable Workhorse

N-Bromosuccinimide is a crystalline, stable, and easy-to-handle solid, making it the most popular choice for routine pyrazole bromination.[7] It is considered a safer alternative to liquid bromine and is highly effective for the regioselective monobromination of pyrazoles at the C-4 position.[3][8]

  • Mechanism & Reactivity: While NBS is famous for free-radical bromination at allylic and benzylic positions (the Wohl-Ziegler reaction), its reaction with electron-rich heterocycles like pyrazole proceeds via an electrophilic pathway.[7][9] The reaction can be catalyzed by acid, which protonates the carbonyl group of NBS, making the bromine atom more electrophilic. In the absence of a radical initiator, NBS provides a low, steady concentration of electrophilic bromine ("Br+").

  • Advantages:

    • Safety & Handling: Solid, non-volatile, and significantly safer than liquid bromine.[7]

    • High Regioselectivity: Excellent selectivity for the C-4 position in unsubstituted or C3/C5-substituted pyrazoles.

    • Mild Conditions: Reactions are typically run at room temperature in common organic solvents like dichloromethane (DCM), chloroform, or acetonitrile.[10]

  • Disadvantages:

    • Byproduct Removal: The succinimide byproduct can sometimes be challenging to remove from the reaction mixture, potentially requiring column chromatography.[10]

    • Lower Reactivity: Less reactive than elemental bromine, which can be a drawback for highly deactivated pyrazole substrates. For such cases, activation with a strong acid like H₂SO₄ may be necessary.[11][12]

Elemental Bromine (Br₂): The Aggressive Powerhouse

Liquid bromine is the most fundamental and reactive brominating agent. Its high electrophilicity allows it to brominate a wide range of substrates, including deactivated pyrazoles. However, its use comes with significant safety and handling challenges.

  • Mechanism & Reactivity: Br₂ is a strong electrophile that readily polarizes to react with the electron-rich pyrazole ring. Kinetic studies have shown that bromination with molecular bromine is faster than with NBS.[13] The reaction is often carried out in solvents like acetic acid or chloroform.[10]

  • Advantages:

    • High Reactivity: Capable of brominating even electron-poor pyrazoles where NBS might fail.

    • Atom Economy: Delivers bromine directly without excess atomic baggage.

    • Clean Workup (in theory): The only byproduct is HBr, which can be quenched with a base.

  • Disadvantages:

    • Extreme Hazard: Liquid bromine is highly toxic, corrosive, and volatile, with a high vapor pressure.[7][14] It causes severe chemical burns on contact with skin and is a respiratory irritant.[14][15][16] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves.[14][16]

    • Over-bromination: Its high reactivity can easily lead to di- or tri-brominated products if the stoichiometry and reaction conditions are not carefully controlled.

    • HBr Byproduct: The generation of corrosive HBr gas can be problematic for acid-sensitive substrates and requires a trap or quenching strategy.[15]

Greener Alternatives: In Situ Bromine Generation

To mitigate the hazards of storing and handling liquid bromine while harnessing its reactivity, methods that generate the active brominating species in situ have been developed. A common and effective system is the combination of a bromide salt (like KBr or NaBr) with a strong oxidant.

  • Mechanism & Reactivity: An oxidant, such as Oxone® (potassium peroxymonosulfate), oxidizes the bromide anion (Br⁻) to an electrophilic bromine species (e.g., Br₂ or HOBr) directly in the reaction flask.[17][18] This approach avoids handling elemental bromine and allows for precise control over the amount of active reagent generated.

  • Advantages:

    • Enhanced Safety: Avoids the transport, storage, and handling of highly hazardous liquid bromine.[19]

    • Environmental Friendliness ("Green" Chemistry): Uses stable, inexpensive salts and a relatively benign oxidant, often in aqueous or solvent-free conditions.[2][17][19]

    • Good Yields & Selectivity: Has been shown to be effective for the C-4 monobromination of pyrazoles and other activated aromatics.[17][19]

  • Disadvantages:

    • Reaction Optimization: May require more optimization of stoichiometry and reaction conditions compared to NBS.

    • Oxidant Sensitivity: The substrate must be stable to the chosen oxidizing agent.

Other Notable Brominating Agents
  • N-Bromosaccharin (NBSac): A more reactive analogue of NBS. It is a stable, solid reagent that can be advantageous for substrates that are sluggish to react with NBS, sometimes providing higher yields in shorter reaction times.[2]

  • Copper(II) Bromide (CuBr₂): Can serve as both a bromine source and a Lewis acid catalyst. It has been reported to effect the C-4 bromination of 3,5-dimethylpyrazole during the synthesis of copper coordination complexes.[20] This reagent can be particularly useful in one-pot synthesis/bromination sequences.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of key brominating agents for the C-4 monobromination of a generic N-aryl pyrazole. Yields and conditions are representative and may vary based on specific substrates.

ReagentTypical SubstrateTypical ConditionsYield RangeRegioselectivitySafety & Handling
NBS Activated/Neutral PyrazolesDCM or CHCl₃, 0°C to RT, 1-4 h85-98%Excellent (C-4)Solid, easy to handle, irritant.
Br₂ All PyrazolesAcetic Acid or CHCl₃, 0°C to RT, 0.5-2 h70-95%Good (C-4), risk of over-brominationLiquid, highly toxic, corrosive, volatile.[14][16]
KBr/Oxone® Activated PyrazolesH₂O or CH₃CN/H₂O, RT, 1-3 h80-92%Excellent (C-4)Uses stable salts, avoids Br₂ handling.[17]
NBSac Activated/Neutral PyrazolesSolvent-free or DCM, RT, 0.5-1.5 h90-98%Excellent (C-4)Solid, more reactive than NBS.[2]

Visualizing the Process

Workflow for Selecting a Brominating Agent

The choice of reagent is a function of the desired outcome, substrate reactivity, and available safety infrastructure.

G start Define Bromination Goal regio Desired Regioselectivity? start->regio c4 C-4 Monobromination regio->c4 C-4 c5 C-5 Bromination regio->c5 C-5 safety Safety Constraints nbs Use N-Bromosuccinimide (NBS) (Standard Protocol) safety->nbs Standard Lab br2 Use Elemental Bromine (Br₂) (High Hazard Protocol) safety->br2 High Hazard Capable green Use KBr/Oxone® (Green Protocol) safety->green Prefer Green/Aqueous substrate Substrate Reactivity? deactivated Deactivated Pyrazole substrate->deactivated Deactivated activated Activated/Neutral Pyrazole substrate->activated Activated c4->substrate lith Use n-BuLi then Br₂ source (Advanced Protocol) c5->lith deactivated->br2 activated->safety

Caption: Decision workflow for selecting the appropriate bromination strategy.

Mechanism of Electrophilic Attack

The fundamental reaction involves the attack of the electron-rich C-4 position of the pyrazole on an electrophilic bromine source.

Caption: Simplified mechanism of electrophilic attack on the pyrazole ring.

Experimental Protocols

Herein are two validated, step-by-step protocols for the C-4 bromination of a model substrate, 1-phenyl-1H-pyrazole.

Protocol 1: Standard C-4 Bromination using N-Bromosuccinimide (NBS)

This protocol is a reliable method for general-purpose monobromination. The causality for using DCM is its inertness and ability to dissolve both starting material and reagent, while the 0°C starting temperature helps control the initial exotherm of the reaction.

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.44 g, 10.0 mmol).

  • Dissolution: Dissolve the pyrazole in 30 mL of dichloromethane (DCM). Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) portion-wise over 5 minutes. The succinimide byproduct is less soluble and may cause the mixture to become a slurry.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 4:1 Hexanes/Ethyl Acetate).

  • Work-up: Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1 x 30 mL) to remove succinimide, followed by brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-1-phenyl-1H-pyrazole can be purified by recrystallization from ethanol or by silica gel chromatography to yield a white solid. (Expected yield: >90%).

Protocol 2: Green C-4 Bromination using KBr and Oxone®

This protocol avoids halogenated solvents and hazardous reagents, making it an environmentally benign alternative. The use of an aqueous system is possible due to the reactivity of the pyrazole.

  • Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.44 g, 10.0 mmol) and potassium bromide (KBr) (1.31 g, 11.0 mmol, 1.1 eq).

  • Solvent: Add 25 mL of a 1:1 mixture of acetonitrile and water. Stir until the solids are dissolved.

  • Oxidant Addition: In a separate beaker, dissolve Oxone® (6.76 g, ~11.0 mmol active O, 1.1 eq) in 25 mL of water. Add the Oxone® solution dropwise to the pyrazole mixture over 15 minutes at room temperature.

  • Reaction: Stir the reaction vigorously at room temperature for 1.5 hours. The reaction mixture may turn a pale yellow color.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color, if any, disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1. (Expected yield: >85%).

Conclusion and Future Outlook

The selection of a brominating agent for pyrazole synthesis is a critical decision that impacts yield, purity, safety, and environmental footprint. N-Bromosuccinimide remains the go-to reagent for predictable and selective C-4 monobromination due to its ease of handling and high efficiency. For highly deactivated substrates, the superior reactivity of elemental bromine may be required, but only when stringent safety protocols can be rigorously followed.[15][16]

The future of pyrazole bromination, particularly in industrial settings, points towards greener and safer methodologies. In situ generation of bromine from stable salts like KBr using oxidants like Oxone® offers a compelling alternative that minimizes hazard without significantly compromising efficiency.[17][19] As synthetic chemistry continues to evolve, the development of catalytic and even more selective bromination methods will further refine our ability to functionalize this vital heterocyclic scaffold.

References

Efficacy of 3,4,5-Tribromopyrazole as a Fungicide: A Comparative Analysis with Commercial Options

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fungicides and the Rise of Pyrazole Chemistry

In the relentless battle against phytopathogenic fungi, which perennially threaten global food security, the demand for novel, effective, and environmentally benign fungicides is ever-present. The development of resistance to existing commercial fungicides further fuels the search for new chemical entities with unique modes of action.[1] Within this context, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising class of fungicides. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The fungicidal activity of many pyrazole-containing compounds has been extensively documented, with some derivatives having been successfully commercialized.[3]

This guide provides a technical comparison of the potential fungicidal efficacy of a specific, heavily halogenated pyrazole, 3,4,5-Tribromopyrazole , against established commercial fungicides. While direct, peer-reviewed comparative efficacy data for this compound is not yet widely available in the public domain, this document synthesizes existing knowledge on pyrazole-based fungicides, the role of halogenation in modulating bioactivity, and publicly available data on the compound's recognized fungicidal properties. This analysis is supported by a review of the performance of key commercial fungicides against common and economically significant plant pathogens, namely Botrytis cinerea and Rhizoctonia solani.

The Significance of Halogenation in Pyrazole-Based Fungicides

The introduction of halogen atoms into the pyrazole ring is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to increased efficacy. In the realm of fungicides, halogenated pyrazole derivatives have demonstrated potent and broad-spectrum activity. The presence of bromine atoms, as in the case of this compound, is of particular interest due to bromine's unique electronic and steric properties, which can significantly impact the molecule's interaction with its biological target.

This compound: A Candidate Fungicide

Comparative Efficacy Analysis: this compound vs. Commercial Fungicides

To provide a framework for evaluating the potential of this compound, this section presents a comparative analysis of the in vitro efficacy of several widely used commercial fungicides against two major plant pathogens: Botrytis cinerea (the causative agent of gray mold) and Rhizoctonia solani (a soil-borne pathogen causing damping-off and root rot). The data is presented in terms of the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth.

It is important to note that without experimental EC50 values for this compound, a direct quantitative comparison is not possible at this time. The following tables of commercial fungicide efficacy are intended to serve as a benchmark against which this compound would need to perform to be considered a viable commercial alternative.

Comparative Efficacy Against Botrytis cinerea
Commercial FungicideActive Ingredient(s)Mode of Action (FRAC Group)EC50 (µg/mL)
Switch®Cyprodinil + Fludioxonil7 (Anilinopyrimidine) + 12 (Phenylpyrrole)Fludioxonil: < 0.1
Scala®Pyrimethanil7 (Anilinopyrimidine)0.03 - 75
Rovral®Iprodione2 (Dicarboximide)0.1 - 1.42
Teldor®Fenhexamid17 (Hydroxyanilide)Fenpyrazamine (similar mode of action): 0.9
Emerald®Boscalid7 (SDHI)0.01 - 69.91
Folicur®Tebuconazole3 (DMI)0.03 - 1

Note: EC50 values can vary significantly between different isolates of the same fungal species due to the development of resistance.

Comparative Efficacy Against Rhizoctonia solani
Commercial FungicideActive Ingredient(s)Mode of Action (FRAC Group)EC50 (µg/mL)
Amistar®Azoxystrobin11 (QoI)74.85 x 10⁻³
Monceren®Pencycuron20 (Phenylurea)0.1 x 10⁻³
Maxim®Fludioxonil12 (Phenylpyrrole)0.06 x 10⁻³
Proline®Prothioconazole3 (DMI)Tebuconazole (similar DMI): 0.02 - 0.23
ThifluzamideThifluzamide7 (SDHI)Baseline sensitivity: 0.042

Experimental Protocols for Fungicide Efficacy Testing

To ensure the scientific integrity and reproducibility of fungicidal efficacy data, standardized testing protocols are essential. The following outlines a typical in vitro methodology for determining the EC50 value of a fungicide against a filamentous fungus, based on principles from the European and Mediterranean Plant Protection Organization (EPPO) and ASTM International.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is widely used to determine the intrinsic activity of a fungicide against a target pathogen.

1. Preparation of Fungal Cultures:

  • The target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for its growth (typically 20-25°C).

  • Cultures are maintained until sufficient mycelial growth is achieved for the assay.

2. Preparation of Fungicide Stock Solutions:

  • A stock solution of the test compound (e.g., this compound) and reference commercial fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial dilutions are then made from the stock solution to achieve a range of test concentrations.

3. Preparation of Fungicide-Amended Media:

  • The fungicide dilutions are incorporated into molten PDA at a temperature that does not degrade the compound (typically 45-50°C).

  • The final concentration of the solvent in the media should be kept low (e.g., <1% v/v) and consistent across all treatments, including a solvent-only control, to avoid any inhibitory effects of the solvent itself.

  • The amended media is then poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

  • A small, uniform-sized plug of mycelium from the actively growing edge of the fungal culture is transferred to the center of each fungicide-amended and control Petri dish.

5. Incubation:

  • The inoculated plates are incubated under the optimal conditions of temperature and light for the specific fungus.

6. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured at regular intervals until the colony in the control plates reaches a predefined diameter.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth in the control plates.

  • The EC50 value is then determined by probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

Caption: Experimental workflow for in vitro fungicide efficacy testing.

Mechanism of Action: A Potential Avenue for this compound

The precise mechanism of action of this compound is not yet elucidated in publicly available literature. However, many pyrazole-based fungicides, such as those in the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7), act by disrupting the fungal respiratory chain. It is plausible that this compound could share this or a similar mode of action. Further research into its specific molecular target is crucial for understanding its potential for cross-resistance with existing fungicides and for its effective integration into disease management programs.

Conclusion and Future Directions

This compound is a compound with recognized fungicidal properties, likely attributable to its heavily brominated pyrazole structure. While a direct quantitative comparison with commercial fungicides is hampered by the current lack of publicly available efficacy data, the established antifungal activity of the pyrazole class and the enhancing effect of halogenation suggest its potential as an effective fungicide.

To fully assess the viability of this compound as a commercial fungicide, further research is imperative. Key areas for future investigation include:

  • In Vitro Efficacy Spectrum: Determination of EC50 values against a broad range of economically important plant pathogenic fungi.

  • In Vivo Efficacy: Evaluation of its performance in greenhouse and field trials to assess its protective and curative activity under real-world conditions.

  • Mechanism of Action Studies: Identification of its molecular target to understand its mode of action and potential for resistance development.

  • Toxicology and Environmental Fate: Comprehensive studies to ensure its safety for non-target organisms and the environment.

The data presented for commercial fungicides provides a clear benchmark for the level of efficacy that this compound would need to meet or exceed to be considered a competitive alternative in the agricultural sector.

References

A Researcher's Guide to Comparative Docking Studies of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in silico performance of various pyrazole-based enzyme inhibitors against therapeutically relevant protein targets. The content synthesizes data from multiple research studies to offer a comprehensive overview of the binding affinities and interaction patterns of this versatile heterocyclic scaffold. All experimental data, primarily from molecular docking simulations, is summarized to facilitate evidence-based decision-making for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

The Significance of Pyrazole Scaffolds and Molecular Docking

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural features allow them to act as versatile scaffolds in the design of inhibitors for a wide array of enzymes and receptors.[1] Numerous studies have highlighted their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, often by targeting key proteins in pathological pathways.[1]

Molecular docking is a crucial computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[2][3] This method is instrumental in understanding the binding interactions of pyrazole derivatives with the active sites of enzymes like cyclooxygenases (COX) and various protein kinases, thereby guiding the synthesis and selection of the most promising candidates for further experimental validation.[4]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following workflow provides a detailed, step-by-step methodology for conducting a comparative molecular docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase p1 1. Target Selection & Protein Preparation l1 2. Ligand Preparation p1->l1 Define Target Enzyme(s) d1 3. Molecular Docking Simulation l1->d1 Prepare Ligand Library a1 4. Analysis of Docking Results d1->a1 Generate Docked Poses v1 5. Comparative Analysis & Data Tabulation a1->v1 Extract Binding Affinities e1 6. Experimental Validation (e.g., In Vitro Assays) v1->e1 Prioritize Compounds

Figure 1: A generalized workflow for comparative docking studies of pyrazole-based enzyme inhibitors.

Part 1: Preparation Phase

Step 1: Target Selection and Protein Preparation

The initial and most critical step is the selection of the target protein. For pyrazole-based inhibitors, common targets include cyclooxygenase enzymes (COX-1 and COX-2) and various protein kinases (e.g., VEGFR-2, Aurora A, CDK2).[5][6][7]

  • Protocol:

    • Obtain Protein Structures: Download the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB). For example, human COX-1 (PDB ID: 3KK6) and COX-2 (PDB ID: 3LN1) are commonly used.[6][8]

    • Clean the Protein Structure: Remove all non-essential molecules, such as water, co-crystallized ligands, and cofactors, unless they are known to be crucial for the binding interaction.[9][10] If the protein has multiple chains, retain only the one containing the active site of interest.[9][11]

    • Add Hydrogens: Since crystal structures often lack hydrogen atoms, they must be added to the protein structure to ensure correct ionization and tautomeric states of the amino acid residues.[9][12]

    • Assign Charges and Atom Types: Utilize software like AutoDockTools or Chimera to assign partial charges and atom types to the protein.[12][13] This step is crucial for the scoring function to accurately calculate binding energies.

    • Save the Prepared Protein: The final prepared protein structure should be saved in a suitable format, such as PDBQT for AutoDock Vina, which includes atomic charges and atom types.[4]

Step 2: Ligand Preparation

Proper preparation of the pyrazole-based ligands is equally important for a successful docking study.

  • Protocol:

    • Draw 2D Structures: Create the 2D structures of the pyrazole derivatives using chemical drawing software like ChemDraw or MarvinSketch.[9]

    • Convert to 3D: Convert the 2D structures into 3D conformations.

    • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a stable, low-energy conformation. This step is crucial for ensuring correct bond lengths and angles.[10]

    • Define Rotatable Bonds: For flexible ligand docking, define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the protein's active site.[12]

    • Save the Prepared Ligands: Save the prepared ligands in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Part 2: Docking and Analysis Phase

Step 3: Molecular Docking Simulation

This phase involves running the docking simulation using specialized software. Several well-regarded software packages are available, both open-source (e.g., AutoDock, AutoDock Vina) and commercial (e.g., GOLD, Glide, MOE).[14][15][16][17][18]

  • Protocol:

    • Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the target protein.[12]

    • Set Docking Parameters: Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the Docking Simulation: Execute the docking simulation for each pyrazole derivative against the prepared protein target(s). The software will generate multiple binding poses for each ligand and calculate a corresponding docking score.[3]

Step 4: Analysis of Docking Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Protocol:

    • Evaluate Docking Scores: The primary metric for evaluating the docking results is the docking score, which represents the predicted binding affinity.[19] Lower docking scores generally indicate a stronger binding interaction.[19]

    • Analyze Binding Poses: Visualize the protein-ligand complexes to analyze the binding poses of the pyrazole derivatives within the active site.[19][20][21] Pay close attention to key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the surrounding amino acid residues.[19][20]

    • Calculate RMSD: The Root Mean Square Deviation (RMSD) is used to compare the docked pose of a ligand with a known experimental binding pose (if available).[19] An RMSD value of less than 2.0 Å is generally considered a good result, indicating a reliable docking pose.[22][23]

Part 3: Validation Phase

Step 5: Comparative Analysis and Data Tabulation

A key aspect of this guide is the objective comparison of different pyrazole-based inhibitors.

  • Protocol:

    • Tabulate Docking Scores: Create a table summarizing the docking scores of all the pyrazole derivatives against the target enzymes. This allows for a direct comparison of their predicted binding affinities.

    • Compare with Reference Compounds: Include known inhibitors or reference drugs (e.g., Celecoxib for COX-2) in the docking study to serve as a benchmark for comparison.[24][25]

    • Correlate with Experimental Data: Whenever possible, correlate the docking scores with experimental data, such as IC50 values from in vitro assays.[19][24] This is a crucial step in validating the docking protocol.[26][27]

Step 6: Experimental Validation

While molecular docking is a powerful predictive tool, its results must be validated through experimental assays.[6]

  • Protocol:

    • In Vitro Enzyme Inhibition Assays: Perform in vitro assays to determine the inhibitory activity (e.g., IC50 values) of the most promising pyrazole derivatives identified through docking.[4][24]

    • Structure-Activity Relationship (SAR) Studies: Use the combined docking and experimental data to establish a structure-activity relationship, which can guide the design of even more potent and selective inhibitors.

Comparative Data of Pyrazole-Based Inhibitors

The following tables provide a summary of comparative docking scores and, where available, experimental data for various pyrazole-based inhibitors against different enzyme targets.

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Protein Kinases

CompoundTarget EnzymePDB IDDocking Score (kJ/mol)Reference
1b VEGFR-22QU5-10.09[5][7][28]
1d Aurora A2W1G-8.57[5][7][28]
2b CDK22VTO-10.35[5][7][28]

Table 2: Comparative Docking Scores and In Vitro Activity of Pyrazole Analogues Against COX-2

CompoundDocking Score (unitless)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5u -12.9071.7972.73[4][24]
5s -12.242.5165.75[4][24]
Celecoxib -9.924-78.06[4][24]

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of pyrazole-based enzyme inhibitors. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage molecular docking to accelerate the discovery and development of novel therapeutics. The integration of computational and experimental approaches is paramount for the successful identification of potent and selective enzyme inhibitors. Future advancements in docking algorithms, scoring functions, and the incorporation of machine learning will undoubtedly further enhance the predictive power of these in silico methods.[19]

References

Assessing the Environmental Impact of Brominated Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the environmental impact of various classes of brominated heterocyclic compounds. As their use has become widespread in industrial and agricultural applications, understanding their environmental fate, persistence, bioaccumulation potential, and toxicity is paramount for researchers, scientists, and drug development professionals. This document synthesizes current scientific knowledge to offer an in-depth technical resource for assessing the ecological risks associated with these compounds.

Introduction to Brominated Heterocyclic Compounds of Environmental Concern

Brominated heterocyclic compounds are a broad class of chemicals characterized by the presence of one or more bromine atoms attached to a heterocyclic ring structure. Their applications are diverse, ranging from flame retardants in consumer products to active ingredients in pesticides.[1] However, their chemical stability, which makes them effective for their intended purposes, often contributes to their persistence in the environment.[2]

This guide will focus on a comparative assessment of the following major classes:

  • Legacy Brominated Flame Retardants (BFRs): Primarily polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs). These have been extensively used in plastics, textiles, and electronics.[3][4]

  • Novel Brominated Flame Retardants (NBFRs): Introduced as replacements for legacy BFRs, these include compounds like decabromodiphenyl ethane (DBDPE) and bis(2,4,6-tribromophenoxy) ethane (BTBPE).[5][6]

  • Brominated Pesticides: This guide will use bromacil and bromoxynil as representative examples of brominated heterocyclic compounds used in agriculture.[7][8]

  • Naturally Occurring Brominated Compounds: A brief overview of brominated indoles found in marine environments will be provided to offer a broader context of brominated heterocycles in nature.[9]

Comparative Analysis of Environmental Persistence, Bioaccumulation, and Toxicity (PBT)

The environmental risk of a chemical is often assessed by its PBT properties. The following sections and tables compare these characteristics across the selected classes of brominated heterocyclic compounds.

Persistence in the Environment

Persistence refers to the length of time a compound remains in the environment before being broken down by chemical, physical, or biological processes.[2] High persistence increases the likelihood of long-range transport and long-term exposure.

Table 1: Comparison of Environmental Persistence of Selected Brominated Heterocyclic Compounds

Compound ClassRepresentative Compound(s)Environmental Half-LifeKey Findings & Citations
Legacy BFRs Polybrominated Diphenyl Ethers (PBDEs)Varies by congener; can be several years in sediment.[10]Highly persistent, with lower brominated congeners being more mobile.[3] Photolytic degradation of higher brominated PBDEs can form more persistent and toxic lower brominated congeners.[2]
Hexabromocyclododecane (HBCD)Long half-life in soil and sediment.HBCD is a persistent organic pollutant with a high potential for long-range environmental transport.
Novel BFRs Decabromodiphenyl Ethane (DBDPE)Considered highly persistent.Introduced as a replacement for deca-BDE, but shares similar concerns regarding persistence.[5][6]
Bis(2,4,6-tribromophenoxy)ethane (BTBPE)Environmentally persistent in particulate and sediment compartments.[11]Median dissipation times in sediment can be greater than 100 days.[11]
Brominated Pesticides BromacilSoil half-life of approximately 60 days.[8]Considered to have relatively low persistence compared to BFRs.
BromoxynilLow persistence in soil, with a half-life of about 10 days in sandy soil.[12]Rapidly degrades through hydrolysis, photolysis, and microbial metabolism.[13]
Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism at a rate faster than it can be metabolized or excreted.[2] This is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment.

Table 2: Comparison of Bioaccumulation Potential of Selected Brominated Heterocyclic Compounds

Compound ClassRepresentative Compound(s)Bioconcentration Factor (BCF)Key Findings & Citations
Legacy BFRs Polybrominated Diphenyl Ethers (PBDEs)Varies by congener; can be > 1,000 for some congeners.Lower brominated PBDEs are more bioaccumulative than higher brominated ones.[3]
Hexabromocyclododecane (HBCD)High BCF values, indicating significant bioaccumulation potential.Can biomagnify in food webs.[2]
Novel BFRs Decabromodiphenyl Ethane (DBDPE)Lower bioaccumulation potential than many PBDEs.Generally, BFRs with molecular weights greater than 700 have lower BCFs.
Bis(2,4,6-tribromophenoxy)ethane (BTBPE)Data is limited, but expected to have some bioaccumulation potential.
Brominated Pesticides BromacilLow BCF values (e.g., 3.2 in fathead minnows).[8][14]Does not significantly accumulate in fish tissue.[14]
BromoxynilDoes not bioaccumulate in mammals.[15]Rapidly excreted by animals.[15]
Ecotoxicity

Ecotoxicity refers to the harmful effects of a substance on ecosystems. This is often assessed through standardized tests on representative aquatic and terrestrial organisms, with endpoints such as the median lethal concentration (LC50) or the no-observed-effect concentration (NOEC).[16]

Table 3: Comparison of Aquatic Toxicity of Selected Brominated Heterocyclic Compounds

Compound ClassRepresentative Compound(s)Aquatic Toxicity DataKey Findings & Citations
Legacy BFRs Polybrominated Diphenyl Ethers (PBDEs)Toxicity varies by congener; some are toxic to aquatic organisms at low concentrations.Can cause neurodevelopmental toxicity and endocrine disruption.[3]
Hexabromocyclododecane (HBCD)Toxic to aquatic organisms.Can have adverse effects on the reproductive and developmental health of wildlife.
Novel BFRs Decabromodiphenyl Ethane (DBDPE)Generally considered to have low aquatic toxicity.Limited long-term toxicity data is a concern.[5][17]
Bis(2,4,6-tribromophenoxy)ethane (BTBPE)Limited ecotoxicity data available.More research is needed to fully assess its environmental risk.[5]
Brominated Pesticides BromacilSlightly to very slightly toxic to fish (96-hour LC50: 28 - 182 mg/L).[8]Can be toxic to aquatic plants at lower concentrations.[18]
BromoxynilModerately to very highly toxic to freshwater fish (LC50: 0.05 - 5 mg/L).[12]Can have developmental and reproductive effects in some organisms.[13]
Naturally Occurring Brominated IndolesLow toxicity to some marine organisms (EC50: 4.3 - 46.3 mg/L for Danio rerio).[9][19]Can contribute to the overall toxicity of environmental samples.[9]

Experimental Protocols for Environmental Assessment

Accurate assessment of the environmental impact of brominated heterocyclic compounds relies on robust analytical methodologies. The following sections outline generalized protocols for their extraction and analysis from environmental matrices.

Sample Collection and Preparation

Proper sample collection and preparation are critical to avoid contamination and ensure accurate results.

Step-by-Step Protocol for Soil/Sediment Sample Preparation:

  • Collection: Collect a representative sample using a clean stainless-steel scoop or corer. Store the sample in a clean glass jar with a Teflon-lined lid at 4°C.

  • Homogenization: Air-dry the sample in a clean environment, then sieve it to remove large debris. Homogenize the sample by grinding it to a fine powder.

  • Spiking: For quality control, spike a subsample with a known amount of a surrogate standard (a brominated compound not expected to be in the sample).

Extraction of Brominated Heterocyclic Compounds

The choice of extraction method depends on the specific compound and the sample matrix.

Protocol for Pressurized Liquid Extraction (PLE) of BFRs from Soil/Sediment:

  • Cell Preparation: Mix the homogenized soil/sediment sample with a dispersing agent like diatomaceous earth and pack it into a stainless-steel extraction cell.

  • Extraction: Place the cell in the PLE instrument. Extract the sample with an appropriate solvent (e.g., a mixture of hexane and dichloromethane) at elevated temperature and pressure.

  • Collection: Collect the extract in a clean glass vial.

  • Concentration: Concentrate the extract to a small volume using a gentle stream of nitrogen.

Protocol for Solid-Phase Extraction (SPE) of Brominated Pesticides from Water:

  • Cartridge Conditioning: Condition an SPE cartridge with the appropriate solvents (e.g., methanol followed by deionized water).

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge. The pesticides will be adsorbed onto the solid phase.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the pesticides from the cartridge with a strong organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the eluate for analysis.

Analytical Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of brominated heterocyclic compounds.

Protocol for GC-MS Analysis:

  • Injection: Inject a small volume of the concentrated extract into the GC-MS system.

  • Separation: The different compounds in the extract are separated based on their boiling points and interaction with the GC column.

  • Detection and Quantification: As the separated compounds exit the GC column, they are ionized and detected by the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which allows for the identification and quantification of the target compounds.

Visualizing Environmental Fate and Analytical Workflows

Environmental Fate of Brominated Heterocyclic Compounds

The following diagram illustrates the primary pathways by which brominated heterocyclic compounds enter and move through the environment.

Environmental_Fate cluster_sources Sources cluster_environment Environmental Compartments cluster_biota Biota Industrial & Consumer Products Industrial & Consumer Products Air Air Industrial & Consumer Products->Air Volatilization Soil & Sediment Soil & Sediment Industrial & Consumer Products->Soil & Sediment Leaching Agriculture Agriculture Water Water Agriculture->Water Runoff Agriculture->Soil & Sediment Application Air->Water Deposition Air->Soil & Sediment Deposition Water->Soil & Sediment Sorption Aquatic Organisms Aquatic Organisms Water->Aquatic Organisms Uptake Soil & Sediment->Water Desorption/Runoff Terrestrial Organisms Terrestrial Organisms Soil & Sediment->Terrestrial Organisms Uptake Aquatic Organisms->Terrestrial Organisms Food Chain Humans Humans Aquatic Organisms->Humans Food Chain Terrestrial Organisms->Humans Food Chain

Caption: Environmental pathways of brominated heterocyclic compounds.

Analytical Workflow for Environmental Samples

The following diagram outlines a typical workflow for the analysis of brominated heterocyclic compounds in environmental samples.

Analytical_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction Extraction Sample Preparation->Extraction Cleanup & Concentration Cleanup & Concentration Extraction->Cleanup & Concentration Instrumental Analysis (GC-MS/LC-MS) Instrumental Analysis (GC-MS/LC-MS) Cleanup & Concentration->Instrumental Analysis (GC-MS/LC-MS) Data Analysis & Reporting Data Analysis & Reporting Instrumental Analysis (GC-MS/LC-MS)->Data Analysis & Reporting

Caption: General analytical workflow for brominated compounds.

Remediation Strategies

The remediation of environments contaminated with brominated heterocyclic compounds is challenging due to their persistence. Current strategies include:

  • Bioremediation: Utilizes microorganisms to break down or transform these compounds into less harmful substances.[20]

  • Phytoremediation: The use of plants to remove, degrade, or contain contaminants in soil and water.

  • Advanced Oxidation Processes (AOPs): Chemical treatment processes that generate highly reactive radicals to destroy persistent organic pollutants.

  • Carbon Filtration: The use of activated carbon to adsorb and remove these compounds from water.

Conclusion

This guide provides a comparative overview of the environmental impacts of different classes of brominated heterocyclic compounds. While legacy BFRs like PBDEs and HBCD are well-documented for their persistence, bioaccumulation, and toxicity, the environmental profiles of novel BFRs are still under investigation, with some showing potentially lower but still significant risks. Brominated pesticides such as bromacil and bromoxynil generally exhibit lower persistence and bioaccumulation potential compared to BFRs, but can still pose acute toxicity risks to non-target organisms.

A comprehensive understanding of the PBT properties of these compounds is crucial for informed risk assessment and the development of safer alternatives. Continued research, particularly on the long-term effects of novel BFRs and the environmental fate of a wider range of brominated pesticides and pharmaceuticals, is essential. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to contribute to this critical area of environmental science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research, discovery, and development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, operational integrity, and environmental stewardship. 3,4,5-Tribromopyrazole, a versatile brominated heterocyclic compound, is utilized as a fungicide, a flame retardant, and a synthetic building block in pharmaceuticals.[1][2] Its chemical structure necessitates a rigorous and informed approach to its disposal.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. As a Senior Application Scientist, my objective is to explain not just the "how," but the "why," ensuring that these procedures become an intuitive and integral part of your laboratory workflow.

Part 1: Hazard Assessment & Immediate Safety Precautions

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. The toxicological properties of this compound have not been exhaustively investigated, demanding a cautious approach.[3] However, aggregated data provides a clear directive for safe handling.

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H301: Toxic if swallowed[4]

  • H315: Causes skin irritation[4][5]

  • H319: Causes serious eye irritation[4][5]

  • H335: May cause respiratory irritation[5]

This profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Mandatory Personal Protective Equipment (PPE)
Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[4][5]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[3]Prevents direct skin contact, which can cause irritation.[4][7] Proper glove removal technique is critical to avoid cross-contamination.[3]
Skin and Body Protection A laboratory coat and, if handling large quantities, an apron or coveralls to prevent skin exposure.Minimizes the risk of skin contamination from spills or dust.
Respiratory Protection Not typically required under normal conditions with adequate ventilation (i.e., in a chemical fume hood).[6] If dust formation is likely or ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6]Prevents inhalation of the powder, which may cause respiratory tract irritation.[3][5]
Immediate First-Aid Measures

In the event of accidental exposure, prompt action is critical:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician immediately.[3]

  • In Case of Skin Contact: Wash the affected area immediately with soap and plenty of water. Consult a physician.[3][8]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[3][8]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound . This dictates its entire waste lifecycle, from segregation to final destruction.

Step 1: Waste Classification

Identify all waste containing this compound—whether it is the pure solid, a contaminated solvent, or reaction byproduct—as Halogenated Organic Hazardous Waste .

  • Causality: Halogenated compounds require high-temperature incineration for complete destruction to prevent the formation of persistent and toxic byproducts like dioxins. This treatment is different and more costly than that for non-halogenated waste, making segregation an economic and environmental imperative.[9][10]

Step 2: Container Selection and Labeling

Proper containment is the first step in responsible disposal.

  • Container Choice: Select a waste container that is in good condition, constructed of a compatible material (e.g., glass or high-density polyethylene), and has a secure, tight-fitting lid.[11]

  • Labeling: Before the first drop of waste is added, the container must be clearly labeled.[11] The label must include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound " and any other chemical constituents. Do not use abbreviations or formulas.[11]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

  • Core Principle: Never mix halogenated organic waste with other waste streams.[9][10]

Table 2: Segregation of this compound Waste
DO NOT MIX with this compound WasteRationale for Segregation
Non-Halogenated Organic Solvents (e.g., Acetone, Hexane, Toluene)Mixing complicates and increases the cost of disposal, as the entire volume must be treated as halogenated waste.[10]
Strong Acids and Bases Can cause violent exothermic reactions, gas evolution, or degradation of the container.[10][12]
Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Nitrates)Risk of fire or explosion.[12][13]
Aqueous Waste Streams This compound is insoluble in water.[7][14] Mixing can create multiphasic waste that is difficult to manage.
Step 4: Accumulation and Storage

Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be under the control of the laboratory personnel.

  • The container should be kept in secondary containment to control any potential leaks.

  • Store away from sinks, floor drains, and incompatible chemicals.[15]

Step 5: Arranging for Final Disposal

Disposal of hazardous waste is a regulated process that must be managed by professionals.

  • Contact EHS: When the waste container is nearly full (do not overfill) or has been accumulating for a period defined by your institution (e.g., 150 days), contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[15][16]

  • Documentation: Provide all necessary information about the waste's composition for proper manifesting and transport.

Part 3: Emergency Procedures - Spill Management

Accidental spills must be handled promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 1.

  • Containment: For small spills of the solid, gently cover with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[17]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, sealed, and properly labeled hazardous waste container.[3][16]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as halogenated hazardous waste.[16]

  • Reporting: Report the incident to your supervisor and your institution's EHS office as required by your laboratory's safety plan.[16]

Part 4: Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (e.g., excess reagent, contaminated material) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste 'Halogenated Organic Hazardous Waste' ppe->classify container Step 3: Select & Label Container - Compatible Material - Secure Lid - 'Hazardous Waste' Label classify->container segregate Step 4: Segregate Waste Add ONLY this compound or other halogenated waste container->segregate store Step 5: Secure Storage - Tightly Sealed Container - Secondary Containment - Designated Satellite Area segregate->store contact_ehs Step 6: Arrange Disposal Contact EHS for Pickup store->contact_ehs end Disposal by Certified Facility (High-Temperature Incineration) contact_ehs->end

Caption: Logical steps for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4,5-Tribromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is foundational to scientific advancement. 3,4,5-Tribromopyrazole is one such compound, serving as a versatile building block in pharmaceutical development and agricultural chemistry.[1] However, its utility is matched by a significant hazard profile that demands our full attention and respect. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed not merely as steps to be followed, but as a self-validating system rooted in the causality of chemical risk and proven laboratory safety principles.

Hazard Profile: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the specific risks associated with this compound is non-negotiable. This compound is not benign; its toxicological properties, while not exhaustively investigated, present clear and defined dangers that directly inform our PPE strategy.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (H301): Toxic if swallowed.[3]

  • Skin Irritation (H315): Causes skin irritation.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[3]

The physical form of this chemical—typically an off-white powder—is a critical factor in our risk assessment.[1] This powdered form increases the likelihood of aerosolization, creating a significant inhalation hazard and risk of widespread contamination if not handled with precision.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component is chosen to create a barrier between the researcher and the chemical, mitigating the risks of exposure through all potential routes: dermal, ocular, and respiratory.

PPE ComponentSpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles forming a complete seal around the eyes. A full-face shield worn over goggles.Mandatory. The H319 classification ("Causes serious eye irritation") necessitates robust protection against dust particles and potential splashes.[3][4] Goggles provide a primary seal, while the face shield offers a secondary barrier for the entire face.
Skin Protection: Gloves Chemical-resistant nitrile or neoprene gloves. Must be inspected for integrity before each use.Mandatory. To prevent direct contact and subsequent skin irritation (H315), chemical-resistant gloves are essential.[3][5][6] Proper glove removal technique is critical to avoid contaminating the skin upon completion of work.[2]
Skin Protection: Body A long-sleeved, flame-retardant laboratory coat, fully buttoned. Closed-toe shoes.Mandatory. A lab coat protects the arms and torso from accidental spills or dust settlement.[7] Closed-toe shoes are a fundamental laboratory requirement to protect against spills and dropped items.
Respiratory Protection All handling of solid this compound must occur within a certified chemical fume hood.Mandatory. The H335 classification ("May cause respiratory irritation") and the powdered nature of the compound make respiratory exposure a primary risk.[2][3] A fume hood provides the necessary engineering control to contain dust and vapors, protecting the user's breathing zone.[5] If a fume hood is not available, a NIOSH-approved P95 or P1 particle respirator is required, though this is a less preferable control measure.[2][8]

Operational Workflow: A Step-by-Step Guide to Safe Handling

This section details the procedural steps for working with this compound. This workflow is designed to be a closed-loop system, ensuring safety from the moment you prepare for your experiment until the final piece of waste is properly disposed of.

G cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_post Phase 3: Post-Operation prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe don_ppe Don PPE Correctly prep_ppe->don_ppe Proceed to work handle Handle Chemical (Minimize Dust) don_ppe->handle doff_ppe Doff PPE Safely handle->doff_ppe decon Decontaminate Work Area doff_ppe->decon Work complete dispose Segregate & Dispose Waste decon->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol

Step 1: Preparation (Pre-Operation)

  • Review the Safety Data Sheet (SDS): Before beginning, thoroughly read the most current SDS for this compound.[5] Confirm you understand all hazards and emergency procedures.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and clear of any unnecessary items.[5]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware) and reagents inside the fume hood to minimize reaching in and out of the containment area.

  • Prepare Waste Containers: Place clearly labeled, sealed waste containers for solid chemical waste and contaminated disposables within the work area.[9]

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Put on your chemical safety goggles.

  • Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • If a face shield is required, place it on over your goggles.

Step 3: Handling this compound

  • Perform all manipulations of the solid compound deep within the chemical fume hood.

  • Open the container slowly to avoid disturbing the powder.

  • Use a spatula to carefully transfer the required amount. Avoid tapping or dropping the spatula, which can create airborne dust.[2]

  • If making a solution, add the solvent to the powder slowly to prevent splashing.

  • Securely close the primary container of this compound immediately after use.

Step 4: Doffing PPE (Decontamination)

  • This is a critical step to prevent "take-home" contamination. Remove PPE before leaving the work area.

  • Remove gloves using a proper technique (without touching the outer surface with bare skin) and dispose of them in the designated contaminated waste container.[2]

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove your face shield and goggles.

  • Wash your hands thoroughly with soap and water.[4]

Step 5: Waste Disposal

  • Chemical Waste: All unused this compound and any solutions must be collected in a sealed, properly labeled hazardous waste container.[4][6]

  • Contaminated Materials: All disposable items that came into contact with the chemical (e.g., gloves, weigh boats, pipette tips) must be placed in a separate, sealed container labeled for solid chemical waste.[9]

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal facility.[4] Contact your institution’s Environmental Health and Safety (EHS) office to arrange for pickup.[9] Never dispose of this chemical down the drain.[9]

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[2]

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician immediately.[2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2]

  • Spill: Evacuate the area. Avoid breathing dust. Wearing full PPE, carefully sweep or vacuum up the spilled solid without creating dust.[2] Place the material in a closed, labeled container for disposal.[2][4]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the environment. The principles of understanding risk, selecting appropriate barriers, and following meticulous procedures are the cornerstones of responsible science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.